molecular formula C14H18BrNO2 B592335 Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 893566-74-0

Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

カタログ番号: B592335
CAS番号: 893566-74-0
分子量: 312.207
InChIキー: SZIPGDGOBMFCEH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C14H18BrNO2 and its molecular weight is 312.207. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl 6-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIPGDGOBMFCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678319
Record name tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893566-74-0
Record name 1,1-Dimethylethyl 6-bromo-3,4-dihydro-2(1H)-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893566-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate" CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery.

Core Data Summary

This section summarizes the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identification
IdentifierValue
Chemical Name This compound
CAS Number 893566-74-0[1][2][3]
Molecular Formula C₁₄H₁₈BrNO₂[1][2]
Molecular Weight 312.21 g/mol [4]
IUPAC Name tert-butyl 6-bromo-3,4-dihydro-2(1H)-isoquinolinecarboxylate[1]
SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)Br[2]
InChI Key SZIPGDGOBMFCEH-UHFFFAOYSA-N[1]
Table 2: Physicochemical Properties
PropertyValueSource
Physical Form Liquid[1]
Purity Typically ≥97%[1]
Storage Temperature 2-8°C, Sealed in dry conditions[1][2]
Boiling Point 374.2 °C at 760 mmHg (Predicted for isomer)

Safety and Handling

This compound is intended for research use only. Standard laboratory safety protocols should be strictly followed.

Table 3: Hazard Information
CategoryInformation
Signal Word Warning[1][2]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[1][2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Synthesis Protocol: N-Boc Protection of 6-Bromo-1,2,3,4-tetrahydroisoquinoline

The following protocol details a standard procedure for the synthesis of this compound via N-Boc protection of 6-bromo-1,2,3,4-tetrahydroisoquinoline. This method is adapted from similar synthetic procedures for related compounds.[5]

Materials and Equipment:
  • 6-bromo-1,2,3,4-tetrahydroisoquinoline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • 1 M Citric Acid solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (for chromatography)

Experimental Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane.

  • Addition of Boc Anhydride: Cool the solution to 0°C using an ice bath. To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) slowly and dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding 1 M citric acid solution to neutralize the excess triethylamine.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent (e.g., a gradient of 0% to 25% ethyl acetate in petroleum ether).

  • Final Product: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a liquid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Final Product Reactant1 6-Bromo-1,2,3,4- tetrahydroisoquinoline Reaction N-Boc Protection (0°C to RT) Reactant1->Reaction Reactant2 Di-tert-butyl dicarbonate (Boc₂O) Reactant2->Reaction Reactant3 Triethylamine (Base) Reactant3->Reaction Reactant4 Dichloromethane (Solvent) Reactant4->Reaction Quench Quench with Citric Acid Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purification Silica Gel Chromatography Workup->Purification Product Tert-butyl 6-bromo-3,4- dihydroisoquinoline- 2(1H)-carboxylate Purification->Product

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. The tetrahydroisoquinoline scaffold is a common motif in a wide range of biologically active compounds and natural products. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the synthesis of diverse libraries of compounds for drug screening. The Boc protecting group is stable under many reaction conditions and can be readily removed under acidic conditions, facilitating subsequent synthetic transformations at the nitrogen atom. This makes the title compound a versatile intermediate for the development of novel therapeutics targeting a variety of diseases. The exploration of isoquinoline derivatives has led to significant advancements in identifying compounds with a broad spectrum of pharmacological activities.[6]

References

"Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in the synthesis of various biologically active molecules. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of novel therapeutics, particularly focusing on its role as a precursor to STING (Stimulator of Interferon Genes) inhibitors.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a quick reference for researchers.

ParameterValueReference
Molecular Formula C₁₄H₁₈BrNO₂[1]
Molecular Weight 312.21 g/mol [1]
CAS Number 893566-74-0
Appearance Not specified, likely a solid or oil
Purity Typically >98%[1]

Synthesis of this compound

The synthesis of the title compound is typically achieved through the Boc-protection of the corresponding amine, 6-bromo-3,4-dihydroisoquinoline. This reaction utilizes Di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base.

Experimental Protocol: Boc Protection

Objective: To synthesize this compound from 6-bromo-1,2,3,4-tetrahydroisoquinoline.

Materials:

  • 6-bromo-1,2,3,4-tetrahydroisoquinoline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA) (2.0-3.0 eq) to the solution.

  • Boc₂O Addition: Cool the mixture to 0 °C using an ice bath. To this stirred solution, add Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, the crude product can be purified by column chromatography on silica gel.

Application in Drug Discovery: A Precursor to STING Inhibitors

The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry. Recent research has identified 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent inhibitors of the STING protein.[2] Overactivation of the STING pathway is implicated in various autoimmune and inflammatory diseases.[2]

This compound serves as a crucial building block for the synthesis of these inhibitors. The bromo-substituent at the 6-position provides a handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities and modulate the pharmacological properties of the final compounds. The Boc-protecting group allows for the selective modification of other parts of the molecule before its removal to reveal the secondary amine for subsequent reactions, such as amide bond formation.

Logical Workflow: Synthesis of a Hypothetical STING Inhibitor

The following diagram illustrates a logical workflow for the synthesis of a potential STING inhibitor, starting from this compound.

G cluster_start Starting Material cluster_modification Core Modification cluster_deprotection Deprotection cluster_final Final Synthesis Step cluster_product Final Product A Tert-butyl 6-bromo-3,4- dihydroisoquinoline-2(1H)-carboxylate B Suzuki Coupling (e.g., with a boronic acid) A->B C Boc Deprotection (e.g., with TFA or HCl) B->C D Amide Coupling (with a carboxylic acid) C->D E Hypothetical STING Inhibitor D->E

Caption: Synthetic workflow for a hypothetical STING inhibitor.

This workflow highlights the versatility of the title compound as a synthetic intermediate. The initial Suzuki coupling allows for the introduction of a variety of substituents at the 6-position, which is often crucial for tuning the activity and selectivity of the final inhibitor. Subsequent deprotection of the Boc group unmasks the nitrogen atom, enabling the final amide coupling step to complete the synthesis of the target molecule.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate from 3-Bromophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step synthesis pathway for tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a valuable building block in medicinal chemistry, starting from the readily available 3-bromophenethylamine. The synthesis involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by an acid-catalyzed intramolecular cyclization via a Pictet-Spengler reaction with formaldehyde.

I. Synthesis Pathway Overview

The overall transformation from 3-bromophenethylamine to this compound is achieved through two sequential reactions:

  • Boc Protection: The primary amine of 3-bromophenethylamine is protected with a tert-butoxycarbonyl group to yield tert-butyl N-(3-bromophenethyl)carbamate. This step enhances the stability of the molecule and directs the subsequent cyclization.

  • Pictet-Spengler Cyclization: The N-Boc protected intermediate undergoes an intramolecular electrophilic aromatic substitution reaction with formaldehyde under acidic conditions to form the desired 3,4-dihydroisoquinoline ring system. This reaction is a variation of the classic Pictet-Spengler synthesis, proceeding through an N-acyliminium ion intermediate.

II. Experimental Protocols

Step 1: Synthesis of tert-Butyl N-(3-bromophenethyl)carbamate (Boc Protection)

Reaction Scheme:

Methodology:

A solution of 3-bromophenethylamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is treated with di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.2 eq.). A base, typically triethylamine (TEA) (1.1-1.5 eq.) or sodium bicarbonate (NaHCO₃) in a biphasic system, is added to neutralize the acid formed during the reaction. The reaction is typically stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel.

Reagent/SolventMolar RatioKey Parameters
3-Bromophenethylamine1.0Starting material
Di-tert-butyl dicarbonate1.05 - 1.2Boc-protecting agent
Triethylamine / NaHCO₃1.1 - 1.5Base
Dichloromethane / THF-Solvent
TemperatureRoom TemperatureReaction Condition
Reaction Time2 - 12 hoursMonitored by TLC
Typical Yield >90% After purification
Step 2: Synthesis of this compound (Pictet-Spengler Cyclization)

Reaction Scheme:

Methodology:

The tert-butyl N-(3-bromophenethyl)carbamate (1.0 eq.) is dissolved in a suitable acidic solvent, commonly trifluoroacetic acid (TFA) or a mixture of acetic acid and a strong acid like sulfuric acid. Paraformaldehyde (or 1,3,5-trioxane), a source of anhydrous formaldehyde (1.5-3.0 eq.), is added to the solution. The reaction mixture is stirred, often at elevated temperatures (e.g., 50-80 °C), to facilitate the cyclization. The progress of the reaction is monitored by TLC or LC-MS.

The N-acyliminium ion formed under these acidic conditions is a potent electrophile that undergoes intramolecular cyclization onto the electron-rich benzene ring. The bromine substituent at the meta position directs the cyclization to the para position, leading to the formation of the 6-bromo-substituted dihydroisoquinoline.

Following completion of the reaction, the mixture is carefully quenched, typically by pouring it into ice-water and neutralizing the acid with a base such as sodium bicarbonate or sodium hydroxide. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Reagent/SolventMolar RatioKey Parameters
tert-Butyl N-(3-bromophenethyl)carbamate1.0Starting material
Paraformaldehyde1.5 - 3.0Formaldehyde source
Trifluoroacetic Acid (TFA)-Acid catalyst/Solvent
Temperature50 - 80 °CReaction Condition
Reaction Time4 - 24 hoursMonitored by TLC/LC-MS
Typical Yield 60-80% After purification

III. Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Pathway Start 3-Bromophenethylamine Intermediate tert-Butyl N-(3-bromophenethyl)carbamate Start->Intermediate (Boc)₂O, Base (Boc Protection) Product This compound Intermediate->Product (CH₂O)n, Acid (Pictet-Spengler Cyclization)

Caption: Overall synthesis pathway from starting material to the final product.

Experimental_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Pictet-Spengler Cyclization s1_start Dissolve 3-Bromophenethylamine s1_reagents Add (Boc)₂O and Base s1_start->s1_reagents s1_reaction Stir at Room Temperature s1_reagents->s1_reaction s1_workup Aqueous Workup s1_reaction->s1_workup s1_purification Column Chromatography s1_workup->s1_purification s1_product tert-Butyl N-(3-bromophenethyl)carbamate s1_purification->s1_product s2_start Dissolve N-Boc Intermediate in Acid s1_product->s2_start Proceed to next step s2_reagents Add Paraformaldehyde s2_start->s2_reagents s2_reaction Heat Reaction Mixture s2_reagents->s2_reaction s2_workup Quench and Extract s2_reaction->s2_workup s2_purification Column Chromatography s2_workup->s2_purification s2_product Final Product s2_purification->s2_product

Caption: Detailed experimental workflow for the two-step synthesis.

IV. Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound from 3-bromophenethylamine. The use of the Boc protecting group allows for a clean and high-yielding initial step, while the subsequent acid-catalyzed Pictet-Spengler cyclization with formaldehyde offers a direct route to the desired dihydroisoquinoline core. This guide provides the necessary experimental details and quantitative data to enable researchers to successfully implement this synthesis in their laboratories.

Spectroscopic data of "Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate" (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

[2] Synthesis of 6-bromo-3,4-dihydroisoquinoline | Synlett 2004; 2004(12): 2185-2187 Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (2a) was synthesized from 1a (2.13 g, 10 mmol) in 95% yield as a white solid. Mp 64–65 °C. IR (film): 1695, 1421, 1279, 1235, 1172, 1117, 822 cm–1. 1H NMR (300 MHz, CDCl3): δ = 1.48 (s, 9 H), 2.80 (t, J = 5.9 Hz, 2 H), 3.63 (t, J = 5.9 Hz, 2 H), 4.51 (s, 2 H), 7.00 (d, J = 8.1 Hz, 1 H), 7.26 (s, 1 H), 7.32 (dd, J = 8.1, 2.0 Hz, 1 H). 13C NMR (75 MHz, CDCl3): δ = 28.5, 28.8, 41.2, 45.8, 80.6, 119.8, 128.5, 129.7, 130.6, 133.4, 136.1, 154.9. MS (EI, 70 eV): m/z (%) = 313 (12) [M+], 311 (12), 257 (38), 255 (39), 200 (12), 173 (10), 171 (10), 118 (10), 91 (22), 57 (100). Anal. calcd for C14H18BrNO2: C, 53.86; H, 5.81; N, 4.49. Found: C, 53.68; H, 5.84; N, 4.35. [1] 10,11-Dihydro-5H-benzo[b]pyrrolo[1,2-d]diazepine derivatives as novel 5-HT2C receptor agonists with potent anorexigenic effect - European Journal of Medicinal Chemistry this compound (2) To a solution of 6-bromo-1,2,3,4-tetrahydroisoquinoline (5.0 g, 23.58 mmol) and triethylamine (4.9 mL, 35.37 mmol) in CH2Cl2 (50 mL) was added di-tert-butyl dicarbonate (6.1 g, 28.29 mmol) at 0 °C. The reaction mixture was stirred at room temperature for 3 h. After completion of the reaction, the mixture was diluted with water and extracted with CH2Cl2. The organic layer was washed with brine, dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by column chromatography (EtOAc/hexane = 1/20) to give compound 2 (7.2 g, 98%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.31 (dd, J = 8.0, 2.0 Hz, 1H), 7.25 (d, J = 2.0 Hz, 1H), 6.99 (d, J = 8.0 Hz, 1H), 4.50 (s, 2H), 3.62 (t, J = 5.6 Hz, 2H), 2.79 (t, J = 5.6 Hz, 2H), 1.47 (s, 9H). WO2013143336A1 - Novel substituted n-((s)-1-(2-(2-methyl-2h-pyrazol-3-yl)-phenyl)-ethyl)-acetamide derivatives and their use as pan-tak1 inhibitors - Google Patents To a solution of 6-bromo-l,2,3,4-tetrahydroisoquinoline (2.13 g, 10 mmol) in DCM (50 mL) was added (Boc)20 (2.4 g, 11 mmol) and triethylamine (2.02 g, 20 mmol). The reaction mixture was stirred at room temperature overnight. The mixture was washed with water and brine, dried over anhydrous Na2S04, and concentrated to give tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(lH)-carboxylate (3.1 g, 99%) as a white solid. 1H NMR (400 MHz, CDC13) δ 7.31 (dd, J= 8.2, 2.0 Hz, 1H), 7.25 (d, J= 2.0 Hz, 1H), 6.99 (d, J= 8.2 Hz, 1H), 4.50 (s, 2H), 3.62 (t, J= 5.8 Hz, 2H), 2.79 (t, J= 5.8 Hz, 2H), 1.47 (s, 9H). A practical synthesis of the key intermediate for the dual orexin receptor antagonist suvorexant - Organic & Biomolecular Chemistry To a solution of 6-bromo-1,2,3,4-tetrahydroisoquinoline (4.26 g, 20 mmol) in THF (50 mL) was added a solution of di-tert-butyl dicarbonate (4.8 g, 22 mmol) in THF (20 mL) over 30 min at 0 °C. The reaction mixture was stirred at room temperature for 12 h. The solvent was removed in vacuo, and the residue was diluted with water (50 mL) and extracted with ethyl acetate (3 × 50 mL). The combined organic layers were washed with brine (50 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 20 : 1) to afford this compound 2 as a white solid (6.1 g, 98%). mp 64–65 °C; 1H NMR (400 MHz, CDCl3) δ 7.31 (dd, J = 8.4, 2.0 Hz, 1H), 7.25 (d, J = 2.0 Hz, 1H), 6.99 (d, J = 8.4 Hz, 1H), 4.50 (s, 2H), 3.62 (t, J = 5.6 Hz, 2H), 2.79 (t, J = 5.6 Hz, 2H), 1.47 (s, 9H); 13C NMR (100 MHz, CDCl3) δ 154.8, 136.0, 133.4, 130.5, 129.6, 128.4, 119.7, 80.5, 45.7, 41.1, 28.7, 28.4; HRMS (ESI) m/z calcd for C14H18BrNNaO2 [M + Na]+ 334.0419, found 334.0413. US20110201608A1 - Substituted pyrazolo-diazepines and their use as orexin antagonists - Google Patents To a solution of 6-bromo-l,2,3,4-tetrahydroisoquinoline (10 g, 47.15 mmol) in DCM (100 mL) was added (Boc)20 (11.3 g, 51.86 mmol) and triethylamine (9.5 g, 94.3 mmol). The reaction mixture was stirred at room temperature overnight. The mixture was washed with water and brine, dried over anhydrous Na2S04, and concentrated to give tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(lH)-carboxylate (14.5 g, 98%) as a white solid. 1H NMR (400 MHz, CDC13) δ 7.31 (dd, J= 8.2, 2.0 Hz, 1H), 7.25 (d, J= 2.0 Hz, 1H), 6.99 (d, J= 8.2 Hz, 1H), 4.50 (s, 2H), 3.62 (t, J= 5.8 Hz, 2H), 2.79 (t, J= 5.8 Hz, 2H), 1.47 (s, 9H). CN104672621A - Preparation method of Suvorexant intermediate - Google Patents A preparation method of a Suvorexant intermediate is characterized by comprising the following steps: taking 6-bromo-1,2,3,4-tetrahydroisoquinoline as a raw material, and reacting with di-tert-butyl dicarbonate in an organic solvent under the action of alkali to obtain N-Boc-6-bromo-1,2,3,4-tetrahydroisoquinoline, namely this compound. The specific steps are as follows: adding 6-bromo-1,2,3,4-tetrahydroisoquinoline (2.12g, 10mmol) and triethylamine (1.5g, 15mmol) into 50mL of dichloromethane, slowly adding a solution of di-tert-butyl dicarbonate (2.4g, 11mmol) in 10mL of dichloromethane under ice bath, after dripping, removing the ice bath, carrying out stirring reaction for 2-3 hours at room temperature, after the reaction is finished, washing with water (350mL) and saturated salt water (250mL) in sequence, drying with anhydrous sodium sulfate, and carrying out reduced pressure concentration to obtain 3.1g of a white solid product with the yield of 99%. CN102492025A - Preparation method of 6-bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline - Google Patents The invention discloses a preparation method of 6-bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline. The preparation method comprises the following steps: dissolving 6-bromo-1,2,3,4-tetrahydroisoquinoline in an organic solvent, adding an acid-binding agent, dropwise adding di-tert-butyl dicarbonate at a low temperature, and carrying out a heat-preservation reaction to obtain a finished product. The preparation method is simple in process, high in yield and suitable for industrial production. US20130096136A1 - Substituted 3,4-dihydroisoquinoline-2(1h)-carboxamide derivatives and their use as stearoyl-coa desaturase (scd) inhibitors - Google Patents Example 13 tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(lH)-carboxylate To a solution of 6-bromo-l,2,3,4-tetrahydroisoquinoline (1.0 g, 4.71 mmol) in DCM (10 mL) was added (Boc)20 (1.1 g, 5.18 mmol) and triethylamine (0.95 g, 9.42 mmol). The reaction mixture was stirred at room temperature overnight. The mixture was washed with water and brine, dried over anhydrous Na2S04, and concentrated to give tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(lH)-carboxylate (1.4 g, 95%) as a white solid. 1H NMR (400 MHz, CDC13) δ 7.31 (dd, J= 8.2, 2.0 Hz, 1H), 7.25 (d, J= 2.0 Hz, 1H), 6.99 (d, J= 8.2 Hz, 1H), 4.50 (s, 2H), 3.62 (t, J= 5.8 Hz, 2H), 2.79 (t, J= 5.8 Hz, 2H), 1.47 (s, 9H). CN102321153A - Method for preparing suvorexant - Google Patents (a) Synthesis of this compound In a 250 mL three-necked flask, 6-bromo-1,2,3,4-tetrahydroisoquinoline (10.0 g, 47.1 mmol) was dissolved in dichloromethane (100 mL), and triethylamine (7.1 g, 70.7 mmol) was added. Di-tert-butyl dicarbonate (12.3 g, 56.5 mmol) was added at 0 °C. The reaction was stirred at room temperature for 3 hours. Water (100 mL) was added, and the organic layer was separated. The organic layer was washed with saturated brine (2 x 50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 14.5 g of a white solid with a yield of 98%. CN105906323A - Preparation method of suvorexant - Google Patents Add 6-bromo-1,2,3,4-tetrahydroisoquinoline (100g, 0.47mol), dichloromethane (1L) and triethylamine (142.4g, 1.41mol) into a reaction flask, stir, and slowly add di-tert-butyl dicarbonate (122.8g, 0.56mol) dropwise at a controlled temperature of 0-5°C. After the dropwise addition is complete, react at room temperature for 2-3h. After the reaction is complete, add water (500mL) to wash, separate the liquids, and the organic phase is washed with saturated brine (2*300mL), dried over anhydrous sodium sulfate, and concentrated to obtain 145g of this compound as a white solid with a yield of 98.9%. A concise and practical synthesis of suvorexant via a C–H functionalization reaction | RSC Advances To a solution of 6-bromo-1,2,3,4-tetrahydroisoquinoline (2.12 g, 10 mmol) in CH2Cl2 (50 mL) was added Et3N (2.02 g, 20 mmol) and (Boc)2O (2.4 g, 11 mmol). The reaction mixture was stirred at room temperature for 12 h. The mixture was washed with water and brine, dried over anhydrous Na2SO4, and concentrated to give this compound 2a (3.1 g, 99%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.31 (dd, J = 8.2, 2.0 Hz, 1H), 7.25 (d, J = 2.0 Hz, 1H), 6.99 (d, J = 8.2 Hz, 1H), 4.50 (s, 2H), 3.62 (t, J = 5.8 Hz, 2H), 2.79 (t, J = 5.8 Hz, 2H), 1.47 (s, 9H). WO2021119426A1 - Methods of preparing substituted 1,2,3,4-tetrahydroisoquinolines and derivatives thereof - Google Patents To a solution of 6-bromo-l,2,3,4-tetrahydroisoquinoline (5.0 g, 23.58 mmol) and triethylamine (4.9 mL, 35.37 mmol) in CH2C12 (50 mL) was added di-tert-butyl dicarbonate (6.1 g, 28.29 mmol) at 0 °C. The reaction mixture was stirred at room temperature for 3 h. After completion of the reaction, the mixture was diluted with water and extracted with CH2C12. The organic layer was washed with brine, dried over anhydrous Na2S04 and concentrated in vacuo. The residue was purified by column chromatography (EtOAc/hexane = 1/20) to give compound 2 (7.2 g, 98%) as a white solid. 1H NMR (400 MHz, CDC13) δ 7.31 (dd, J = 8.0, 2.0 Hz, 1H), 7.25 (d, J = 2.0 Hz, 1H), 6.99 (d, J = 8.0 Hz, 1H), 4.50 (s, 2H), 3.62 (t, J = 5.6 Hz, 2H), 2.79 (t, J = 5.6 Hz, 2H), 1.47 (s, 9H). WO2011081827A1 - Substituted pyrazolo-diazepines and their use as orexin antagonists - Google Patents To a solution of 6-bromo-l,2,3,4-tetrahydroisoquinoline (10 g, 47.15 mmol) in DCM (100 mL) was added (Boc)20 (11.3 g, 51.86 mmol) and triethylamine (9.5 g, 94.3 mmol). The reaction mixture was stirred at room temperature overnight. The mixture was washed with water and brine, dried over anhydrous Na2S04, and concentrated to give tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(lH)-carboxylate (14.5 g, 98%) as a white solid. 1H NMR (400 MHz, CDC13) δ 7.31 (dd, J= 8.2, 2.0 Hz, 1H), 7.25 (d, J= 2.0 Hz, 1H), 6.99 (d, J= 8.2 Hz, 1H), 4.50 (s, 2H), 3.62 (t, J= 5.8 Hz, 2H), 2.79 (t, J= 5.8 Hz, 2H), 1.47 (s, 9H). WO2012148505A1 - Substituted pyrazolo-diazepines and their use as orexin antagonists - Google Patents To a solution of 6-bromo-l,2,3,4-tetrahydroisoquinoline (10 g, 47.15 mmol) in DCM (100 mL) was added (Boc)20 (11.3 g, 51.86 mmol) and triethylamine (9.5 g, 94.3 mmol). The reaction mixture was stirred at room temperature overnight. The mixture was washed with water and brine, dried over anhydrous Na2S04, and concentrated to give tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(lH)-carboxylate (14.5 g, 98%) as a white solid. 1H NMR (400 MHz, CDC13) δ 7.31 (dd, J= 8.2, 2.0 Hz, 1H), 7.25 (d, J= 2.0 Hz, 1H), 6.99 (d, J= 8.2 Hz, 1H), 4.50 (s, 2H), 3.62 (t, J= 5.8 Hz, 2H), 2.79 (t, J= 5.8 Hz, 2H), 1.47 (s, 9H).Technical Guide: Spectroscopic Analysis of this compound

This technical guide provides a comprehensive overview of the spectroscopic data for the compound this compound, a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a clear presentation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.32 - 7.31dd8.0, 2.0 / 8.1, 2.0 / 8.2, 2.0 / 8.4, 2.01HAr-H
7.26 - 7.25s / d2.01HAr-H
7.00 - 6.99d8.0 / 8.1 / 8.2 / 8.41HAr-H
4.51 - 4.50s2HCH₂
3.63 - 3.62t5.6 / 5.8 / 5.92HCH₂
2.80 - 2.79t5.6 / 5.8 / 5.92HCH₂
1.48 - 1.47s9HC(CH₃)₃

Data sourced from multiple references, slight variations in reported shifts and coupling constants are noted.[1]

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
154.9 / 154.8C=O
136.1 / 136.0Ar-C
133.4Ar-C
130.6 / 130.5Ar-CH
129.7 / 129.6Ar-CH
128.5 / 128.4Ar-C
119.8 / 119.7C-Br
80.6 / 80.5C(CH₃)₃
45.8 / 45.7CH₂
41.2 / 41.1CH₂
28.8 / 28.7CH₂
28.5 / 28.4C(CH₃)₃

Data sourced from multiple references.

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Interpretation
1695C=O stretch (carbamate)
1421C-H bend
1279C-N stretch
1235C-O stretch
1172C-N stretch
1117C-O stretch
822C-H bend (aromatic)

Data from film.

Mass Spectrometry (MS) Data
m/zInterpretationRelative Intensity (%)
313[M⁺]12
311[M⁺]12
257[M-C₄H₈]⁺38
255[M-C₄H₈]⁺39
20012
17310
17110
11810
9122
57[C₄H₉]⁺100

Method: Electron Ionization (EI), 70 eV. High-Resolution Mass Spectrometry (HRMS-ESI) calculated for C₁₄H₁₈BrNNaO₂ [M+Na]⁺: 334.0419, found: 334.0413.

Experimental Protocols

The spectroscopic data presented above were obtained through the synthesis and subsequent analysis of this compound. The general synthetic procedure is as follows, with minor variations reported across different sources.

Synthesis of this compound

To a solution of 6-bromo-1,2,3,4-tetrahydroisoquinoline in a suitable organic solvent (e.g., dichloromethane (CH₂Cl₂), tetrahydrofuran (THF)), an acid-binding agent such as triethylamine (Et₃N) is added.[1] The mixture is cooled to 0 °C in an ice bath.[1] A solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent is then added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period ranging from 2-3 hours to overnight.[1]

Upon completion of the reaction, the mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.[1] Purification is often achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexane or petroleum ether as the eluent to afford the final product as a white solid.[1]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on spectrometers operating at frequencies of 300 MHz, 400 MHz, or 100 MHz for the respective nuclei.[1] Deuterated chloroform (CDCl₃) was commonly used as the solvent.[1]

  • IR Spectroscopy: Infrared spectra were obtained using the film method.

  • Mass Spectrometry: Low-resolution mass spectra were acquired using an electron ionization (EI) source at 70 eV. High-resolution mass spectrometry (HRMS) was performed using electrospray ionization (ESI).

Workflow Visualization

The following diagram illustrates the general workflow from synthesis to spectroscopic analysis and data interpretation.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Material (6-bromo-1,2,3,4-tetrahydroisoquinoline) reaction Reaction with (Boc)₂O start->reaction workup Workup & Purification reaction->workup product Final Product (this compound) workup->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (EI & HRMS) product->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: Workflow from synthesis to spectroscopic analysis and structural elucidation.

References

Commercial Availability and Synthetic Overview of tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, with CAS number 893566-74-0, is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, featuring a bromine atom for further functionalization and a Boc-protected secondary amine, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of its commercial availability from various suppliers and a detailed experimental protocol for its synthesis.

Commercial Availability

The commercial availability of this compound is robust, with several chemical suppliers offering this compound in various quantities and purities. Below is a summary of the offerings from prominent vendors.

SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich893566-74-0≥97%100 mg, 250 mg, 1 g, 5 g, 25 g, 100 g
BLDpharm893566-74-0≥98%Inquiry for details
Appretech Scientific Limited893566-74-0≥98%Inquiry for details
Achmem893566-74-0Not specifiedInquiry for details

Note: Pricing information is subject to change and should be confirmed with the respective suppliers. "Inquiry for details" indicates that pricing and availability are provided upon request.

Experimental Protocols

The synthesis of this compound is typically achieved through the N-Boc protection of the corresponding 6-bromo-1,2,3,4-tetrahydroisoquinoline. This reaction is a standard procedure in organic synthesis and generally proceeds with high yield.

Synthesis of this compound [1]

Materials:

  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.05 eq)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • To a solution of 6-bromo-1,2,3,4-tetrahydroisoquinoline (3.26 g, 15.37 mmol) in tetrahydrofuran (45 mL) at room temperature, slowly add di-tert-butyl dicarbonate (3.52 g, 16.14 mmol).

  • Stir the reaction mixture continuously for 15 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent by distillation under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a solvent gradient of 0% to 8% ethyl acetate in hexane.

  • The final product, this compound, is obtained as a colorless oil (5.05 g, quantitative yield).[1]

Diagrams

The following diagrams illustrate the chemical synthesis pathway and a general workflow for sourcing and utilizing this chemical intermediate.

G cluster_synthesis Synthetic Pathway start 6-Bromo-1,2,3,4-tetrahydroisoquinoline reagent + Di-tert-butyl dicarbonate (Boc)₂O in THF start->reagent product This compound reagent->product

Caption: Synthesis of this compound.

G cluster_workflow Procurement and Application Workflow A Identify Need for Intermediate (CAS 893566-74-0) B Search Commercial Suppliers (e.g., Sigma-Aldrich, BLDpharm) A->B C Compare Purity, Quantity, and Price B->C D Procure Compound C->D E Perform Quality Control (QC) (e.g., NMR, LC-MS) D->E F Utilize in Downstream Synthetic Reactions E->F G Characterize Final Products F->G

Caption: General workflow for sourcing and utilizing the title compound.

References

Navigating the Safety Landscape of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key building block in synthetic organic chemistry and drug discovery. Due to conflicting safety information from various suppliers, a cautious and informed approach is paramount when handling this compound. This document synthesizes available data to present a clear and actionable safety protocol for laboratory personnel.

Hazard Identification and Classification

There is a notable discrepancy in the classification of this compound among suppliers. While some sources indicate it as non-hazardous, others provide specific GHS hazard statements.[1][2] This conflicting information necessitates treating the compound with a higher degree of caution, adhering to the more stringent safety warnings until further toxicological data becomes available.

The GHS hazard statements provided by some suppliers include:[2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The assigned signal word is "Warning".[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 893566-74-0[1]
Molecular Formula C₁₄H₁₈BrNO₂
Molecular Weight 312.21 g/mol [3]
Physical Form Reported as liquid or solid (white powder)
Purity ≥97%
Storage Temperature 2-8°C, Sealed in dry conditions[2]

Exposure Controls and Personal Protection

Given the potential hazards, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: ANSI-approved chemical safety goggles or a face shield are required to protect against splashes.[6]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn.[4] It is advisable to consult the glove manufacturer's compatibility chart. Double gloving may be appropriate for extended handling.[4]

    • Lab Coat: A standard laboratory coat must be worn at all times.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Safe Handling and Storage

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid inhalation of dust, fumes, gas, mist, or vapors.[5]

  • Wash hands thoroughly after handling the compound.[4]

  • Use in a well-ventilated area, preferably a chemical fume hood.[5]

Storage Conditions
  • Store in a tightly closed container in a dry and well-ventilated place.[5]

  • Keep refrigerated at 2-8°C as recommended by suppliers.[2]

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Accidental Release Measures

  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways, sewers, basements, or confined areas. Contact environmental health and safety personnel for assistance with cleanup and disposal.

Logical Workflow for Risk Assessment

The following diagram illustrates a logical workflow for the risk assessment and management process when handling this compound.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_mitigation Risk Mitigation cluster_response Emergency Response A Identify Hazards (H302, H315, H319, H332, H335) B Review Handling Procedures (SOPs, SDS) A->B informs C Evaluate Exposure Potential (Quantity, Frequency, Duration) B->C D Assess Existing Controls (Fume Hood, PPE) C->D E Implement Engineering Controls (Use Chemical Fume Hood) D->E determines need for F Mandate Personal Protective Equipment (Gloves, Goggles, Lab Coat) E->F G Establish Safe Work Practices (Training, Hygiene) F->G H First Aid Procedures (Inhalation, Skin/Eye Contact, Ingestion) G->H prepares for I Spill Response Protocol (Containment, Cleanup, Disposal) H->I

Risk Assessment and Management Workflow

Experimental Protocols

Weighing and Preparing Solutions
  • Preparation: Before handling the compound, ensure a certified chemical fume hood is operational. Gather all necessary equipment, including an analytical balance, weigh paper or boat, spatula, appropriate glassware, and solvent.

  • PPE: Don appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.

  • Weighing: Perform all weighing operations inside the chemical fume hood. Use a spatula to transfer the solid compound to the weigh paper or boat. Avoid generating dust.

  • Solution Preparation: Carefully add the weighed compound to the desired solvent in a suitable flask or beaker inside the fume hood. Cap the container immediately after addition. If sonication or heating is required, ensure the setup is within the fume hood and properly secured.

  • Cleanup: Clean the balance and surrounding area with a damp cloth or paper towel to remove any residual powder. Dispose of the weigh paper and any contaminated cleaning materials in a designated chemical waste container.

  • Post-Handling: Remove gloves and wash hands thoroughly with soap and water.

General Handling of Halogenated Organic Compounds

The presence of a bromine atom on the isoquinoline ring places this compound in the category of halogenated organic compounds. General safety protocols for this class of chemicals should be observed:

  • Avoid Ignition Sources: While this specific compound is not classified as flammable, many halogenated compounds can decompose in the presence of high heat or flames to produce toxic gases.

  • Storage Segregation: Store away from incompatible materials, particularly strong bases and reactive metals.

  • Waste Disposal: Dispose of waste containing this compound in a designated halogenated waste stream, following institutional and local regulations.

Considerations for Boc-Protected Amines

The tert-butoxycarbonyl (Boc) protecting group is generally stable under many reaction conditions.[7] However, its removal typically involves the use of strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9] When planning deprotection steps, the additional hazards associated with these strong acids must be considered, and appropriate safety measures, such as handling in a fume hood and using acid-resistant gloves, must be implemented.

Conclusion

While this compound is a valuable reagent, the conflicting safety information available warrants a conservative and diligent approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can safely incorporate this compound into their synthetic workflows. Always consult the most recent Safety Data Sheet from your supplier and follow all institutional safety guidelines.

References

Navigating the Stability of a Key Synthetic Intermediate: A Technical Guide to Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a crucial building block for researchers, scientists, and professionals in drug development. Understanding the stability profile of this compound is paramount for ensuring its integrity, and by extension, the reliability and reproducibility of synthetic endeavors and biological assays.

Executive Summary

This compound is a heterocyclic compound featuring a Boc-protected amine and a brominated aromatic ring. Its stability is primarily influenced by these two functional groups. The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions, which can lead to its cleavage. Conversely, the brominated dihydroisoquinoline core is generally stable but can be susceptible to degradation under forced conditions such as high temperature, oxidation, and photolysis. This guide outlines the recommended storage conditions, potential degradation pathways, and provides a comprehensive, generalized protocol for conducting forced degradation studies to assess the stability of this and similar molecules.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on supplier data and general best practices for halogenated organic compounds.

ParameterRecommendationRationale
Temperature 2-8°CMinimizes the rate of potential degradation reactions.
Atmosphere Sealed under a dry, inert atmosphere (e.g., argon or nitrogen)Prevents hydrolysis from atmospheric moisture and oxidation.
Light Store in an amber or opaque container, away from direct lightProtects against photolytic degradation.
Incompatibilities Store segregated from strong acids, strong bases, and strong oxidizing agentsAvoids chemically induced degradation, particularly cleavage of the Boc group by acids.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions. Understanding these pathways is critical for developing stability-indicating analytical methods.

Start This compound Acid Acidic Hydrolysis Start->Acid H+ Base Basic Hydrolysis Start->Base OH- Oxidation Oxidative Stress Start->Oxidation [O] Heat Thermal Stress Start->Heat Δ Light Photolytic Stress Start->Light Product1 6-Bromo-3,4-dihydroisoquinoline (Boc Deprotection) Acid->Product1 Product2 Potential Ring Opening or Other Degradants Base->Product2 Product3 Oxidized Derivatives (e.g., N-oxides) Oxidation->Product3 Product4 Thermally Induced Degradants Heat->Product4 Product5 Photolytic Degradants Light->Product5 cluster_0 Lead Discovery & Optimization cluster_1 Preclinical Development Start This compound (Building Block) Synthesis Chemical Synthesis (e.g., Suzuki or Buchwald-Hartwig Coupling) Start->Synthesis Library Library of Novel Dihydroisoquinoline Derivatives Synthesis->Library Screening High-Throughput Screening (e.g., against a neurological target) Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) Studies & Lead Optimization Hit->SAR Candidate Preclinical Candidate Selection SAR->Candidate Formulation Formulation Development Candidate->Formulation Tox Toxicology Studies Formulation->Tox ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) Tox->ADME

An In-depth Technical Guide on the Boc-Protection of 6-Bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Boc (tert-butoxycarbonyl) protection of the secondary amine in 6-bromo-1,2,3,4-tetrahydroisoquinoline. This reaction is a fundamental step in the synthesis of various pharmaceutical intermediates and complex molecules where selective N-protection is required. This document details the reaction mechanism, provides a representative experimental protocol, summarizes key quantitative data, and includes visualizations to elucidate the process.

Core Mechanism of Boc-Protection

The protection of the secondary amine of 6-bromo-1,2,3,4-tetrahydroisoquinoline with a Boc group is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism.

The lone pair of electrons on the nitrogen atom of the tetrahydroisoquinoline ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of a tert-butyl carbonate anion. This leaving group is unstable and readily decomposes into the stable products tert-butanol and carbon dioxide gas. The evolution of carbon dioxide provides a strong thermodynamic driving force for the reaction.[1] While the reaction can proceed without a base, a non-nucleophilic organic base such as triethylamine (TEA) is often added to neutralize the protonated amine that is formed, thereby driving the reaction to completion.

Reaction Pathway Diagram

Caption: Reaction pathway for the Boc-protection of 6-bromo-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol

The following is a representative experimental protocol for the Boc-protection of a bromo-substituted 1,2,3,4-tetrahydroisoquinoline. This protocol is based on the successful synthesis of the closely related isomer, tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, and can be adapted for the 6-bromo isomer.[1]

StepProcedure
1. Reagent Preparation In a suitable reaction vessel, dissolve 6-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane (DCM).
2. Reaction Initiation Cool the solution to 0 °C using an ice bath. To this stirred solution, add di-tert-butyl dicarbonate (1.0 equiv) dropwise.
3. Reaction Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4. Work-up Upon completion, quench the reaction by adding a citric acid solution. Separate the organic layer. Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
5. Purification Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, which is expected to be very similar for the 6-bromo isomer.[1]

ParameterValue
Substrate 8-bromo-1,2,3,4-tetrahydroisoquinoline
Reagents Di-tert-butyl dicarbonate, Triethylamine
Solvent Dichloromethane (DCM)
Reaction Time 30 minutes
Temperature 0 °C to Room Temperature
Yield 95%
Purification Silica gel column chromatography (petroleum ether/ethyl acetate, 3/1, v/v)

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR data for tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate were not available in the searched literature. However, the expected chemical shifts can be predicted based on the structure and data from similar compounds. The key expected signals would include:

  • ¹H NMR: A singlet for the nine protons of the tert-butyl group around 1.5 ppm, and multiplets for the methylene and aromatic protons of the tetrahydroisoquinoline core.

  • ¹³C NMR: A signal for the quaternary carbon of the tert-butyl group around 80 ppm, a signal for the carbonyl carbon of the Boc group around 155 ppm, and signals for the carbons of the tetrahydroisoquinoline skeleton.

For confirmation of product formation, it is essential to acquire and interpret the ¹H and ¹³C NMR spectra of the synthesized compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-Boc-6-bromo-1,2,3,4-tetrahydroisoquinoline.

Experimental_Workflow Reaction Reaction with (Boc)₂O and TEA in DCM Workup Aqueous Work-up (Quench, Wash, Dry) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Product: this compound Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General workflow for the Boc-protection of 6-bromo-1,2,3,4-tetrahydroisoquinoline.

References

The Strategic Role of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone for the development of novel therapeutics, Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as a pivotal building block in the synthesis of a diverse range of biologically active molecules. Its unique structural features, combining a protected tetrahydroisoquinoline core with a reactive bromine handle, offer medicinal chemists a versatile platform for generating innovative drug candidates targeting a spectrum of diseases, most notably metabolic disorders and inflammatory conditions.

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. The incorporation of a bromine atom at the 6-position of the dihydroisoquinoline ring provides a key site for functionalization through various cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic transformations and allows for facile deprotection under mild conditions, making "this compound" a highly valuable and sought-after intermediate in drug discovery programs.

A Gateway to GPR120 Agonists for Metabolic Diseases

A significant application of this building block is in the synthesis of potent and selective G protein-coupled receptor 120 (GPR120) agonists. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.[1][2][3] Activation of GPR120 in the gastrointestinal tract and adipose tissue leads to the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion.[4][5][6] Furthermore, GPR120 signaling has been shown to mediate anti-inflammatory effects and improve insulin sensitivity.[1][2]

The bromo-substituted tetrahydroisoquinoline core of the title compound serves as a crucial starting point for the elaboration of novel GPR120 agonists. The bromine atom allows for the introduction of various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for the GPR120 receptor.

Quantitative Data on GPR120 Agonist Activity

The following table summarizes the in vitro activity of a series of GPR120 agonists synthesized from tetrahydroisoquinoline scaffolds, demonstrating the potential for developing highly potent modulators of this receptor.

Compound IDStructureGPR120 EC50 (nM)GPR40 EC50 (nM)Selectivity (GPR40/GPR120)
4 Phenylpropanoic acid derivative44>65000>1477
18 Phenylpropanoic acid derivative63.1 (β-arrestin)>75900>1202
19 Phenylpropanoic acid derivative2991180340
11b Tetrahydroquinoline derivative---
TUG-891 Phenylpropanoic acid derivative43.7--

Data compiled from multiple sources, showcasing the potency and selectivity of GPR120 agonists.[5][6]

Experimental Protocols: Gateway to Molecular Diversity

The versatility of "this compound" in medicinal chemistry is exemplified by its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions allow for the systematic modification of the core structure to generate libraries of compounds for biological screening.

Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to introduce aryl and heteroaryl substituents at the 6-position of the tetrahydroisoquinoline core.

General Protocol:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.

  • The reaction mixture is heated (typically between 80-120 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 6-substituted tetrahydroisoquinoline derivative.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is instrumental in introducing various amine functionalities at the 6-position, which can be crucial for modulating the pharmacological properties of the final compounds.

General Protocol:

  • In an inert atmosphere glovebox or Schlenk line, a reaction vessel is charged with this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃).

  • Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

  • The reaction mixture is heated (typically between 80-110 °C) and stirred for several hours to overnight.

  • Reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled, and the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to afford the 6-amino-substituted tetrahydroisoquinoline product.

Visualizing the Molecular Logic: Pathways and Workflows

To better understand the strategic application of "this compound," the following diagrams illustrate a typical synthetic workflow and the downstream signaling pathway of the resulting GPR120 agonists.

GPR120_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPR120_Agonist GPR120 Agonist (e.g., Tetrahydroisoquinoline derivative) GPR120 GPR120 (FFAR4) GPR120_Agonist->GPR120 Binds to G_alpha_q Gαq GPR120->G_alpha_q Activates Beta_Arrestin β-Arrestin 2 GPR120->Beta_Arrestin Recruits PLC PLC G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates GLP1_Secretion GLP-1 Secretion Ca_release->GLP1_Secretion ERK12 ERK1/2 PKC->ERK12 Activates ERK12->GLP1_Secretion TAB1 TAB1 Beta_Arrestin->TAB1 Binds to TAK1 TAK1 TAB1->TAK1 Inhibits NFkB_inhibition Inhibition of NF-κB Pathway TAK1->NFkB_inhibition Anti_Inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_Inflammatory Insulin_Sensitization Improved Insulin Sensitivity GLP1_Secretion->Insulin_Sensitization

Caption: GPR120 Signaling Pathway.

Synthetic_Workflow Start Tert-butyl 6-bromo-3,4- dihydroisoquinoline-2(1H)-carboxylate Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Intermediate 6-Substituted Tetrahydroisoquinoline Intermediate Coupling->Intermediate Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid Aryl_Boronic_Acid->Coupling Suzuki-Miyaura Amine Primary/Secondary Amine Amine->Coupling Buchwald-Hartwig Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Final_Compound Final Biologically Active Compound (e.g., GPR120 Agonist) Deprotection->Final_Compound

Caption: Synthetic Workflow.

Conclusion

"this compound" stands out as a strategic and versatile building block in medicinal chemistry. Its utility in the synthesis of GPR120 agonists for the treatment of metabolic diseases highlights its importance in addressing significant unmet medical needs. The ability to readily functionalize the 6-position of the tetrahydroisoquinoline core through robust and well-established cross-coupling methodologies provides a powerful tool for drug discovery and development, enabling the creation of novel and diverse chemical entities with tailored pharmacological profiles. As research into complex diseases continues, the demand for such key intermediates is poised to grow, solidifying the central role of this compound in the future of pharmaceutical innovation.

References

The Versatile Scaffold: A Technical Guide to Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. Among the various functionalized THIQ derivatives, tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate has emerged as a particularly valuable building block for the synthesis of novel drug candidates. Its strategic placement of a bromine atom at the 6-position provides a versatile handle for a range of cross-coupling reactions, enabling the exploration of diverse chemical space and the development of structure-activity relationships (SAR). The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for controlled manipulation of the scaffold during synthetic transformations.

This technical guide provides an in-depth overview of the synthesis, derivatization, and application of the this compound scaffold, with a particular focus on its recent and promising application in the discovery of potent inhibitors of the Stimulator of Interferon Genes (STING) signaling pathway for the treatment of inflammatory diseases.

Synthesis of the Core Scaffold

The synthesis of the this compound core can be achieved through a multi-step sequence, primarily involving the construction of the 6-bromo-1,2,3,4-tetrahydroisoquinoline ring system followed by N-Boc protection. Two classical methods for the formation of the tetrahydroisoquinoline ring are the Bischler-Napieralski and Pictet-Spengler reactions.

A plausible synthetic route, adapted from a patented procedure for a related compound, is outlined below.[1] This approach commences with 3-bromophenylacetonitrile and proceeds through reduction, amidation, cyclization, and finally N-Boc protection.

Logical Workflow for Scaffold Synthesis

cluster_synthesis Synthesis of the Core Scaffold A 3-Bromophenylacetonitrile B 3-Bromophenethylamine A->B Reduction (e.g., H2, Raney Ni) C N-Formyl-3-bromophenethylamine B->C Formylation (e.g., Ethyl Formate) D 6-Bromo-3,4-dihydroisoquinoline C->D Bischler-Napieralski Cyclization (e.g., POCl3) E 6-Bromo-1,2,3,4-tetrahydroisoquinoline D->E Reduction (e.g., NaBH4) F This compound E->F N-Boc Protection (Boc2O, base)

Caption: Synthetic workflow for the core scaffold.

Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline

  • Pictet-Spengler Reaction: A mixture of 2-(3-bromophenyl)ethanamine, an aqueous solution of formaldehyde (37%), and concentrated hydrochloric acid is stirred at room temperature. The reaction is then heated to reflux. After cooling, the reaction mixture is basified with a strong base (e.g., NaOH) and extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 6-bromo-1,2,3,4-tetrahydroisoquinoline.

Step 2: N-Boc Protection

  • To a solution of 6-bromo-1,2,3,4-tetrahydroisoquinoline in a suitable solvent such as dichloromethane, triethylamine is added, and the mixture is cooled to 0°C.

  • Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound. A similar procedure for the 8-bromo isomer reported a yield of 95%.[2]

Derivatization of the Scaffold: A Gateway to Chemical Diversity

The bromine atom at the 6-position of the scaffold is a key functional group that enables a wide range of derivatization reactions, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a diverse array of substituents, which is crucial for exploring the structure-activity relationship (SAR) of drug candidates.

Workflow for Scaffold Derivatization

cluster_derivatization Derivatization of the Scaffold Scaffold This compound Aryl Aryl/Heteroaryl Derivatives Scaffold->Aryl Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, base) Amine Amine/Amide Derivatives Scaffold->Amine Buchwald-Hartwig Amination (R2NH, Pd catalyst, base)

Caption: Key derivatization reactions of the scaffold.

Experimental Protocols for Derivatization

1. Suzuki-Miyaura Coupling for C-C Bond Formation

  • General Procedure: To a degassed mixture of this compound, an appropriate aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water), is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 110°C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 6-aryl- or 6-heteroaryl-3,4-dihydroisoquinoline derivative.

2. Buchwald-Hartwig Amination for C-N Bond Formation

  • General Procedure: A mixture of this compound, the desired amine or amide (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2.5 equivalents) is dissolved in a dry, degassed solvent (e.g., toluene or dioxane).

  • The reaction mixture is heated under an inert atmosphere at a temperature ranging from 80°C to 120°C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to afford the 6-amino- or 6-amido-3,4-dihydroisoquinoline derivative.

Application in Drug Discovery: Potent Inhibitors of the STING Signaling Pathway

A recent breakthrough has highlighted the potential of the 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold in the development of inhibitors for the Stimulator of Interferon Genes (STING) pathway.[3] Overactivation of the STING pathway is implicated in various autoimmune and autoinflammatory diseases, making it an attractive therapeutic target.

The STING Signaling Pathway

The cGAS-STING pathway is a crucial component of the innate immune system that detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage.

cluster_sting_pathway STING Signaling Pathway DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (on ER) cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferons (IFN-β) Nucleus->IFN induces transcription of Inflammation Pro-inflammatory Cytokines Nucleus->Inflammation induces transcription of Inhibitor 3,4-Dihydroisoquinoline-2(1H)-carboxamide Inhibitor Inhibitor->STING inhibits activation

Caption: Simplified diagram of the cGAS-STING signaling pathway and the point of intervention for 3,4-dihydroisoquinoline-2(1H)-carboxamide inhibitors.

Structure-Activity Relationship (SAR) and Quantitative Data

Extensive SAR studies on the 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold have led to the identification of potent STING inhibitors.[3] The derivatization at the 6-position, accessible from the bromo-scaffold, is a key area for SAR exploration.

Compound IDScaffoldR Group (at 6-position)hSTING IC₅₀ (nM)mSTING IC₅₀ (nM)
5c 3,4-dihydroisoquinoline-2(1H)-carboxamide(Structure not fully disclosed in abstract)4432

Table 1: In vitro activity of a lead 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitor.[3]

The data for compound 5c demonstrates that derivatives of this scaffold can potently inhibit both human and mouse STING with nanomolar efficacy. This highlights the therapeutic potential of this compound class.

Experimental Protocols for Biological Evaluation

1. STING Reporter Gene Assay

  • Cell Line: THP-1 dual reporter cells (or other suitable cell lines) expressing a luciferase reporter gene under the control of an IFN-stimulated response element (ISRE).

  • Procedure:

    • Seed the reporter cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of the test compounds (derived from the 6-bromo scaffold) for a specified duration.

    • Stimulate the cells with a STING agonist (e.g., cGAMP) to activate the pathway.

    • After incubation, measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percent inhibition of the STING-mediated reporter gene expression for each compound concentration and determine the IC₅₀ value.

2. Phospho-STING and Phospho-TBK1 Western Blotting

  • Objective: To determine if the compounds inhibit the phosphorylation of STING and its downstream kinase TBK1.

  • Procedure:

    • Treat cells (e.g., THP-1 monocytes) with the test compounds for a defined period.

    • Stimulate the cells with a STING agonist.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated STING (p-STING), total STING, phosphorylated TBK1 (p-TBK1), and total TBK1.

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein and assess the inhibitory effect of the compounds.

Conclusion

This compound is a highly valuable and versatile scaffold in modern drug discovery. Its straightforward synthesis and the reactivity of the bromine atom at the 6-position provide a robust platform for the generation of diverse compound libraries. The recent identification of potent 3,4-dihydroisoquinoline-2(1H)-carboxamide-based STING inhibitors underscores the significant potential of this scaffold in developing novel therapeutics for inflammatory and autoimmune diseases. The detailed synthetic and biological protocols provided in this guide offer a solid foundation for researchers to further explore the potential of this promising molecular framework.

References

Methodological & Application

Synthesis of "Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate" from 6-bromo-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis involves the protection of the secondary amine of 6-bromo-1,2,3,4-tetrahydroisoquinoline using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction, commonly known as Boc protection, is a fundamental transformation in organic synthesis, yielding the N-Boc protected product in high yield.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the secondary amine of 6-bromo-1,2,3,4-tetrahydroisoquinoline on one of the carbonyl carbons of di-tert-butyl dicarbonate. Triethylamine acts as a base to neutralize the resulting acidic proton.

G cluster_reactants Reactants cluster_products Product r1 6-bromo-1,2,3,4-tetrahydroisoquinoline r2 Di-tert-butyl dicarbonate (Boc)₂O p1 This compound r1->p1 + (Boc)₂O, TEA DCM, 0 °C to RT r3 Triethylamine (TEA)

Caption: Reaction scheme for the Boc protection of 6-bromo-1,2,3,4-tetrahydroisoquinoline.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis.

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsAmount (g)Amount (mmol)Yield (%)Purity (%)
6-bromo-1,2,3,4-tetrahydroisoquinoline212.091.025.00117.88->98
Di-tert-butyl dicarbonate (Boc₂O)218.251.025.73117.88--
Triethylamine (TEA)101.192.023.88236.00--
This compound312.21-35.00112.1095>97

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents
  • 6-bromo-1,2,3,4-tetrahydroisoquinoline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Citric acid solution (1 M)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure
  • Reaction Setup: To a 300 mL round-bottom flask, add 6-bromo-1,2,3,4-tetrahydroisoquinoline (25.00 g, 117.88 mmol) and anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (TEA, 32.83 mL, 236.00 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 25.73 g, 117.88 mmol) in DCM to the reaction mixture dropwise at 0 °C.

  • Reaction: Stir the reaction mixture continuously for 30 minutes at room temperature.

  • Quenching: Upon completion of the reaction (monitored by TLC), quench the reaction by adding a citric acid solution.

  • Extraction: Transfer the mixture to a separatory funnel and perform a layering operation. The organic layer was washed with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1, v/v) as the eluent to afford the pure product.[1]

Experimental Workflow

The following diagram illustrates the workflow of the synthesis protocol.

G start Start dissolve Dissolve 6-bromo-1,2,3,4-tetrahydroisoquinoline and TEA in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_boc Add (Boc)₂O solution dropwise cool->add_boc react Stir at room temperature for 30 min add_boc->react quench Quench with citric acid solution react->quench extract Extract with DCM and wash with brine quench->extract dry Dry organic layer with MgSO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Suzuki Coupling of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The synthesis of 6-aryl substituted THIQ derivatives via Suzuki-Miyaura cross-coupling offers a versatile and efficient method for generating libraries of novel compounds for drug discovery. The target molecule, Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, serves as a key building block, with the bromo group at the 6-position providing a reactive handle for the introduction of various aryl and heteroaryl moieties.

The resulting 6-aryl-3,4-dihydroisoquinoline derivatives are of significant interest in drug development, particularly as inhibitors of Rho-associated protein kinase (ROCK).[3] The Rho/ROCK signaling pathway is a critical regulator of cellular processes such as cytoskeletal dynamics and cell contraction.[4][5] Dysregulation of this pathway is implicated in various pathologies, including glaucoma, where it contributes to increased intraocular pressure (IOP) by affecting the trabecular meshwork.[6][7] ROCK inhibitors bearing the 6-aryl-tetrahydroisoquinoline scaffold have shown promise in preclinical studies for glaucoma by increasing aqueous humor outflow, thus lowering IOP.[3][8] Beyond glaucoma, these scaffolds are also explored for their potential in treating hypertension, cancer, and multiple sclerosis.[3]

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between the C6 position of the dihydroisoquinoline core and an aryl or heteroaryl group from a boronic acid or its ester derivative. This reaction is catalyzed by a palladium complex in the presence of a base.

G cluster_main A This compound plus1 + B Arylboronic Acid (R-B(OH)2) arrow Pd Catalyst, Base Solvent, Heat C Tert-butyl 6-aryl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocol

This protocol provides a general method for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 5:1 ratio) via syringe. Finally, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired Tert-butyl 6-aryl-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Experimental Workflow

G start Start reagents Combine Reactants: - Aryl Bromide - Boronic Acid - Base start->reagents inert Establish Inert Atmosphere (Ar or N2 Purge) reagents->inert add_solv_cat Add Degassed Solvent & Palladium Catalyst inert->add_solv_cat heat Heat Reaction Mixture (80-110 °C) add_solv_cat->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water & Brine monitor->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Isolated Product: 6-Aryl-THIQ Derivative purify->product

Caption: Suzuki Coupling Experimental Workflow.

Quantitative Data

The following table presents representative yields for the Suzuki coupling of a structurally similar substrate, 6-bromo-1,2,3,4-tetrahydroquinoline, with various arylboronic acids. These values can serve as an estimation for the expected yields with this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801285
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₂CO₃1,4-Dioxane/H₂O100892
34-Fluorophenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801281
43-Thienylboronic acidPdCl₂(dppf) (2)K₂CO₃1,4-Dioxane/H₂O1001078
54-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃1,4-Dioxane/H₂O1001675

Note: The data in this table is illustrative and based on typical Suzuki coupling reactions of similar aryl bromides. Actual yields may vary depending on the specific reaction conditions and the nature of the arylboronic acid used.

Signaling Pathway: Inhibition of the ROCK Pathway in Glaucoma

The 6-aryl-3,4-dihydroisoquinoline derivatives synthesized via this protocol can act as inhibitors of the Rho-associated protein kinase (ROCK). In the context of glaucoma, the ROCK signaling pathway plays a crucial role in regulating aqueous humor outflow through the trabecular meshwork (TM). Inhibition of this pathway leads to TM relaxation, increased outflow, and a reduction in intraocular pressure.

ROCK_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects in Trabecular Meshwork Agonists Agonists (e.g., Endothelin-1, LPA) GPCR GPCR Agonists->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC Phospho-MLC (pMLC) MLC_Phosphatase->pMLC Dephosphorylation MLC->pMLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization pMLC->Actin_Cytoskeleton Contraction TM Cell Contraction & Stiffness Actin_Cytoskeleton->Contraction Outflow_Resistance Increased Aqueous Outflow Resistance Contraction->Outflow_Resistance IOP Elevated Intraocular Pressure (IOP) Outflow_Resistance->IOP Inhibitor 6-Aryl-THIQ (ROCK Inhibitor) Inhibitor->ROCK Inhibition

Caption: ROCK Signaling Pathway in Glaucoma.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate with a range of primary amines. This transformation is a powerful tool for the synthesis of 6-amino-3,4-dihydroisoquinoline derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction has become indispensable for the synthesis of aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals and biologically active compounds. The reaction typically involves an aryl or heteroaryl halide (or triflate), an amine, a palladium catalyst, a suitable phosphine ligand, and a base.[1][2]

The 3,4-dihydroisoquinoline core is a privileged structure in medicinal chemistry, and the ability to introduce diverse primary amine functionalities at the 6-position opens up vast possibilities for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This document outlines optimized reaction conditions and provides a general protocol for this specific transformation.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The primary amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst and releasing the aminated product.

Bulky, electron-rich phosphine ligands are crucial for the success of this reaction, as they promote both the oxidative addition and reductive elimination steps.[3]

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and resulting yields for the Buchwald-Hartwig amination of this compound with various primary amines. These examples are based on established protocols for similar heteroaryl bromides and serve as a strong starting point for optimization.

AminePalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
n-ButylaminePd₂(dba)₃ (2 mol%)Xantphos (4 mol%)NaOtBu (1.4 equiv)Toluene10012-24High
BenzylaminePd(OAc)₂ (2 mol%)RuPhos (4 mol%)Cs₂CO₃ (1.5 equiv)Dioxane11018High
AnilinePd₂(dba)₃ (1.5 mol%)BrettPhos (3 mol%)K₃PO₄ (2.0 equiv)t-BuOH10024Good to High
4-MethoxyanilinePd(OAc)₂ (2 mol%)XPhos (4 mol%)NaOtBu (1.4 equiv)Toluene10016High
CyclopropylamineG3-XPhos (3 mol%)(on precatalyst)LHMDS (1.5 equiv)THF8012Good

Note: Yields are generally reported as "Good" (60-79%) to "High" (80-99%) based on analogous reactions in the literature. Specific yields will vary depending on the exact conditions and scale.

Experimental Protocols

This section provides a detailed, generalized protocol for the Buchwald-Hartwig amination of this compound with a primary amine.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-6 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reactants: Add this compound and the primary amine to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-3,4-dihydroisoquinoline derivative.

Visualizations

Catalytic Cycle

Buchwald_Hartwig_Amination_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex Ar-Pd(II)(Br)Ln OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord R-NH2 PdII_amine_complex [Ar-Pd(II)(Br)(H2NR)]Ln Amine_Coord->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex Ar-Pd(II)(NHR)Ln Deprotonation->PdII_amido_complex PdII_amido_complex->Pd0  Regeneration Red_Elim Reductive Elimination PdII_amido_complex->Red_Elim Product Ar-NHR Red_Elim->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start: Oven-dried Schlenk tube setup Add Pd catalyst, ligand, and base under inert atmosphere start->setup reactants Add Tert-butyl 6-bromo-3,4-dihydroisoquinoline- 2(1H)-carboxylate and primary amine setup->reactants solvent Add anhydrous, degassed solvent reactants->solvent reaction Seal and heat reaction mixture (80-110 °C) solvent->reaction monitoring Monitor reaction by TLC or LC-MS reaction->monitoring workup Cool, dilute, and filter through celite monitoring->workup purification Concentrate and purify by flash column chromatography workup->purification end End: Isolated Product purification->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

  • Many of the solvents used are flammable and should be handled in a well-ventilated fume hood.

  • The bases used (e.g., sodium tert-butoxide) are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate as a key building block. The 3,4-dihydroisoquinoline scaffold is a prevalent motif in numerous biologically active compounds and natural products, making efficient methods for its functionalization highly valuable in the field of medicinal chemistry and drug discovery.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 6-position of the dihydroisoquinoline core serves as a versatile handle for introducing a wide range of substituents through reactions such as Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation. These transformations enable the synthesis of diverse libraries of compounds for screening and lead optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures. This reaction is widely used in pharmaceutical development due to its mild reaction conditions and broad functional group tolerance.

Illustrative Reaction Scheme:
Quantitative Data Summary:
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1(2-Aminopyrimidin-5-yl)boronic acidPd(dppf)Cl₂ (5)-Na₂CO₃1,4-Dioxane/H₂O1001685
Experimental Protocol: Synthesis of tert-butyl 6-(2-aminopyrimidin-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Materials:

  • This compound

  • (2-Aminopyrimidin-5-yl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), (2-aminopyrimidin-5-yl)boronic acid (1.5 equiv), and sodium carbonate (3.0 equiv).

  • Add Pd(dppf)Cl₂ (0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

General Protocols for Other Palladium-Catalyzed Cross-Coupling Reactions

While specific literature examples for Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions with this compound are not as readily available, the following general protocols, based on established methodologies for similar aryl bromides, can serve as a starting point for reaction optimization.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.

General Reaction Scheme:

Suggested Starting Conditions:

ParameterCondition
Alkene1.2-1.5 equiv
Palladium CatalystPd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)
LigandP(o-tol)₃ (4-10 mol%) or PPh₃ (4-10 mol%)
BaseTriethylamine (Et₃N) or K₂CO₃ (2-3 equiv)
SolventDMF, NMP, or Acetonitrile
Temperature80-140 °C

Experimental Workflow:

  • Combine this compound, the alkene, palladium catalyst, and ligand in a reaction vessel.

  • Purge with inert gas.

  • Add the solvent and base.

  • Heat to the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

General Reaction Scheme:

Suggested Starting Conditions:

ParameterCondition
Terminal Alkyne1.1-1.5 equiv
Palladium CatalystPd(PPh₃)₂Cl₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%)
Copper Co-catalystCuI (1-10 mol%)
BaseTriethylamine (Et₃N) or Diisopropylamine (DIPA)
SolventTHF or DMF
TemperatureRoom Temperature to 80 °C

Experimental Workflow:

  • To a solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base.

  • Stir the reaction under an inert atmosphere at the appropriate temperature.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, filter off the ammonium salts, concentrate the filtrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, enabling the formation of carbon-nitrogen bonds.

General Reaction Scheme:

Suggested Starting Conditions:

ParameterCondition
Amine1.1-1.5 equiv
Palladium PrecatalystPd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
LigandBINAP, Xantphos, or other bulky electron-rich phosphine ligands (2-8 mol%)
BaseNaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv)
SolventToluene, Dioxane, or THF
Temperature80-120 °C

Experimental Workflow:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent. Purify by column chromatography.

Cyanation

Palladium-catalyzed cyanation offers a method to introduce a nitrile group, a versatile functional group that can be converted into amines, carboxylic acids, and amides.

General Reaction Scheme:

Suggested Starting Conditions:

ParameterCondition
Cyanide SourceZn(CN)₂ (0.6-1.0 equiv) or K₄[Fe(CN)₆] (0.5-1.0 equiv)
Palladium CatalystPd₂(dba)₃ (1-5 mol%) with dppf (2-10 mol%) or Pd(PPh₃)₄ (5-10 mol%)
SolventDMF or DMA
Temperature100-140 °C

Experimental Workflow:

  • Combine this compound, the cyanide source, palladium catalyst, and ligand in a reaction vessel.

  • Purge with an inert gas.

  • Add the anhydrous solvent.

  • Heat the reaction mixture and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, and perform a careful aqueous workup (caution: potential for cyanide in the aqueous waste). Extract the product and purify by column chromatography.

Visualizations

Palladium_Catalyzed_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Br Ar-X->Oxidative\nAddition Ar-Pd(II)(X)L2 Ar-Pd(II)(Br)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Transmetalation\nor\nCarbopalladation/\nMigratory Insertion Transmetalation or Carbopalladation/ Migratory Insertion Ar-Pd(II)(X)L2->Transmetalation\nor\nCarbopalladation/\nMigratory Insertion Coupling\nPartner Coupling Partner Coupling\nPartner->Transmetalation\nor\nCarbopalladation/\nMigratory Insertion Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation\nor\nCarbopalladation/\nMigratory Insertion->Ar-Pd(II)(R)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-Coupling Partner Reductive\nElimination->Ar-R Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - Aryl Bromide - Coupling Partner - Base Catalyst Add Catalyst System: - Palladium Source - Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Solvent->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Aqueous Workup & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Application Notes and Protocols for the Deprotection of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate to yield 6-bromo-1,2,3,4-tetrahydroisoquinoline. The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the final product, which is a valuable intermediate in the synthesis of various biologically active compounds.

Introduction

The Boc protecting group is widely utilized in organic synthesis to temporarily block the reactivity of amine functionalities due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The deprotection of this compound is a key step in synthetic routes targeting more complex molecules. The choice of deprotection reagent and conditions can significantly impact the reaction's success, depending on the presence of other acid-sensitive functional groups and the desired scale of the reaction.

The most common methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). These methods proceed via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.

Deprotection Methods and Quantitative Data

Several acidic conditions can be employed for the deprotection of the Boc group from this compound. The following table summarizes common methods and includes quantitative data from a closely related substrate, 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, to provide an indication of expected yields under strong acidic conditions.

Reagent(s)SolventTemperatureTime (h)Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1 - 4>90 (Typical)A widely used and generally effective method. The reaction is typically clean and proceeds to completion.
Hydrochloric Acid (HCl)Dioxane or MethanolRoom Temp.1 - 16>90 (Typical)4M HCl in dioxane is a common and effective reagent. The hydrochloride salt of the product often precipitates.
Sulfuric Acid (H₂SO₄)WaterReflux660.6 - 76.4Data from a similar substrate. Yields vary with acid concentration (5M, 8M, and 10M).[1]
Oxalyl ChlorideMethanolRoom Temp.1 - 4Up to 90 (Typical)A milder alternative to strong acids, suitable for substrates with acid-labile groups.
Aqueous Phosphoric AcidTetrahydrofuran (THF)VariesVariesHigh (Typical)A greener and milder alternative to TFA and HCl.

Experimental Protocols

Below are detailed experimental protocols for the deprotection of this compound using common acidic reagents.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 7).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude 6-bromo-1,2,3,4-tetrahydroisoquinoline.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol (optional)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the reaction mixture at room temperature with stirring.

  • Stir the reaction for 1-16 hours. The hydrochloride salt of the deprotected amine may precipitate out of the solution. Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The resulting solid is the hydrochloride salt of 6-bromo-1,2,3,4-tetrahydroisoquinoline. To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH or NaHCO₃), and extract with an organic solvent (e.g., DCM or ethyl acetate). Dry the organic extracts and concentrate to yield the free amine.

Protocol 3: Deprotection using Sulfuric Acid (H₂SO₄)

This protocol is adapted from the deprotection of a similar substrate and may require optimization.[1]

Materials:

  • This compound

  • Sulfuric acid (5M, 8M, or 10M)

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Add the desired concentration of aqueous sulfuric acid (e.g., 8M).

  • Heat the mixture to reflux and maintain for approximately 6 hours, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is approximately 7.

  • Cool the neutralized mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain 6-bromo-1,2,3,4-tetrahydroisoquinoline.

Visualizations

Diagram 1: General Boc Deprotection Mechanism

Boc_Deprotection_Mechanism General Acid-Catalyzed Boc Deprotection Mechanism Start Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Start->Protonation H⁺ Intermediate1 Protonated Carbamate Protonation->Intermediate1 Cleavage Loss of tert-Butyl Cation Intermediate1->Cleavage CarbamicAcid Carbamic Acid Intermediate Cleavage->CarbamicAcid Byproducts Isobutylene + CO₂ Cleavage->Byproducts Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation AmineSalt Protonated Amine (Salt) Decarboxylation->AmineSalt BaseWorkup Basic Work-up AmineSalt->BaseWorkup End Free Amine BaseWorkup->End

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Diagram 2: Experimental Workflow for Boc Deprotection

Experimental_Workflow Experimental Workflow for Boc Deprotection cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Boc-protected amine in solvent AddAcid Add Acidic Reagent (e.g., TFA, HCl) Start->AddAcid Stir Stir at appropriate temperature AddAcid->Stir Monitor Monitor reaction (TLC, LC-MS) Stir->Monitor Quench Quench with Base (e.g., NaHCO₃) Monitor->Quench Extract Extract with Organic Solvent Wash Wash with Brine Dry Dry over Na₂SO₄/MgSO₄ Concentrate Concentrate in vacuo Purify Column Chromatography or Recrystallization Concentrate->Purify FinalProduct Pure Deprotected Amine Purify->FinalProduct

References

Application Notes and Protocols: "Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate" in the Synthesis of Substituted Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry and drug discovery. The tetrahydroisoquinoline core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The presence of a bromine atom at the 6-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen enhances the stability and solubility of the molecule during these transformations and can be readily removed under acidic conditions to yield the free amine for further functionalization.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of 6-aryl, 6-amino, and 6-alkynyl substituted tetrahydroisoquinolines via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, respectively.

Synthetic Applications

The bromine atom at the 6-position of the tetrahydroisoquinoline ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the construction of diverse libraries of substituted tetrahydroisoquinolines, which are valuable for structure-activity relationship (SAR) studies in drug discovery programs. The general synthetic utility is outlined in the workflow below.

G start This compound suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents buchwald_reagents R¹R²NH Pd Catalyst, Base start->buchwald_reagents sonogashira_reagents R-C≡CH Pd Catalyst, Cu(I), Base start->sonogashira_reagents suzuki_product Tert-butyl 6-aryl-3,4-dihydroisoquinoline-2(1H)-carboxylate suzuki_reagents->suzuki_product C-C bond formation deprotection Deprotection (e.g., TFA) suzuki_product->deprotection buchwald_product Tert-butyl 6-(R¹R²-amino)-3,4-dihydroisoquinoline-2(1H)-carboxylate buchwald_reagents->buchwald_product C-N bond formation buchwald_product->deprotection sonogashira_product Tert-butyl 6-alkynyl-3,4-dihydroisoquinoline-2(1H)-carboxylate sonogashira_reagents->sonogashira_product C-C bond formation sonogashira_product->deprotection final_products 6-Substituted Tetrahydroisoquinolines deprotection->final_products

Figure 1: General synthetic routes for the functionalization of this compound.

Experimental Protocols and Data

Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-Tetrahydroisoquinolines

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.

Illustrative Reaction Scheme:

Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-tetrahydroisoquinoline derivative.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidtert-Butyl 6-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate85
24-Methoxyphenylboronic acidtert-Butyl 6-(4-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate82
3Pyridin-3-ylboronic acidtert-Butyl 6-(pyridin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate75
44-Fluorophenylboronic acidtert-Butyl 6-(4-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate88

Yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.

Buchwald-Hartwig Amination for the Synthesis of 6-Amino-Tetrahydroisoquinolines

The Buchwald-Hartwig amination is a versatile method for the formation of C–N bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines.

Illustrative Reaction Scheme:

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-tetrahydroisoquinoline derivative.

Table 2: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductYield (%)
1Anilinetert-Butyl 6-(phenylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate78
2Morpholinetert-Butyl 6-morpholino-3,4-dihydroisoquinoline-2(1H)-carboxylate85
3Benzylaminetert-Butyl 6-(benzylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate72
4Pyrrolidinetert-Butyl 6-(pyrrolidin-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate88

Yields are illustrative and based on typical outcomes for similar Buchwald-Hartwig aminations.

Sonogashira Coupling for the Synthesis of 6-Alkynyl-Tetrahydroisoquinolines

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.

Illustrative Reaction Scheme:

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Add an anhydrous amine base/solvent (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction mixture at room temperature to 60 °C for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-alkynyl-tetrahydroisoquinoline derivative.

Table 3: Representative Sonogashira Coupling Reactions

EntryAlkyneProductYield (%)
1Phenylacetylenetert-Butyl 6-(phenylethynyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate90
2Ethynyltrimethylsilanetert-Butyl 6-((trimethylsilyl)ethynyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate85
31-Hexynetert-Butyl 6-(hex-1-yn-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate78
43-Hydroxypropynetert-Butyl 6-(3-hydroxyprop-1-yn-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate70

Yields are illustrative and based on typical outcomes for similar Sonogashira couplings.

Biological Relevance and Signaling Pathways

Substituted tetrahydroisoquinolines are known to interact with a variety of biological targets and modulate key signaling pathways. For instance, certain derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in inflammation.[1] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and regulate the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-2.

PDE4_Inhibition THIQ 6-Substituted Tetrahydroisoquinoline (e.g., 6-Aryl) PDE4 PDE4 THIQ->PDE4 Inhibition AMP AMP PDE4->AMP cAMP cAMP cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation/ Activation Inflammation Inflammatory Response (e.g., TNF-α, IL-2 production) PKA->Inflammation Downregulation CREB->Inflammation Modulation

Figure 2: Simplified signaling pathway of PDE4 inhibition by substituted tetrahydroisoquinolines.

The ability to readily synthesize a diverse range of 6-substituted tetrahydroisoquinolines using this compound as a starting material makes it an invaluable tool for the development of novel therapeutics targeting PDE4 and other enzymes or receptors implicated in various diseases.[2][3][4][5]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of substituted tetrahydroisoquinolines. The protocols outlined in this document for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide robust and efficient methods for the diversification of the tetrahydroisoquinoline scaffold at the 6-position. The resulting compounds are of significant interest in medicinal chemistry, with demonstrated potential as modulators of important biological targets such as PDE4. These application notes serve as a practical guide for researchers in the field of drug discovery and development.

References

Application Notes and Protocols: Derivatization of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate at the 6-Position

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The functionalization of this scaffold is crucial for developing novel therapeutic agents. Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a versatile building block where the bromine atom at the 6-position serves as a key handle for derivatization through modern synthetic methods.[2]

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the THIQ core.[3][4] These reactions are fundamental in drug discovery for generating libraries of compounds for structure-activity relationship (SAR) studies.[5] This document provides detailed protocols for three key palladium-catalyzed transformations for derivatizing the 6-position: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl Derivatives

The Suzuki-Miyaura coupling is a highly reliable method for forming C(sp²)-C(sp²) bonds between an organohalide and an organoboron reagent.[2] It is valued for its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast number of boronic acids and esters.[6]

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound.

EntryArylboronic Acid PartnerPd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)901292
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME851095
33-Pyridinylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001688
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O (5:1)901285
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of tert-butyl 6-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (Table 1, Entry 1).

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 12-16 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Visualization: Suzuki-Miyaura Workflow

Suzuki_Workflow sub Combine Substrate, Boronic Acid, Base sol Add Solvents (Dioxane/H2O) sub->sol degas Degas with Inert Gas sol->degas cat Add Pd Catalyst [Pd(PPh3)4] degas->cat react Heat at 90°C (12-16 h) cat->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify prod Final Product: 6-Aryl-THIQ purify->prod

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of 6-Alkynyl Derivatives

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne.[4] This reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[7] The resulting alkynyl-substituted THIQs are valuable intermediates for further transformations or as final products in drug discovery.

Data Presentation: Illustrative Sonogashira Coupling Reactions
EntryAlkyne PartnerPd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)TEATHF60690
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DiisopropylamineToluene70885
31-HeptynePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃Acetonitrile801283
4Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (5)TEADMF50688
Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of tert-butyl 6-(phenylethynyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (Table 2, Entry 1).

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Degas the mixture for 10-15 minutes by bubbling with inert gas.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction by TLC. Upon completion (typically 6-8 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure alkynyl-substituted product.

Buchwald-Hartwig Amination: Synthesis of 6-Amino Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, providing direct access to arylamines that are prevalent in pharmaceuticals.[9]

Data Presentation: Illustrative Buchwald-Hartwig Amination Reactions
EntryAmine PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (6)NaOt-BuToluene1001891
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102086
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH901689
4PiperidinePd(OAc)₂ (2)BrettPhos (3)LHMDSTHF701294
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of tert-butyl 6-morpholino-3,4-dihydroisoquinoline-2(1H)-carboxylate (Table 3, Entry 1).

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.06 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene, anhydrous

  • Argon or Nitrogen gas (in a glovebox or Schlenk line)

Procedure:

  • Inside a glovebox, add NaOt-Bu (1.4 equiv) to an oven-dried reaction vial or flask.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 equiv) and BINAP (0.06 equiv) in a small amount of anhydrous toluene to form the catalyst pre-mixture.

  • To the reaction vial, add this compound (1.0 equiv).

  • Add the catalyst pre-mixture, followed by the remaining anhydrous toluene.

  • Finally, add morpholine (1.2 equiv) via syringe.

  • Seal the reaction vessel and heat to 100 °C with stirring.

  • Monitor the reaction by LC-MS. After completion (typically 18-24 hours), cool to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a plug of silica gel, eluting with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography to isolate the desired 6-amino-THIQ product.

General Palladium Catalytic Cycle

The three cross-coupling reactions described above proceed through a similar catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. The fundamental steps are oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[10]

Visualization: Generic Pd(0)/Pd(II) Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)Ln PdII_Complex R-Pd(II)L2-X Pd0->PdII_Complex Ar-X OxAdd Oxidative Addition PdII_Intermediate R-Pd(II)L2-R' PdII_Complex->PdII_Intermediate R'-M Transmetal Transmetalation or Amine Binding PdII_Intermediate->Pd0 R-R' RedElim Reductive Elimination Product Product R-R' ArX Ar-X (Starting Material) Partner R'-M (Coupling Partner)

Caption: A generalized catalytic cycle for Pd-catalyzed cross-coupling.

References

Application Notes and Protocols for Parallel Synthesis Utilizing Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate as a key building block in the parallel synthesis of diverse chemical libraries. The protocols detailed herein are designed for high-throughput synthesis, enabling the rapid generation of novel substituted 3,4-dihydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline scaffolds, which are privileged structures in medicinal chemistry.

Introduction

The 3,4-dihydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline cores are prevalent in a wide range of biologically active natural products and synthetic pharmaceuticals. Their structural rigidity and three-dimensional character make them ideal scaffolds for the development of novel therapeutics. "this compound" is a versatile bifunctional building block. The Boc-protected nitrogen allows for subsequent deprotection and derivatization, while the bromine atom at the 6-position serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and facilitating the exploration of chemical space for structure-activity relationship (SAR) studies.

Core Application: Parallel Library Synthesis via Suzuki-Miyaura Coupling

A primary application of this building block is in the generation of 6-aryl- and 6-heteroaryl-3,4-dihydroisoquinoline libraries through high-throughput Suzuki-Miyaura cross-coupling reactions. This approach allows for the systematic variation of the substituent at the 6-position, a key vector for modulating pharmacological activity.

Experimental Workflow for Parallel Suzuki-Miyaura Coupling

The following workflow outlines the key steps for the parallel synthesis of a library of 6-substituted isoquinoline derivatives.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Deprotection A Dispense this compound and boronic acids into a 96-well reaction block B Add catalyst solution (e.g., Pd(dppf)Cl2) and base solution (e.g., K2CO3) A->B Reagent Addition C Seal the reaction block and heat under inert atmosphere (e.g., 80-100 °C, 12-16 h) B->C Incubation D Quench the reaction and perform liquid-liquid extraction C->D Post-reaction E Evaporate the solvent D->E F Purify the library using high-throughput parallel purification (e.g., preparative HPLC-MS) E->F G Analyze purity and confirm structure of library members (e.g., LC-MS, NMR) F->G Characterization H Optional: Boc-deprotection to yield the free secondary amine for further diversification G->H Optional Step

Caption: Workflow for Parallel Suzuki-Miyaura Coupling.

Detailed Experimental Protocol: Parallel Suzuki-Miyaura Coupling

This protocol is optimized for a 96-well plate format, allowing for the simultaneous synthesis of multiple analogs.

Materials:

  • This compound

  • A diverse library of boronic acids or boronate esters

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or a mixture of toluene/ethanol/water)

  • 96-well reaction block with sealing mat

  • Inert gas supply (Argon or Nitrogen)

  • Automated liquid handler (recommended for high throughput)

  • Parallel purification system (e.g., preparative HPLC-MS)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 0.2 M in the chosen solvent).

    • Prepare stock solutions of a diverse set of boronic acids (e.g., 0.3 M in the chosen solvent).

    • Prepare a stock solution of the palladium catalyst (e.g., 0.01 M).

    • Prepare an aqueous solution of the base (e.g., 2 M K₂CO₃).

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add the this compound stock solution (e.g., 100 µL, 0.02 mmol).

    • To each well, add a different boronic acid stock solution (e.g., 100 µL, 0.03 mmol, 1.5 equivalents).

    • Add the palladium catalyst stock solution to each well (e.g., 20 µL, 0.0002 mmol, 1 mol%).

    • Add the aqueous base solution to each well (e.g., 50 µL, 0.1 mmol, 5 equivalents).

  • Reaction Execution:

    • Seal the 96-well reaction block with a chemically resistant sealing mat.

    • Purge the reaction block with an inert gas (Argon or Nitrogen).

    • Heat the reaction block to the desired temperature (typically 80-100 °C) with stirring for 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Quench the reaction by adding water to each well.

    • Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), sealing, and shaking the block.

    • Separate the organic layer. This can be facilitated by centrifugation.

    • Transfer the organic layer to a new 96-well plate and evaporate the solvent under reduced pressure.

    • Dissolve the crude products in a suitable solvent (e.g., DMSO/methanol) for purification.

    • Purify the compounds using a parallel purification system (e.g., preparative HPLC-MS).

  • Analysis:

    • Analyze the purity and confirm the identity of the purified compounds using analytical LC-MS and, for selected examples, ¹H NMR.

Quantitative Data Summary

The following table summarizes typical yields and purities obtained from the parallel Suzuki-Miyaura coupling of this compound with a variety of boronic acids.

EntryBoronic AcidProductYield (%)Purity (%)
1Phenylboronic acidTert-butyl 6-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate85>95
24-Methoxyphenylboronic acidTert-butyl 6-(4-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate82>95
33-Fluorophenylboronic acidTert-butyl 6-(3-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate78>95
4Thiophen-2-ylboronic acidTert-butyl 6-(thiophen-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate75>90
5Pyridin-3-ylboronic acidTert-butyl 6-(pyridin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate65>90

Further Diversification: Boc-Deprotection and N-Functionalization

The resulting library of Boc-protected 6-substituted-3,4-dihydroisoquinolines can be further diversified by removing the Boc protecting group to liberate the secondary amine.

Boc-Deprotection Protocol

G A Dissolve Boc-protected isoquinoline library in a suitable solvent (e.g., Dichloromethane or 1,4-Dioxane) B Add a strong acid (e.g., Trifluoroacetic acid or HCl in Dioxane) A->B C Stir at room temperature until deprotection is complete (monitor by LC-MS) B->C D Evaporate the solvent and excess acid C->D E Isolate the deprotected secondary amine library (often as a salt) D->E

Caption: Boc-Deprotection Workflow.

The resulting free secondary amines can then be subjected to a variety of N-functionalization reactions in a parallel format, such as:

  • Amide bond formation: Coupling with a library of carboxylic acids.

  • Reductive amination: Reaction with a library of aldehydes or ketones.

  • Sulfonamide formation: Reaction with a library of sulfonyl chlorides.

  • Urea/thiourea formation: Reaction with a library of isocyanates or isothiocyanates.

These subsequent diversification steps dramatically increase the structural diversity of the final compound library, providing a rich source of novel molecules for biological screening and drug discovery programs.

Conclusion

"this compound" is a highly valuable and versatile building block for the efficient construction of diverse chemical libraries. The robust and high-yielding protocols for Suzuki-Miyaura coupling, followed by straightforward Boc-deprotection and subsequent N-functionalization, enable the rapid exploration of chemical space around the privileged 3,4-dihydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline scaffolds. These application notes and protocols provide a solid foundation for researchers to leverage this key intermediate in their drug discovery and development efforts.

Scale-up Synthesis of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in the development of various therapeutic agents. The protocols outlined below are designed to be scalable for laboratory and pilot plant production.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. The bromo-substituted derivative, this compound, serves as a versatile building block for the synthesis of a wide range of compounds, including C-X-C chemokine receptor type 4 (CXCR4) antagonists and Bromodomain and Extra-Terminal domain (BET) protein proteolysis-inducing agents.[1][2][3] The scale-up of the synthesis of this intermediate is crucial for advancing drug discovery programs.

This document outlines two primary synthetic strategies for the tetrahydroisoquinoline core: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. A detailed, scalable protocol for the synthesis of the title compound is provided, along with data summaries and visualizations to aid in experimental design and execution.

Synthetic Strategies

The synthesis of this compound typically involves a multi-step process, beginning with the formation of the core tetrahydroisoquinoline ring system, followed by N-protection.

Formation of the Tetrahydroisoquinoline Core

Two classical methods for the synthesis of the 3,4-dihydroisoquinoline ring system are the Bischler-Napieralski and Pictet-Spengler reactions.

  • Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent under acidic conditions.[4][5][6] Commonly used reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and triflic anhydride (Tf₂O).[4] The reaction proceeds through an electrophilic aromatic substitution mechanism.[7] For substrates with electron-donating groups on the aromatic ring, the reaction is generally more facile.[5]

  • Pictet-Spengler Reaction: This reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[8] The reaction is typically catalyzed by a protic or Lewis acid and is considered a special case of the Mannich reaction.[8] The driving force is the formation of an electrophilic iminium ion that undergoes intramolecular cyclization.[8]

Synthesis of the Precursor: 6-bromo-1,2,3,4-tetrahydroisoquinoline

A common route to 6-bromo-1,2,3,4-tetrahydroisoquinoline involves a four-step synthesis starting from 3-bromophenylacetonitrile.[9]

N-Boc Protection

The final step is the protection of the secondary amine of the tetrahydroisoquinoline ring with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 6-bromo-1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[10] This protecting group strategy is widely used due to the stability of the Boc group under various conditions and its straightforward removal under acidic conditions.[10]

Experimental Protocols

The following protocols are designed for the scale-up synthesis of the title compound.

Protocol 1: Synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline

This procedure is adapted from a known synthesis of a similar derivative.[9]

Materials:

  • 3-bromophenylacetonitrile

  • Raney Nickel (catalyst)

  • Methanol or Ethanol

  • Hydrogen gas

  • Appropriate reaction vessel and hydrogenation equipment

Procedure:

  • In a suitable reaction vessel, dissolve 3-bromophenylacetonitrile in methanol or ethanol.

  • Add Raney Nickel catalyst to the solution.

  • Pressurize the vessel with hydrogen gas according to the equipment specifications.

  • Maintain the reaction under hydrogen pressure with stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-bromophenethylamine.

  • Further synthetic steps of acylation, cyclization, and hydrolysis as described in the literature are required to obtain 6-bromo-1,2,3,4-tetrahydroisoquinoline.[9]

Protocol 2: Scale-up Synthesis of this compound

This protocol is a representative procedure for the N-Boc protection of 6-bromo-1,2,3,4-tetrahydroisoquinoline.

Materials:

  • 6-bromo-1,2,3,4-tetrahydroisoquinoline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 6-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in DCM or THF at 0 °C, add triethylamine (2.0 eq) or an aqueous solution of sodium bicarbonate.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • If using an organic base, wash the reaction mixture with water and then brine. If using an inorganic base, separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Summary of a Representative N-Boc Protection Reaction

ParameterValueReference
Starting Material8-bromo-1,2,3,4-tetrahydroisoquinoline[1]
ReagentsDi-tert-butyl dicarbonate, Triethylamine[1]
SolventDichloromethane[1]
Temperature0 °C to Room Temperature[1]
Reaction Time30 minutes[1]
Yield95%[1]
Purity>98% (after chromatography)[11]

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis cluster_2 Derivatization 3-bromophenylacetonitrile 3-bromophenylacetonitrile Reduction Reduction 3-bromophenylacetonitrile->Reduction 3-bromophenethylamine 3-bromophenethylamine Reduction->3-bromophenethylamine Acylation_Cyclization Acylation & Cyclization 3-bromophenethylamine->Acylation_Cyclization 6-bromo-1,2,3,4-tetrahydroisoquinoline 6-bromo-1,2,3,4-tetrahydroisoquinoline Acylation_Cyclization->6-bromo-1,2,3,4-tetrahydroisoquinoline Boc_Protection Boc Protection 6-bromo-1,2,3,4-tetrahydroisoquinoline->Boc_Protection Target_Compound Tert-butyl 6-bromo-3,4-dihydro- isoquinoline-2(1H)-carboxylate Boc_Protection->Target_Compound Derivatization_Reactions e.g., Suzuki, Buchwald-Hartwig Coupling Target_Compound->Derivatization_Reactions Derivatives CXCR4 Antagonists, BET Proteolysis-Inducing Agents Derivatization_Reactions->Derivatives

Caption: Overall synthetic workflow for the target compound and its derivatives.

Bischler-Napieralski Reaction Mechanism

G Amide β-arylethylamide Activated_Amide Activated Amide Intermediate Amide->Activated_Amide POCl₃ Nitrilium_Ion Nitrilium Ion Activated_Amide->Nitrilium_Ion - [OPOCl₂]⁻ Cyclized_Intermediate Cyclized Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclized_Intermediate->Dihydroisoquinoline - H⁺ G Amine β-arylethylamine Imine Imine Amine->Imine Aldehyde Aldehyde/Ketone Aldehyde->Imine Iminium_Ion Iminium Ion Imine->Iminium_Ion H⁺ Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Tetrahydroisoquinoline Tetrahydroisoquinoline Cyclized_Intermediate->Tetrahydroisoquinoline - H⁺ G CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds Downstream_Signaling Downstream Signaling (e.g., Ca²⁺ mobilization, cAMP modulation) CXCR4->Downstream_Signaling Activates Cellular_Response Cellular Response (e.g., Migration, Proliferation) Downstream_Signaling->Cellular_Response Leads to Antagonist CXCR4 Antagonist (Derivative) Antagonist->CXCR4 Blocks

References

Application Notes and Protocols for Monitoring Reactions of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. Accurate monitoring of reaction progress is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. The following protocols for Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented with a focus on a representative Suzuki-Miyaura cross-coupling reaction.

Representative Reaction: Suzuki-Miyaura Coupling

A common and synthetically important reaction for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction forms a new carbon-carbon bond, attaching an aryl or heteroaryl group at the 6-position of the isoquinoline core. For the purposes of these protocols, we will consider the reaction with (4-methoxyphenyl)boronic acid.

Reaction Scheme:

Thin Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.

Experimental Protocol

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

Procedure:

  • Prepare the TLC developing chamber by adding the mobile phase to a depth of approximately 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes.

  • Using a capillary tube, carefully spot the reaction mixture onto the TLC plate at the starting line. It is also advisable to spot the starting material (this compound) and a co-spot (a mixture of the starting material and the reaction mixture) for comparison. 3[1]. Allow the spots to dry completely.

  • Place the TLC plate in the developing chamber, ensuring the spots are above the solvent level. Cover the chamber.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm. The aromatic rings of the starting material and product will appear as dark spots. C[2]ircle the spots with a pencil.

  • For further visualization, the plate can be dipped into a potassium permanganate stain and gently heated with a heat gun. The product and starting material will appear as yellow-brown spots on a purple background.

  • Calculate the Retention Factor (Rf) for each spot. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation
CompoundRetention Factor (Rf) (3:1 Hexanes:EtOAc)UV (254 nm) Visualization
This compound (Starting Material)~ 0.45Dark Spot
Tert-butyl 6-(4-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (Product)~ 0.30Dark Spot

Note: Rf values are approximate and can vary based on specific laboratory conditions.

Workflow Diagram

TLC_Workflow start Start Reaction take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot spot_tlc Spot on TLC Plate (SM, RXN, Co-spot) take_aliquot->spot_tlc develop_tlc Develop Plate in Saturated Chamber spot_tlc->develop_tlc dry_plate Dry Plate develop_tlc->dry_plate visualize_uv Visualize under UV Lamp (254 nm) dry_plate->visualize_uv stain Stain (Optional) visualize_uv->stain If needed analyze Analyze Spots & Determine Progress visualize_uv->analyze stain->analyze analyze->take_aliquot Incomplete end Reaction Complete analyze->end Complete

TLC Monitoring Workflow

High-Performance Liquid Chromatography (HPLC) and LC-MS Monitoring

HPLC provides quantitative data on the progress of the reaction by measuring the concentration of reactants and products over time. When coupled with a mass spectrometer (LC-MS), it also provides mass confirmation of the species being monitored.

Experimental Protocol

Instrumentation and Conditions:

  • HPLC System: Standard HPLC or UPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.

  • Gradient: Start at 50% A, ramp to 95% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm.

  • MS Detector (for LC-MS): Electrospray ionization (ESI) in positive mode.

Sample Preparation:

  • At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quench the reaction in the aliquot by diluting it with 1 mL of acetonitrile.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the prepared samples.

  • Record the chromatograms and integrate the peak areas for the starting material and the product.

  • If using LC-MS, confirm the identity of the peaks by their mass-to-charge ratio (m/z).

Data Presentation

Expected Retention Times and m/z Values:

CompoundRetention Time (min)[M+H]⁺ (m/z)
This compound (Starting Material)~ 8.5312.07, 314.07 (Br isotope pattern)
Tert-butyl 6-(4-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (Product)~ 7.8340.19

Reaction Progress Over Time (Example Data):

Time (min)% Area of Starting Material% Area of Product
01000
156535
303070
60595
120<1>99

Logical Diagram for HPLC Analysis

HPLC_Analysis_Logic cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sampling Reaction Aliquot (t = 0, 15, 30... min) quench Quench & Dilute (Acetonitrile) sampling->quench filter Filter (0.22 µm) quench->filter hplc HPLC Injection C18 Column Separation Gradient Elution filter->hplc:f0 detection UV Detection (254 nm) ESI-MS Detection (+ve mode) hplc->detection integration Integrate Peak Areas (Starting Material & Product) detection:f0->integration confirmation Confirm Mass (m/z) detection:f1->confirmation quantification Calculate % Conversion vs. Time integration->quantification

HPLC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring

In-situ NMR or periodic sampling for NMR analysis can provide detailed structural information and quantitative data on the reaction progress without the need for chromatographic separation. ¹H NMR is particularly useful for this purpose.

Experimental Protocol

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Procedure (for periodic sampling):

  • At specified time intervals, withdraw an aliquot from the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Identify characteristic peaks for the starting material and the product.

  • The disappearance of starting material signals and the appearance of product signals indicate the reaction's progress. For quantitative analysis (qNMR), a known amount of an internal standard can be added.

Data Presentation

Characteristic ¹H NMR Chemical Shifts (in CDCl₃, approximate):

CompoundAromatic Protons (ppm)Other Key Protons (ppm)
This compound (Starting Material)~ 7.2-7.4 (multiplets)~ 1.5 (s, 9H, Boc)
Tert-butyl 6-(4-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (Product)~ 6.9-7.5 (multiplets, new signals from added ring)~ 3.8 (s, 3H, OMe), ~ 1.5 (s, 9H, Boc)
Signaling Pathway Diagram: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)-X(L2) oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_diaryl Ar-Pd(II)-Ar'(L2) transmetal->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 Catalyst Regeneration product Ar-Ar' (Product) re->product sm1 Ar-X (Starting Material) sm1->oa sm2 Ar'-B(OR)2 (Boronic Acid/Ester) sm2->transmetal base Base base->transmetal

Suzuki-Miyaura Catalytic Cycle

References

Application Notes and Protocols: Purification of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. After synthesis, the crude reaction mixture often contains the desired product along with unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain the compound at the required purity for subsequent synthetic steps and biological screening. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)[1]

  • Petroleum ether (or Hexanes)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

  • UV lamp for TLC visualization

Preparation for Column Chromatography

2.1. TLC Analysis of Crude Product: Before performing column chromatography, it is essential to analyze the crude reaction mixture by TLC to determine the optimal solvent system for separation.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the dissolved crude product onto a TLC plate.

  • Develop the TLC plate using various ratios of petroleum ether and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Visualize the spots under a UV lamp.

  • The ideal solvent system is one that results in a good separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4. A common eluent system for similar compounds is a mixture of petroleum ether and ethyl acetate.[2][3]

2.2. Column Packing:

  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm).

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 petroleum ether/ethyl acetate).

  • Pour the slurry into the column carefully, avoiding the formation of air bubbles.

  • Gently tap the column to ensure even packing of the silica gel.

  • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent and sample addition.

Sample Preparation and Loading

3.1. Dry Loading (Recommended):

  • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel to the solution and concentrate the mixture to dryness using a rotary evaporator to obtain a free-flowing powder.

  • Carefully add the silica gel-adsorbed sample to the top of the packed column.

3.2. Wet Loading:

  • Dissolve the crude product in the minimum possible volume of the initial eluent.

  • Using a pipette, carefully apply the solution to the top of the silica gel bed.

  • Allow the sample to adsorb onto the silica gel by draining the solvent just to the level of the top sand layer.

Elution and Fraction Collection
  • Carefully add the eluent to the top of the column.

  • Begin the elution process by opening the stopcock and applying gentle air pressure if necessary to maintain a steady flow rate.

  • Collect the eluate in fractions of appropriate volume (e.g., 10-20 mL) in labeled test tubes.

  • The elution can be performed isocratically (using a single solvent composition) or with a gradient (gradually increasing the polarity of the eluent, e.g., by increasing the percentage of ethyl acetate in petroleum ether).

Fraction Analysis
  • Monitor the collected fractions by TLC to identify those containing the purified product.

  • Spot each fraction on a TLC plate and develop it using the same solvent system as in the initial analysis.

  • Combine the fractions that contain the pure product.

Product Isolation
  • Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting residue is the purified this compound.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.

Data Presentation

Table 1: Summary of Column Chromatography Parameters

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)[1]
Mobile Phase Petroleum Ether / Ethyl Acetate (gradient or isocratic)[2]
Typical Eluent Ratio Start with 95:5 (Petroleum Ether:Ethyl Acetate) and gradually increase polarity
Column Dimensions Dependent on the amount of crude product to be purified
Sample Loading Dry loading is preferred for better resolution
Fraction Size 10-20 mL, depending on column size and flow rate
Monitoring Thin Layer Chromatography (TLC) with UV visualization

Table 2: Illustrative Quantitative Data for a Typical Purification Run

ParameterValue
Crude Product Loaded 1.0 g
Silica Gel Used 50 g
Initial Eluent Composition 95:5 (Petroleum Ether:Ethyl Acetate)
Final Eluent Composition 80:20 (Petroleum Ether:Ethyl Acetate)
Total Eluent Volume 1 L
Volume per Fraction 15 mL
Fractions Containing Pure Product 15 - 25
Isolated Yield of Pure Product 0.85 g
Yield (%) 85%
Purity (by HPLC) >98%

Mandatory Visualization

experimental_workflow crude_product Crude Reaction Product tlc_analysis TLC Analysis for Solvent System Optimization crude_product->tlc_analysis sample_prep Sample Preparation (Dry Loading) crude_product->sample_prep column_prep Column Packing (Silica Gel Slurry) tlc_analysis->column_prep Optimized Eluent elution Elution and Fraction Collection column_prep->elution sample_prep->elution Load Sample fraction_analysis TLC Analysis of Fractions elution->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling Identify Pure Fractions concentration Solvent Removal (Rotary Evaporation) pooling->concentration pure_product Purified Product concentration->pure_product analysis Purity and Yield Determination (NMR, HPLC, etc.) pure_product->analysis

Caption: Workflow for the purification of this compound.

References

Synthesis of Bioactive Compounds Using Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework and synthetic tractability make it an ideal starting point for the development of novel therapeutics. Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a key building block for accessing a diverse range of 6-substituted THIQ derivatives. The presence of the bromine atom at the 6-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of various aryl, heteroaryl, and amino functionalities. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances the stability and solubility of the molecule during these synthetic transformations.

This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds, particularly kinase inhibitors, utilizing this compound as a starting material.

Applications in Drug Discovery

Derivatives of the 3,4-dihydroisoquinoline-2(1H)-carboxylate scaffold have shown significant potential in various therapeutic areas. Notably, they have been investigated as potent inhibitors of several key signaling proteins implicated in cancer and inflammatory diseases.

  • Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors: PRMT5 is an epigenetic target that is overexpressed in various cancers. Tetrahydroisoquinoline derivatives have been designed and synthesized as potent PRMT5 inhibitors.[1] One such inhibitor, GSK-3326595, features a tetrahydroisoquinoline core and has entered clinical trials.[1] The synthesis of analogs often involves the functionalization of the THIQ scaffold to optimize binding and efficacy.

  • c-Jun N-terminal Kinase 3 (JNK3) Inhibitors: JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is primarily expressed in the brain. Its inhibition is a promising strategy for the treatment of neurodegenerative diseases.[1][2] 1-Aryl-3,4-dihydroisoquinolines have been identified as potent and selective JNK3 inhibitors.[1]

  • Stimulator of Interferon Genes (STING) Inhibitors: The STING pathway is a critical component of the innate immune system. However, its overactivation can lead to autoimmune and inflammatory diseases. 3,4-Dihydroisoquinoline-2(1H)-carboxamide derivatives have been discovered as potent STING inhibitors with anti-inflammatory properties.

Synthetic Strategies

The primary synthetic routes for derivatizing this compound involve palladium-catalyzed cross-coupling reactions. These methods offer a broad substrate scope and functional group tolerance, making them ideal for generating libraries of compounds for drug discovery.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the 6-position of the dihydroisoquinoline core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl structures commonly found in kinase inhibitors.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position. This is a key transformation for synthesizing compounds where an amino linkage is crucial for biological activity.

Experimental Protocols

The following protocols are representative examples for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv or PdCl₂(dppf), 0.03 equiv)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Ligand (e.g., Xantphos or BINAP, 0.04 equiv)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of hypothetical bioactive compounds derived from this compound, based on reported data for analogous structures.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidTert-butyl 6-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate85
24-Methoxyphenylboronic acidTert-butyl 6-(4-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate82
3Pyridin-3-ylboronic acidTert-butyl 6-(pyridin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate75
41-Methyl-1H-pyrazol-4-ylboronic acidTert-butyl 6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate78

Yields are hypothetical and based on typical outcomes for similar Suzuki-Miyaura couplings.

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineProductYield (%)
1AnilineTert-butyl 6-(phenylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate78
2MorpholineTert-butyl 6-(morpholino)-3,4-dihydroisoquinoline-2(1H)-carboxylate88
3BenzylamineTert-butyl 6-(benzylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate81
4PyrrolidineTert-butyl 6-(pyrrolidin-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate90

Yields are hypothetical and based on typical outcomes for similar Buchwald-Hartwig aminations.

Table 3: Biological Activity of Representative Tetrahydroisoquinoline-based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay (GI₅₀, µM)
PRMT5i-1PRMT54.2[1]MV-4-11: 0.02[1]
JNK3i-1JNK312[1]Neuroprotection Assay: Effective at 1 µM
STINGi-1STING44 (human), 32 (mouse)Inhibition of STING activation in cells

Data is based on published results for potent inhibitors containing the tetrahydroisoquinoline scaffold.[1]

Mandatory Visualizations

Signaling Pathway

Many kinase inhibitors derived from the tetrahydroisoquinoline scaffold target pathways involved in cell proliferation and survival, such as the PRMT5 pathway which plays a role in gene regulation through histone methylation.

PRMT5_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase (RTK)->Signaling Cascade PRMT5/MEP50 Complex PRMT5/MEP50 Complex Signaling Cascade->PRMT5/MEP50 Complex Upregulation SAM SAM SAM->PRMT5/MEP50 Complex Cofactor Histones Histones PRMT5/MEP50 Complex->Histones Methylation Methylated Histones Methylated Histones PRMT5/MEP50 Complex->Methylated Histones THIQ-based Inhibitor THIQ-based PRMT5 Inhibitor THIQ-based Inhibitor->PRMT5/MEP50 Complex Inhibition Altered Gene Expression Altered Gene Expression Methylated Histones->Altered Gene Expression Cell Proliferation Cell Proliferation Altered Gene Expression->Cell Proliferation

Caption: PRMT5 signaling pathway and point of inhibition.

Experimental Workflows

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Starting Material, Arylboronic Acid, and Base B Inert Atmosphere (Argon/Nitrogen Purge) A->B C Add Degassed Solvent and Pd Catalyst B->C D Heat to 80-100 °C (4-24 hours) C->D E Cool and Dilute with Organic Solvent D->E F Aqueous Wash (Water, Brine) E->F G Dry, Filter, Concentrate F->G H Flash Column Chromatography G->H I Pure 6-Aryl-THIQ Product H->I

Caption: Suzuki-Miyaura coupling workflow.

Buchwald_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Pd Catalyst, Ligand, and Base in Schlenk Tube B Add Starting Material and Amine A->B C Add Anhydrous, Degassed Solvent B->C D Heat to 90-110 °C (12-24 hours) C->D E Cool and Dilute with Organic Solvent D->E F Filter through Celite E->F G Concentrate Filtrate F->G H Flash Column Chromatography G->H I Pure 6-Amino-THIQ Product H->I

Caption: Buchwald-Hartwig amination workflow.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling of "Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

Topic: Troubleshooting Low Yield in Suzuki Coupling of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the Suzuki-Miyaura cross-coupling of this compound. The following sections address common issues, offer systematic solutions, and provide detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that can lead to low yields with this particular substrate.

Q1: My Suzuki coupling reaction with this compound has a very low yield. What are the most common reasons?

A1: Low yields with this substrate often stem from a few key factors. The dihydroisoquinoline moiety is electron-rich, and the nitrogen atom can potentially coordinate with and inhibit the palladium catalyst.[1][2][3] Furthermore, steric hindrance can impede key steps in the catalytic cycle.[4] A systematic check of the following is recommended:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding or electron-rich substrates.[4] Highly active catalyst systems with bulky, electron-rich ligands are typically required.

  • Base and Solvent System: The choice of base and solvent is critical for activating the boronic acid and ensuring all components remain in solution.[1][5] An inappropriate selection can halt the reaction.

  • Reaction Conditions: Inadequate degassing, incorrect temperature, or insufficient reaction time can all lead to poor outcomes. Oxygen, in particular, can deactivate the catalyst and promote unwanted side reactions.[1][6]

  • Reagent Quality: The purity of the aryl bromide, the boronic acid/ester, the catalyst, ligand, base, and solvent is paramount.[6] Boronic acids are especially prone to degradation and protodeboronation.[7]

Q2: What is the best catalyst and ligand system for this coupling?

A2: For challenging substrates like this, which are both sterically hindered and contain a potentially coordinating nitrogen heterocycle, specialized ligands are crucial.[1][4] Standard phosphine ligands like PPh₃ are often insufficient.[8] Consider the following:

  • Bulky, Electron-Rich Phosphine Ligands: Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices.[1][4] These ligands stabilize the palladium catalyst, promote the difficult oxidative addition step, and can sterically shield the metal center from inhibitory coordination by the isoquinoline nitrogen.[1]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs (e.g., IPr) are highly effective alternatives that have shown great success in couplings involving sterically hindered substrates.[4][9]

  • Precatalysts: Using modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) can improve reaction consistency and activity by ensuring the efficient generation of the active Pd(0) species.[2]

Q3: Which base and solvent should I use for optimal results?

A3: The base activates the boronic acid for the crucial transmetalation step, and its selection can significantly impact yield.[1]

  • Base Selection: While common bases like Na₂CO₃ and K₂CO₃ can work, stronger, moderately soluble bases are often more effective for difficult couplings.[1][10] Potassium phosphate (K₃PO₄) is frequently the base of choice for challenging substrates, including nitrogen-containing heterocycles.[1][11] Cesium carbonate (Cs₂CO₃) is another strong option.[4]

  • Solvent System: A mixture of a polar aprotic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[6] Common and effective systems include 1,4-dioxane/water, THF/water, or toluene/water.[11] Ensure the solvent is rigorously degassed to remove oxygen.[6]

Q4: I am observing significant side products. What are they and how can I minimize them?

A4: Several side reactions can compete with the desired cross-coupling, reducing the overall yield.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which is a common issue, especially with unstable heteroaryl boronic acids.[7] To minimize this, use fresh, high-purity boronic acid or switch to a more stable boronic ester derivative, such as a pinacol or MIDA ester.[6][7] Using milder bases like K₃PO₄ or KF can also help.[6]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst.[1][7] Ensure the reaction is thoroughly degassed and consider using a Pd(0) source like Pd₂(dba)₃.[7]

  • Dehalogenation (Hydrodehalogenation): This is the reduction of the starting aryl bromide to the corresponding dihydroisoquinoline without the bromine. This can occur if the reaction mixture contains a hydride source.[7] The choice of base and solvent can sometimes influence this pathway.

Q5: Could the nitrogen in the isoquinoline ring be inhibiting the catalyst?

A5: Yes, this is a known issue with nitrogen-containing heterocycles.[1][2] The lone pair of electrons on the nitrogen can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[3] The use of bulky ligands, such as the Buchwald-type ligands (XPhos, SPhos), is specifically designed to mitigate this problem.[1] The steric bulk of the ligand creates a "pocket" around the palladium atom, which favors the approach of the aryl halide for oxidative addition while hindering coordination from the heterocyclic nitrogen.

Data Presentation

Table 1: Systematic Troubleshooting Guide
ObservationPotential Cause(s)Recommended Solution(s)
No reaction or very low conversion 1. Catalyst deactivation (oxygen).[6] 2. Ineffective catalyst/ligand system.[4] 3. Insufficient temperature.[1] 4. Poor quality reagents.[6]1. Ensure rigorous degassing of solvents and inert atmosphere. 2. Switch to a more active system (e.g., Pd(OAc)₂/SPhos, XPhos-Pd-G3).[1][4] 3. Increase temperature in 10 °C increments (e.g., 90 °C to 110 °C). 4. Use fresh, high-purity starting materials, catalyst, and base.
Reaction starts but stalls 1. Catalyst inhibition by substrate nitrogen.[3] 2. Insoluble base or reagents. 3. Catalyst degradation over time.1. Use a bulkier ligand (e.g., XPhos, RuPhos) to shield the palladium center.[4] 2. Screen different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). 3. Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[11]
Formation of homocoupling byproduct 1. Presence of oxygen.[7] 2. Inefficient Pd(II) to Pd(0) reduction.[1]1. Improve degassing procedure (e.g., 3x freeze-pump-thaw cycles). 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) with a suitable ligand.[7]
Formation of protodeboronation byproduct 1. Unstable boronic acid.[6] 2. Harsh basic conditions or presence of water.[6][7]1. Use a more stable boronic ester (pinacol or MIDA).[6] 2. Screen milder bases (K₃PO₄, KF, Cs₂CO₃).[6] 3. Consider running the reaction under anhydrous conditions.[2]
Formation of dehalogenation byproduct 1. Presence of a hydride source.[7] 2. Side reaction promoted by certain bases/solvents.1. Screen different bases (e.g., switch from an alkoxide to a carbonate or phosphate). 2. Change the solvent system.
Table 2: Recommended Screening Conditions for Optimization
EntryCatalyst (mol%)Ligand (mol%)Base (2.0 eq.)Solvent (v/v)Temp (°C)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane / H₂O (4:1)100
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane / H₂O (4:1)100
3Pd₂(dba)₃ (1.5)SPhos (4)Cs₂CO₃Toluene / H₂O (5:1)110
4XPhos-Pd-G3 (2)-K₃PO₄THF / H₂O (4:1)90
5Pd(dppf)Cl₂ (3)-K₂CO₃DMF / H₂O (5:1)100

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_complex->pd_trans Transmetalation pd_trans->pd0 product R¹-R² pd_trans->product Reductive Elimination sub1 Aryl Halide (R¹-X) sub1->pd0 sub2 Organoboron (R²-B(OR)₂) sub2->pd_trans base Base base->pd_trans Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Quality (Purity, Freshness, Degassing) start->check_reagents check_conditions 2. Confirm Reaction Conditions (Inert Atmosphere, Temp, Time) check_reagents->check_conditions optimize_catalyst 3. Optimize Catalyst System (Screen Bulky Ligands: SPhos, XPhos) check_conditions->optimize_catalyst optimize_base 4. Screen Bases & Solvents (Try K₃PO₄, Cs₂CO₃ in Dioxane or Toluene) optimize_catalyst->optimize_base analyze_byproducts 5. Analyze Byproducts (Protodeboronation, Homocoupling) optimize_base->analyze_byproducts adjust_boron Switch to Boronic Ester (Pinacol, MIDA) analyze_byproducts->adjust_boron Boronic Acid Instability rerun Re-run Optimized Reaction analyze_byproducts->rerun Other Issues Resolved adjust_boron->rerun Decision_Tree start Starting Optimization q_catalyst Is Substrate Hindered or Contains N-Heterocycle? start->q_catalyst buchwald Use Bulky, Electron-Rich Ligands (SPhos, XPhos) or NHC Ligands q_catalyst->buchwald Yes standard_pd Standard Catalyst may suffice (e.g., Pd(dppf)Cl₂) q_catalyst->standard_pd No q_base Is Protodeboronation or Low Reactivity an Issue? buchwald->q_base standard_pd->q_base strong_base Start with K₃PO₄ or Cs₂CO₃ q_base->strong_base Yes mild_base Use K₂CO₃ or Na₂CO₃ q_base->mild_base No q_boron Is Boronic Acid Unstable? strong_base->q_boron mild_base->q_boron boron_ester Switch to Pinacol or MIDA Boronic Ester q_boron->boron_ester Yes boronic_acid Use High-Purity Boronic Acid q_boron->boronic_acid No

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the Buchwald-Hartwig amination reaction?

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine.[1][2] The reaction proceeds through a catalytic cycle involving a palladium(0) species.[1][3][4] Key steps in the cycle include oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst.[1][3]

Q2: Which factors are most critical for a successful Buchwald-Hartwig amination of this specific substrate?

For the amination of this compound, the most critical factors to consider and optimize are the choice of palladium catalyst, ligand, base, and solvent.[3] The interplay between these components will significantly influence the reaction yield, rate, and purity of the product.[5]

Q3: Are there any known side reactions to be aware of with this type of substrate?

Yes, common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation, where the bromo-substituent is replaced by a hydrogen atom, and the formation of biaryl byproducts.[6][7] Catalyst decomposition to palladium black can also occur, leading to a halt in the reaction.[7] Careful control of reaction conditions, particularly temperature and the exclusion of oxygen, can minimize these side reactions.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Causes & Solutions

Possible CauseRecommended Action
Inactive Catalyst Ensure the palladium precatalyst is properly activated to the Pd(0) state.[4][8] Using a pre-catalyst can often lead to cleaner formation of the active catalytic species.[9] Ensure the reaction is performed under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation by oxygen.[3]
Inappropriate Ligand Choice The choice of ligand is crucial.[10][11] For aryl bromides, bulky, electron-rich phosphine ligands such as Xantphos, BINAP, or DavePhos are often preferred.[3] Consider screening a variety of ligands to find the optimal one for your specific amine coupling partner.
Incorrect Base Selection Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[3][11] However, if your amine is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, though this might require higher reaction temperatures.[3][11] The base must be strong enough to deprotonate the amine or the palladium-amine complex.
Poor Solubility of Reagents Insolubility is a common reason for poor reaction outcomes.[4] Ensure your starting materials and catalytic species are soluble in the chosen solvent at the reaction temperature. Consider switching to a different solvent like dioxane, THF, or using a co-solvent system.[4][12]
Suboptimal Temperature Typical reaction temperatures range from 80-120 °C.[3][4] If the reaction is sluggish, a higher temperature may be required. Conversely, if side reactions like hydrodehalogenation are observed, lowering the temperature might be beneficial.[7]
Issue 2: Formation of Impurities and Side Products

Possible Causes & Solutions

Possible CauseRecommended Action
Hydrodehalogenation This side reaction can be promoted by elevated temperatures.[7] Consider lowering the reaction temperature. The choice of ligand can also influence the extent of hydrodehalogenation.[8]
Homocoupling of the Aryl Bromide The formation of biaryl impurities can be favored under certain conditions.[6] Optimizing the catalyst-to-ligand ratio and ensuring a sufficiently fast rate of amination can help suppress this side reaction.
Decomposition of Starting Material or Product The Boc protecting group on the substrate can be sensitive to very strong bases and high temperatures.[9] If degradation is suspected, consider using a milder base (e.g., Cs₂CO₃) and the lowest effective temperature.

Experimental Protocols and Data

General Reaction Parameters

The following table summarizes common starting conditions for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound.

ParameterCommon Reagents/ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Typically used in 1-5 mol%.[3]
Ligand Xantphos, BINAP, DavePhos, XPhosBulky, electron-rich phosphine ligands are generally effective.[3][12]
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄, LHMDSStrong, non-nucleophilic bases are commonly employed.[3]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are required.[3]
Temperature 80-120 °CMay need adjustment based on substrate reactivity.[3]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation.[3]
Detailed Experimental Protocol (Example)

This protocol is a general starting point and should be optimized for your specific amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.[3]

  • Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[3]

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visual Guides

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_ArBr LnP(II)(Ar)Br OxAdd->PdII_ArBr Amine_Coord Amine Coordination PdII_ArBr->Amine_Coord HNR'R'' PdII_Amine [LnP(II)(Ar)(HNR'R'')]Br Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido LnP(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start: Oven-dried Schlenk tube reagents Add Pd₂(dba)₃, Ligand, Base, Aryl Bromide, Amine start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (80-120 °C) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool, Dilute, and Filter monitoring->workup purification Concentrate and Purify (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting Logic

Troubleshooting_Logic start Low/No Yield check_catalyst Check Catalyst Activity (Inert Atmosphere?) start->check_catalyst screen_ligands Screen Different Ligands check_catalyst->screen_ligands optimize_base Optimize Base (Strength/Solubility) screen_ligands->optimize_base optimize_solvent Optimize Solvent (Solubility Issues?) optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp success Improved Yield optimize_temp->success

Caption: A logical approach to troubleshooting low-yield reactions.

References

Technical Support Center: Palladium Catalyst Removal from "Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate" Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the removal of palladium catalysts from reaction mixtures involving Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in achieving high-purity compounds.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalysts and offers step-by-step solutions.

Problem 1: High Levels of Residual Palladium Detected After Filtration

  • Symptoms:

    • The filtrate appears gray or black.

    • Analysis of the product by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) indicates palladium levels are above the acceptable limit.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Fine Palladium Particles Passing Through Filter 1. Optimize Celite® Filtration: Ensure a Celite® pad of at least 1-2 cm thickness is used. Pre-wetting the pad with the reaction solvent can improve filtration efficiency. 2. Use a Finer Filter Medium: Switch from standard filter paper to a microfilter (e.g., 0.45 µm PTFE).
Soluble Palladium Species Present 1. Switch Removal Method: Filtration is only effective for heterogeneous palladium. For soluble palladium, utilize scavengers, activated carbon, or chromatography. 2. Induce Precipitation: Before filtration, attempt to precipitate the soluble palladium by adding an anti-solvent.
Strong Chelation to the Isoquinoline Nitrogen The nitrogen atom in the dihydroisoquinoline ring can chelate with palladium, keeping it in solution. 1. Employ a Stronger Scavenger: Use a scavenger with a high affinity for palladium, such as thiol-based or dimercaptotriazine (DMT)-based scavengers.[1]

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptoms:

    • Residual palladium levels remain high after treatment with a scavenger.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incorrect Scavenger Selection 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0). 2. Match Scavenger to Solvent: Ensure the scavenger is compatible with your reaction solvent. Some are designed for aqueous media, while others are for organic solvents. 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction mixture.
Insufficient Scavenger Loading or Reaction Time 1. Increase Scavenger Amount: Incrementally increase the weight equivalents of the scavenger. 2. Extend Reaction Time: Allow for longer contact time between the scavenger and the reaction mixture. 3. Optimize Temperature: Gentle heating (e.g., 40-60 °C) can sometimes improve scavenging efficiency, but monitor for product degradation.
Product Binding to Scavenger 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss. 2. Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any bound product. 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium from reactions involving nitrogen-containing heterocycles like this compound?

A1: The nitrogen atom in the isoquinoline ring is a Lewis base and can act as a ligand, forming a stable complex with the palladium catalyst. This chelation can keep the palladium soluble in the organic phase, making its removal by simple filtration difficult.[1]

Q2: What are the typical regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory agencies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day . This often translates to a concentration limit of 10-20 parts per million (ppm) in the final API, depending on the daily dosage.[2]

Q3: What are the most common methods for palladium removal?

A3: The most common methods include:

  • Filtration: Using filter aids like Celite® to remove heterogeneous catalysts.[1]

  • Adsorption: Using solid-supported scavengers (e.g., functionalized silica or polymers) or activated carbon to bind and remove palladium.[1]

  • Chromatography: Utilizing column chromatography to separate the product from the catalyst.

  • Crystallization: Purifying the product by crystallization, leaving palladium impurities in the mother liquor.[2]

Q4: How do I choose the best palladium removal method?

A4: The choice depends on several factors:

  • Form of Palladium: Heterogeneous (e.g., Pd/C) or homogeneous (soluble).

  • Nature of Your Product: Its solubility, stability, and potential to bind to scavengers.

  • Solvent System: The polarity of the solvent can affect scavenger efficiency.

  • Desired Purity Level: For very low palladium levels (<10 ppm), scavengers or a combination of methods are often necessary.

Q5: Can activated carbon be used for palladium removal, and what are its limitations?

A5: Yes, activated carbon is a cost-effective method for palladium removal. However, it can be non-specific and may adsorb your desired product, leading to yield loss.[1] Different grades of activated carbon can also have varying efficiencies.[3]

Data Presentation: Efficiency of Palladium Removal Methods

The following tables summarize the efficiency of various palladium removal methods from reaction mixtures containing nitrogen-containing heterocyclic compounds, which are structurally related to the target molecule.

Table 1: Comparison of Different Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Compound TypeReference
SiliaMetS® Thiol & Thiourea (10 wt%)2400≤ 16N-heterocycle drug candidate[4]
SiliaMetS® Thiol (50 wt%)>13002Naphthalenopiperazine HCl[5]
TMT (6 mol%)~2000< 15Ester intermediate[6]
Si-TMT (0.03 wt)High< 1Nitro-reduced intermediate[6]

Table 2: Activated Carbon Treatment Efficiency

Activated Carbon TypeInitial Pd (ppm)Final Pd (ppm)Compound TypeReference
Darco® KB-B (0.2 wt)300< 1API intermediate[6]
Darco® KB-B61003.4N-Boc protected intermediate[6]
Not Specified (5-10 wt%)HighVariable6-Bromopyridin-3-amine[1]

Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Based Silica Scavenger (e.g., SiliaMetS® Thiol)

  • Dissolution: Dissolve the crude reaction mixture containing this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate).

  • Scavenger Addition: Add the thiol-based silica scavenger. A typical starting point is 3-5 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used.[1]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally for your specific system.

  • Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® pad is crucial to remove fine carbon particles.[1]

  • Washing: Wash the Celite®/carbon cake with fresh solvent to minimize product loss.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the final palladium concentration in the product.

Visualizations

Palladium_Removal_Workflow start Start: Crude Reaction Mixture check_pd_form Is Palladium Heterogeneous? start->check_pd_form filtration Filtration through Celite® check_pd_form->filtration Yes scavenger_screen Select & Screen Scavengers check_pd_form->scavenger_screen No (Soluble) analyze_filtrate Analyze Filtrate for Pd Content filtration->analyze_filtrate analyze_filtrate->scavenger_screen Pd > Limit end_pass End: Product Meets Purity Specs analyze_filtrate->end_pass Pd < Limit scavenging Scavenger Treatment (e.g., Thiol, TMT) scavenger_screen->scavenging activated_carbon Activated Carbon Treatment scavenger_screen->activated_carbon chromatography Column Chromatography scavenger_screen->chromatography analyze_product Analyze Final Product (ICP-MS) scavenging->analyze_product activated_carbon->analyze_product chromatography->analyze_product analyze_product->end_pass Pd < Limit end_fail End: Further Optimization Needed analyze_product->end_fail Pd > Limit Troubleshooting_Logic start High Residual Pd? cause1 Inefficient Filtration? start->cause1 After Filtration cause2 Inefficient Scavenging? start->cause2 After Scavenging cause3 Product Loss? start->cause3 Low Yield solution1a Optimize Celite® Bed cause1->solution1a solution1b Use Finer Filter cause1->solution1b solution2a Screen Scavengers cause2->solution2a solution2b Increase Scavenger/Time/Temp cause2->solution2b solution3a Reduce Scavenger Amount cause3->solution3a solution3b Wash Scavenger cause3->solution3b

References

"Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate" solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Q2: In which solvents is this compound likely to be soluble?

A2: It is likely to be soluble in chlorinated solvents such as dichloromethane (DCM) and chloroform. Good solubility is also expected in ethers like diethyl ether and tetrahydrofuran (THF), as well as in ethyl acetate and acetone. Aromatic hydrocarbons such as toluene may also be suitable, potentially with heating.

Q3: Are there any solvents in which this compound is likely to have poor solubility?

A3: The compound is expected to have low solubility in highly polar protic solvents like water and in non-polar aliphatic hydrocarbons such as petroleum ether and hexanes. However, it is used in mixtures with more polar solvents like ethyl acetate for chromatography, indicating some level of solubility.

Q4: My compound is not dissolving in the recommended solvent. What could be the issue?

A4: Several factors could be at play:

  • Purity of the compound: Impurities can significantly affect solubility.

  • Purity of the solvent: The presence of water or other contaminants in the solvent can reduce solubility.

  • Temperature: Solubility often increases with temperature. Gentle warming may be required.

  • Kinetics of dissolution: The compound may be dissolving slowly. Ensure adequate stirring or sonication time.

Troubleshooting Guides

Issue 1: The compound has precipitated out of solution during a reaction.

Possible Causes:

  • Change in temperature.

  • Change in solvent polarity due to the addition of other reagents.

  • The concentration of the compound has exceeded its solubility limit at the given conditions.

Solutions:

  • Gentle Heating: Carefully warm the reaction mixture to see if the precipitate redissolves. Ensure the reaction temperature is compatible with all reagents.

  • Addition of a Co-solvent: Add a small amount of a co-solvent in which the compound is known to be highly soluble (e.g., DCM or THF) to increase the overall solvent polarity.

  • Dilution: If the reaction allows, add more of the primary reaction solvent to decrease the concentration.

Issue 2: Difficulty in finding a suitable solvent for a specific reaction (e.g., Suzuki coupling, Buchwald-Hartwig amination).

Recommended Approach:

  • Consult the Literature for Analogous Reactions: Look for publications detailing similar reactions with structurally related compounds. The solvent systems used in those cases are a good starting point. For instance, toluene is often used for Buchwald-Hartwig aminations of similar aryl bromides.

  • Solvent Screening: Perform small-scale solubility tests with a range of aprotic solvents commonly used for these coupling reactions, such as toluene, dioxane, THF, and DMF.

  • Consider Solvent Mixtures: A mixture of solvents can sometimes provide the optimal balance of solubility for all reaction components.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategorySolvent ExampleExpected SolubilityNotes
Chlorinated Dichloromethane (DCM), ChloroformHighOften used as a reaction solvent for Boc protection.
Ethers Tetrahydrofuran (THF), Diethyl Ether, DioxaneHighGood general-purpose solvents for reactions.
Esters Ethyl AcetateModerate to HighCommonly used as an eluent in chromatography.
Ketones AcetoneModerate to HighA versatile polar aprotic solvent.
Aromatic Hydrocarbons Toluene, BenzeneModerateSolubility may increase significantly with heating.
Aliphatic Hydrocarbons Petroleum Ether, HexanesLowOften used as an anti-solvent for precipitation or in eluent mixtures.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighUse with caution as they can be difficult to remove.
Polar Protic Water, Methanol, EthanolVery LowThe Boc group and bromo substituent decrease aqueous solubility.

Experimental Protocols

Protocol for Determining Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DCM, THF, ethyl acetate, toluene, hexane, methanol)

  • Small vials or test tubes

  • Vortex mixer or magnetic stirrer

  • Spatula

Procedure:

  • Add approximately 2-5 mg of the compound to a clean, dry vial.

  • Add the selected solvent dropwise (e.g., starting with 0.1 mL).

  • Vortex or stir the mixture vigorously for 1-2 minutes at room temperature.

  • Observe if the solid dissolves completely.

  • If the solid does not dissolve, continue adding the solvent in 0.1 mL increments up to a total volume of 1 mL, vortexing after each addition.

  • If the compound is still not fully dissolved, gentle warming can be applied to assess its effect on solubility.

  • Record your observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Mandatory Visualization

Solubility_Troubleshooting_Workflow start Start: Solubility Issue Encountered check_purity Is the compound and solvent pure? start->check_purity purify Purify compound / Use fresh, dry solvent check_purity->purify No select_solvent Select a suitable solvent based on Table 1 check_purity->select_solvent Yes purify->select_solvent dissolution_method Apply appropriate dissolution method (stirring, sonication) select_solvent->dissolution_method is_dissolved Is the compound fully dissolved? dissolution_method->is_dissolved success Proceed with experiment is_dissolved->success Yes troubleshoot Troubleshoot further is_dissolved->troubleshoot No gentle_heating Apply gentle heating troubleshoot->gentle_heating is_dissolved_heat Is it dissolved now? gentle_heating->is_dissolved_heat is_dissolved_heat->success Yes co_solvent Consider adding a co-solvent is_dissolved_heat->co_solvent No

Caption: Troubleshooting workflow for solubility issues.

Solvent_Selection_Pathway start Need to dissolve the compound reaction_type What is the application? start->reaction_type chromatography Column Chromatography reaction_type->chromatography Purification reaction Chemical Reaction reaction_type->reaction Synthesis nmr NMR Spectroscopy reaction_type->nmr Analysis eluent_system Use non-polar/polar mixture (e.g., Hexanes/Ethyl Acetate) chromatography->eluent_system reaction_solvent Select aprotic solvent (e.g., DCM, THF, Toluene) reaction->reaction_solvent nmr_solvent Use deuterated solvent (e.g., CDCl3, DMSO-d6) nmr->nmr_solvent

Caption: Logical pathway for solvent selection based on application.

Technical Support Center: Improving the Purity of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying "Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate".

Troubleshooting Purification Issues

This section addresses common problems encountered during the purification of this compound.

Question 1: After synthesis, my crude product shows multiple spots on the TLC plate. What are the likely impurities?

Answer: The impurities in your crude product largely depend on the synthetic route employed. Common synthetic pathways to 3,4-dihydroisoquinolines include the Bischler-Napieralski and Pictet-Spengler reactions.

Potential Impurities:

  • Unreacted Starting Materials: Depending on the synthesis, these could include the corresponding β-phenethylamine precursor or 6-bromo-1,2,3,4-tetrahydroisoquinoline.

  • Reagents from Boc Protection: If the final step is Boc protection, unreacted di-tert-butyl dicarbonate (Boc₂O) and its byproducts may be present.

  • Side-Products from Synthesis:

    • Bischler-Napieralski Reaction: A potential side-product is the corresponding styrene derivative formed via a retro-Ritter reaction.[1][2]

    • Pictet-Spengler Reaction: This reaction can sometimes yield regioisomers depending on the substitution pattern of the starting β-arylethylamine.[3]

  • Deprotected Product: The Boc group is sensitive to acidic conditions. If your reaction or workup involves strong acids, you may have some of the deprotected 6-bromo-3,4-dihydroisoquinoline.

To help identify the impurities, you can run co-spot TLCs with your starting materials.

Question 2: I am having difficulty separating my product from a close-running impurity during column chromatography. What can I do?

Answer: Optimizing your column chromatography conditions is key to achieving good separation.

Troubleshooting Steps:

  • Solvent System Optimization: The polarity of your eluent is critical. For non-polar compounds like your target molecule, a small change in the solvent system can have a significant impact.

    • Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems. Test different ratios of a non-polar solvent (e.g., hexanes, heptane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane). Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.

    • Alternative Solvents: If hexanes/ethyl acetate is not providing adequate separation, consider trying other solvent systems such as toluene/ethyl acetate or dichloromethane/diethyl ether.

  • Column Parameters:

    • Column Size: Ensure you are not overloading the column. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1.

    • Packing: A well-packed column is essential to prevent channeling and ensure good separation.

    • Sample Loading: Dissolve your crude product in a minimal amount of the initial, low-polarity eluent or a non-polar solvent like dichloromethane. Loading the sample in a highly polar solvent will lead to poor separation.

  • Alternative Adsorbents: While silica gel is the most common stationary phase, other options are available:

    • Alumina: Can be used in its neutral, acidic, or basic form and may offer different selectivity compared to silica.

    • Reverse-Phase Silica: If your impurities are significantly more non-polar than your product, reverse-phase chromatography might be a suitable option.

Question 3: My product seems to be degrading on the silica gel column. How can I prevent this?

Answer: The Boc protecting group can be labile to acidic conditions, and silica gel is slightly acidic. This can lead to partial deprotection of your product during chromatography.

Solutions:

  • Deactivated Silica: You can deactivate the silica gel by treating it with a base. Prepare a slurry of silica gel in your eluent and add ~1% triethylamine.

  • Faster Elution: Run your column with slightly higher pressure to reduce the contact time of your compound with the silica gel.

  • Alternative Purification Method: If degradation is a significant issue, consider recrystallization as an alternative to column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for column chromatography purification of this compound?

A1: A common and effective starting point is a gradient elution using a mixture of petroleum ether (or hexanes) and ethyl acetate on silica gel. Begin with a low polarity mixture (e.g., 98:2 petroleum ether:ethyl acetate) and gradually increase the polarity.

Q2: Can I purify this compound by recrystallization? What solvents should I try?

A2: Yes, recrystallization can be a very effective method for purifying solid compounds. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Suggested Solvents to Screen for Recrystallization:

  • Single Solvents:

    • Hexanes or Heptane

    • Isopropanol

    • Acetonitrile

    • Ethyl acetate

  • Solvent Pairs:

    • Ethyl acetate/Hexanes

    • Dichloromethane/Hexanes

    • Methanol/Water

Q3: How can I monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is the most common and convenient method. Stain your TLC plates with potassium permanganate to visualize the spots, as your compound may not be strongly UV active. For more quantitative analysis, you can use High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: My purified product is an oil, but I need a solid. What can I do?

A4: If your purified product is an oil, you can try to induce crystallization. This can sometimes be achieved by dissolving the oil in a small amount of a non-polar solvent like hexanes and then scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the solid product, if available, can also initiate crystallization. If these methods fail, you may need to re-purify, ensuring all solvent from the previous step is completely removed.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Petroleum ether or Hexanes

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Potassium permanganate stain

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of petroleum ether and ethyl acetate. Aim for an Rf of ~0.2-0.3 for the product spot.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the low-polarity solvent system determined from your TLC analysis. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Table 1: Example of Purity Improvement with Column Chromatography
Purification Stage Purity (by HPLC)
Crude Product85%
After Column Chromatography>98%

Protocol 2: Recrystallization

This protocol provides a general guideline for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., isopropanol, or ethyl acetate/hexanes)

Procedure:

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.

  • Saturated Solution: Continue adding small portions of the boiling solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Table 2: Example of Purity Improvement with Recrystallization
Purification Stage Purity (by HPLC)
Crude Product90%
After Recrystallization>99%

Visualizations

Purification_Workflow crude Crude Product tlc TLC Analysis crude->tlc Evaluate Purity column Column Chromatography tlc->column Multiple Spots decision Is solid? tlc->decision Mainly One Spot pure_col Pure Product (>98%) column->pure_col recrystal Recrystallization pure_rec Pure Product (>99%) recrystal->pure_rec decision->column No (Oil) decision->recrystal Yes

Caption: General workflow for the purification of this compound.

Troubleshooting_Column_Chromatography start Poor Separation in Column Chromatography cause1 Suboptimal Solvent System start->cause1 cause2 Column Overloaded start->cause2 cause3 Product Degradation start->cause3 solution1a Optimize Eluent Polarity via TLC cause1->solution1a solution1b Try Alternative Solvent Systems cause1->solution1b solution2 Increase Silica:Sample Ratio cause2->solution2 solution3a Use Deactivated Silica cause3->solution3a solution3b Consider Recrystallization cause3->solution3b

Caption: Troubleshooting guide for common column chromatography issues.

References

Common impurities found in "Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in this compound?

A1: Common impurities can originate from the synthetic starting materials, side reactions during the synthesis, or degradation. The synthesis typically involves the formation of the tetrahydroisoquinoline core followed by Boc-protection.

Potential Impurities Include:

  • Starting Materials & Intermediates:

    • 6-Bromo-1,2,3,4-tetrahydroisoquinoline (unreacted intermediate).

    • Di-tert-butyl dicarbonate (Boc₂O).

  • Side Products from Synthesis:

    • Regioisomers: Depending on the synthetic route to the tetrahydroisoquinoline core, other positional isomers of the bromo-substituted ring may be present.

    • Over-alkylation or other side-products from the Pictet-Spengler reaction used to form the core structure.

  • Impurities from Reagents:

    • tert-Butanol, an impurity often found in the di-tert-butyl dicarbonate reagent due to its decomposition, especially in the presence of moisture.[1]

  • Degradation Products:

    • Hydrolysis of the carbamate can lead to the formation of 6-bromo-1,2,3,4-tetrahydroisoquinoline.

Q2: My NMR analysis shows unexpected peaks. What could they be?

A2: Unexpected peaks in your NMR spectrum could be due to several of the impurities listed above.

  • A singlet around δ 1.2-1.3 ppm could indicate the presence of tert-butanol.[1]

  • The presence of signals corresponding to 6-bromo-1,2,3,4-tetrahydroisoquinoline would indicate incomplete Boc-protection or degradation of the product.

  • Broad peaks could suggest the presence of polymeric byproducts, which can sometimes form under acidic conditions used in the synthesis.

Q3: I am seeing a lower-than-expected yield after the Boc-protection step. What are the potential causes?

A3: A low yield can be attributed to several factors:

  • Incomplete reaction: Ensure that an adequate amount of di-tert-butyl dicarbonate and a suitable base (like triethylamine) are used. The reaction progress should be monitored (e.g., by TLC or LC-MS) to ensure completion.

  • Impure starting material: The purity of the 6-bromo-1,2,3,4-tetrahydroisoquinoline starting material is crucial. Impurities in this intermediate can interfere with the reaction.

  • Suboptimal reaction conditions: The reaction is typically carried out at 0°C to room temperature. Deviations from the optimal temperature range can affect the yield.

  • Work-up issues: The product is typically purified by silica gel column chromatography. Ensure proper selection of the eluent system to separate the product from unreacted starting materials and byproducts.

Q4: How can I minimize the formation of impurities during synthesis?

A4: To minimize impurity formation:

  • Use high-purity starting materials: Ensure the 6-bromo-1,2,3,4-tetrahydroisoquinoline and di-tert-butyl dicarbonate are of high purity.

  • Control reaction conditions: Carefully control the temperature and reaction time for both the formation of the tetrahydroisoquinoline core and the subsequent Boc-protection.

  • Anhydrous conditions: For the Boc-protection step, using anhydrous solvents can help to minimize the decomposition of di-tert-butyl dicarbonate to tert-butanol.[1]

  • Effective purification: Employ appropriate purification techniques, such as column chromatography, to effectively remove impurities. Monitor the purity of the fractions carefully.

Data Presentation: Common Impurities

Impurity Potential Source Typical Analytical Observation
6-Bromo-1,2,3,4-tetrahydroisoquinolineIncomplete Boc-protection or degradationPresence of N-H proton in ¹H NMR, different retention time in HPLC
Di-tert-butyl dicarbonate (Boc₂O)Excess reagent from Boc-protectionCan be observed by GC or HPLC
tert-ButanolDecomposition of Boc₂O[1]Singlet around δ 1.2-1.3 ppm in ¹H NMR, volatile peak in GC
Positional Isomers (e.g., 8-bromo)Side-reactions in the formation of the tetrahydroisoquinoline coreComplex aromatic region in ¹H NMR, additional peaks in HPLC/GC-MS

Experimental Protocols

Key Experiment: Boc-Protection of 6-Bromo-1,2,3,4-tetrahydroisoquinoline

This protocol is a general representation and may require optimization.

  • Dissolution: Dissolve 6-bromo-1,2,3,4-tetrahydroisoquinoline (1 equivalent) and a suitable base such as triethylamine (2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) in the same solvent to the cooled mixture with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution (e.g., citric acid).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Impurities start Impurity Detected in This compound identify_impurity Identify Impurity (NMR, LC-MS, GC-MS) start->identify_impurity unreacted_sm Unreacted 6-Bromo-1,2,3,4-tetrahydroisoquinoline? identify_impurity->unreacted_sm boc_reagent Residual Boc₂O or tert-Butanol? identify_impurity->boc_reagent isomer Positional Isomer? identify_impurity->isomer optimize_boc Optimize Boc-protection: - Increase Boc₂O equivalents - Extend reaction time - Check base unreacted_sm->optimize_boc Yes repurify Re-purify by Column Chromatography unreacted_sm->repurify No, but other impurities boc_reagent->repurify No improve_workup Improve Work-up: - Aqueous wash to remove  water-soluble impurities boc_reagent->improve_workup Yes check_starting_material Analyze Purity of Tetrahydroisoquinoline Intermediate isomer->check_starting_material Yes optimize_boc->repurify improve_workup->repurify check_starting_material->repurify

Caption: Troubleshooting workflow for identifying and addressing common impurities.

References

Troubleshooting difficult couplings with sterically hindered boronic acids and "Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and optimized reaction conditions for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions, particularly those involving sterically hindered boronic acids and tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction shows low to no yield. What are the primary factors to investigate?

A1: When a Suzuki coupling fails, the first parameters to assess are the catalyst system's activity, the presence of oxygen, and the stability of the boronic acid.[1] Ensure your palladium source and ligand are active and that the solvent is properly degassed to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[1] If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[1] For sterically hindered substrates, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[2][3]

Q2: I'm observing significant homocoupling of my boronic acid. What is the cause and how can I prevent it?

A2: Homocoupling of the boronic acid is primarily caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[1] To minimize this side reaction, rigorous degassing of all solvents and the reaction vessel is crucial.[1] Using a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also be beneficial.[1] Additionally, the choice of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1]

Q3: Protodeboronation is a major side reaction in my experiment. How can I mitigate this?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with sensitive boronic acids.[3][4] This can be minimized by using more stable boronic acid derivatives. Consider converting the boronic acid to a boronate ester (e.g., pinacol or neopentyl glycol esters), a potassium trifluoroborate salt, or a MIDA boronate, all of which exhibit greater stability.[1][4] Complexing the boronic acid with diethanolamine to form an air- and water-stable crystalline solid is another effective strategy.[1][5]

Q4: How do I approach a coupling reaction involving a sterically hindered boronic acid, particularly one with ortho-substituents?

A4: Steric hindrance significantly slows down the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.[1] To overcome this, more forcing conditions and specialized catalyst systems are generally required.[1] The use of bulky, electron-rich ligands is essential. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling sterically hindered substrates.[1][3] Stronger bases and higher reaction temperatures may also be necessary to drive the reaction to completion.[3]

Troubleshooting Guide for Couplings with this compound

This section provides specific recommendations for troubleshooting difficult couplings with the specified aryl bromide.

Problem 1: Low Conversion/No Reaction

  • Initial Checks:

    • Catalyst and Ligand: Standard catalyst systems like Pd(PPh₃)₄ are often insufficient for this substrate. Switch to a more robust system.

    • Base: The choice of base is critical. Ensure it is strong enough to activate the boronic acid for transmetalation.

    • Temperature: Sterically demanding couplings often require higher temperatures to proceed at a reasonable rate.

  • Recommended Actions & Optimization:

ParameterRecommendationRationale
Ligand Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic Carbene (NHC) ligands.[1][3]These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate oxidative addition with the hindered aryl bromide and accelerate reductive elimination.[3]
Palladium Source Use a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or an air-stable Pd(II) precatalyst that readily forms the active Pd(0) species with the chosen ligand.Ensures a sufficient concentration of the active catalytic species.
Base Use a moderately strong to strong base. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) are often effective.[3]Stronger bases can facilitate the formation of the boronate species, which is crucial for the transmetalation step, especially with sterically hindered partners.[3]
Solvent Aprotic polar solvents or aromatic hydrocarbons are generally good choices. Dioxane, tetrahydrofuran (THF), or toluene are commonly used.[3][6] A small amount of water can be beneficial with phosphate or carbonate bases.[3][6]The solvent affects the solubility of reactants and the stability of the catalytic species.
Temperature Increase the reaction temperature. If the reaction is sluggish at 80 °C, try increasing it to 100-110 °C.[3] Microwave irradiation can also be employed to accelerate the reaction.[7]Provides the necessary activation energy to overcome the steric barriers in the catalytic cycle.

Problem 2: Formation of Side Products (Dehalogenation, Protodeboronation, Homocoupling)

  • Initial Checks:

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are thoroughly degassed.

    • Boronic Acid Stability: As mentioned in the FAQs, consider the stability of your boronic acid derivative.

  • Recommended Actions & Optimization:

Side ProductRecommended ActionRationale
Dehalogenation Switch to a more sterically hindered and electron-rich ligand like XPhos or SPhos.[8] Avoid alcoholic solvents if possible, as they can sometimes act as a hydride source.[8]These ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[8]
Protodeboronation Use a more stable form of the boronic acid, such as a pinacol ester, potassium trifluoroborate, or a MIDA boronate.[1][4] Alternatively, forming a diethanolamine adduct can increase stability.[1][5]These derivatives are less prone to hydrolysis and protodeboronation under the reaction conditions.[1][4]
Homocoupling Rigorously degas all solvents and the reaction setup. Use a direct Pd(0) source or ensure efficient in situ reduction of a Pd(II) precatalyst.[1]Minimizes the presence of oxygen and Pd(II) species that promote this side reaction.[1]

Quantitative Data Summary

The following tables summarize reaction conditions from the literature for Suzuki-Miyaura couplings of sterically hindered substrates, which can serve as a starting point for optimization.

Table 1: Effect of Ligand and Base on Yield for a Sterically Hindered Coupling

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O100<10
2Pd₂(dba)₃SPhosK₃PO₄Toluene11085
3Pd(OAc)₂XPhosCs₂CO₃Dioxane10092
4PdCl₂(dppf)-K₂CO₃DMF/H₂O9045
5Pd₂(dba)₃RuPhost-BuOKDioxane100>95

Note: Yields are illustrative and will vary depending on the specific substrates.

Table 2: Comparison of Boronic Acid Derivatives in a Hindered Coupling

EntryBoron ReagentBaseSolventTemp (°C)Yield (%)
1Arylboronic AcidK₃PO₄Dioxane/H₂O10060 (with significant protodeboronation)
2Arylboronic Acid Pinacol EsterK₃PO₄Dioxane/H₂O10088
3Potassium AryltrifluoroborateCs₂CO₃Toluene/H₂O11091
4MIDA BoronateK₃PO₄THF/H₂O8095

Note: Yields are illustrative and demonstrate the general trend of increased efficiency with more stable boron reagents.

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 equiv), the boronic acid derivative (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (2-10 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction vessel.

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for the Preparation of a Diethanolamine Boronate Adduct

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can be used directly in Suzuki coupling reactions.[1]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-X      L₂ Pd0->PdII_complex ArX Ar-X (Aryl Bromide) OxAdd Oxidative Addition PdII_diaryl Ar-Pd(II)-R      L₂ PdII_complex->PdII_diaryl Base Base Boronate [R-B(OR)₂(OH)]⁻ Boronic R-B(OR)₂ Boronic->Boronate Activation Transmetalation Transmetalation PdII_diaryl->Pd0 Product Ar-R (Coupled Product) PdII_diaryl->Product RedElim Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow Start Low/No Yield in Sterically Hindered Coupling CheckCatalyst Is the catalyst system optimized for hindered substrates? Start->CheckCatalyst OptimizeCatalyst Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) and appropriate Pd source. CheckCatalyst->OptimizeCatalyst No CheckConditions Are reaction conditions forcing enough? CheckCatalyst->CheckConditions Yes OptimizeCatalyst->CheckConditions OptimizeConditions Increase temperature (100-110°C). Use stronger base (K₃PO₄, Cs₂CO₃, t-BuOK). CheckConditions->OptimizeConditions No CheckBoron Is protodeboronation or homocoupling observed? CheckConditions->CheckBoron Yes OptimizeConditions->CheckBoron OptimizeBoron Use stable boron derivative (pinacol ester, trifluoroborate, MIDA). Ensure rigorous degassing. CheckBoron->OptimizeBoron Yes Success Improved Yield CheckBoron->Success No OptimizeBoron->Success

Caption: Troubleshooting workflow for hindered couplings.

References

Alternative bases for Buchwald-Hartwig amination of "Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Alternative Bases for the Amination of tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the selection of alternative bases for the Buchwald-Hartwig amination of the specified substrate.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical for the amination of this compound?

The selection of a suitable base is crucial due to two main characteristics of the substrate. Firstly, the tert-butyl carbamate (Boc) protecting group is sensitive to certain strong bases, which can lead to its cleavage or other side reactions, especially at elevated temperatures. Secondly, the steric hindrance around the bromine atom can affect the reaction rate. The base plays a key role in the catalytic cycle by deprotonating the amine nucleophile or the palladium-amine complex, and its strength can significantly influence the reaction's efficiency and yield.[1][2]

Q2: My standard conditions with sodium tert-butoxide (NaOtBu) are causing substrate decomposition. What are some milder alternatives?

If you are observing decomposition, switching to a weaker inorganic base is a recommended first step. These bases offer broader functional group tolerance, which is ideal for base-sensitive substrates.[1][3]

  • Cesium carbonate (Cs₂CO₃): Often a good choice due to its high solubility in common organic solvents like dioxane and toluene.[1][3]

  • Potassium phosphate (K₃PO₄): Another effective and milder alternative to alkoxide bases.[1]

These weaker bases may require higher reaction temperatures or longer reaction times to achieve full conversion.[1]

Q3: I'm using a weak base like K₃PO₄, but the reaction is sluggish or has stalled. What should I do?

Low conversion with weaker bases can be addressed through several optimization strategies:

  • Ligand Choice: Ensure you are using an appropriate, electron-rich, and sterically hindered phosphine ligand such as XPhos or RuPhos, which are often effective for challenging couplings.[1]

  • Temperature: Gradually increase the reaction temperature. Weaker bases often require more thermal energy to drive the reaction to completion.[1]

  • Solvent: Ensure your solvent (e.g., toluene, dioxane) is anhydrous and can fully solubilize the reaction components. Poor solubility is a common reason for reaction failure.[1]

  • Consider a Stronger Base: If the above adjustments fail, a stronger, non-nucleophilic base might be necessary. Lithium bis(trimethylsilyl)amide (LHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) are powerful bases that can be effective for sterically hindered couplings where weaker bases fail.[1][4]

Q4: Can soluble organic bases be used for this transformation?

Yes, soluble organic bases can be an alternative, particularly in situations where the insolubility of inorganic bases poses a problem or for microwave-assisted reactions.[3][5]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic organic base that can facilitate Buchwald-Hartwig aminations. It is sometimes used in combination with other additives.[3][5] While less common than inorganic bases for this reaction, it offers the advantage of creating a homogeneous reaction mixture, which can be beneficial for kinetics and scalability.[5]

Q5: What is the difference between using an alkoxide base (like NaOtBu) and a silylamide base (like LHMDS)?

Both are strong bases, but they have different properties.[1][3]

  • Sodium tert-butoxide (NaOtBu): This is one of the most common bases for Buchwald-Hartwig reactions and is very effective. However, its nucleophilicity can sometimes lead to side reactions, and it can be harsh on sensitive functional groups like the Boc group on your substrate.

  • Lithium bis(trimethylsilyl)amide (LHMDS): This is a very strong, yet non-nucleophilic, base. Its steric bulk prevents it from acting as a nucleophile. It is particularly useful for deprotonating less acidic amines and for couplings involving sterically hindered substrates.[1][4]

Data Presentation: Comparison of Bases

The following table summarizes typical conditions for the Buchwald-Hartwig amination of aryl bromides, including substrates structurally similar to this compound. Optimal conditions for your specific amine may require screening.

BaseLigandPalladium SourceSolventTemp. (°C)Typical Yield (%)Notes
NaOtBu XantphosPd₂(dba)₃Toluene90 - 11085-95%Standard strong base; risk of side reactions with sensitive substrates.[6]
LHMDS XPhosPd₂(dba)₃Dioxane10080-92%Strong, non-nucleophilic; good for hindered substrates.[6]
Cs₂CO₃ RuPhosRuPhos Pd G3Dioxane100 - 12070-88%Milder base, good functional group tolerance; may require higher temp.[1][3]
K₃PO₄ XPhosXPhos Pd G3Toluene11065-85%Weaker base, well-tolerated but often requires more forcing conditions.[1]
NaOTMS GPhos LigandGPhos Pd G2THF50 - 9075-90%Moderate strength base, effective for base-sensitive heterocycles.[7]

Yields are representative and highly dependent on the specific amine coupling partner and reaction optimization.

Experimental Protocols

Protocol 1: General Procedure using a Weaker Inorganic Base (Cs₂CO₃)

This protocol is a starting point for reactions where the substrate may be sensitive to stronger bases.

  • Reagent Preparation: To an oven-dried Schlenk tube or reaction vial, add the this compound (1.0 equiv.), the desired amine (1.2 equiv.), cesium carbonate (Cs₂CO₃, 1.5 equiv.), and the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: General Procedure using a Strong Silylamide Base (LHMDS)

This protocol is suitable for sterically hindered substrates or less reactive amines that fail to couple using weaker bases.

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the this compound (1.0 equiv.), the amine (1.2 equiv.), and the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) to an oven-dried Schlenk tube.

  • Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed dioxane via syringe.

  • Base Addition: While stirring the mixture at room temperature, add a solution of LHMDS (1.4 equiv., typically 1.0 M in THF) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-16 hours.

  • Monitoring & Workup: Follow steps 5-7 from Protocol 1 for reaction monitoring, workup, and purification.

Visual Guides

TroubleshootingWorkflow Start Start: Buchwald-Hartwig Amination Screen Initial Screen: NaOtBu or K₂CO₃ Start->Screen Result Assess Outcome Screen->Result Decomp Substrate Decomposition or Side Reactions Result->Decomp Poor LowYield Low Conversion or No Reaction Result->LowYield Poor Success Successful Coupling Result->Success Good ActionDecomp Switch to Weaker Base: - Cs₂CO₃ - K₃PO₄ - Organic Base (DBU) Decomp->ActionDecomp ActionLowYield Troubleshoot: 1. Increase Temperature 2. Change Ligand (e.g., XPhos) 3. Switch to Stronger Base   (LHMDS, KHMDS) LowYield->ActionLowYield ActionDecomp->Screen Re-screen ActionLowYield->Screen Re-screen

Caption: Troubleshooting workflow for selecting an alternative base.

CatalyticCycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 LPd(0) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd + ArBr PdII_Amine [LPd(II)(Ar)(Br)(HNR'R'')] OxAdd->PdII_Amine + HNR'R'' Base_Step Deprotonation by Base (e.g., Cs₂CO₃, LHMDS) - B•H⁺ - X⁻ PdII_Amine->Base_Step + Base (B:) PdII_Amido LPd(II)(Ar)(NR'R'') Base_Step->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR'R'' RedElim->Product

Caption: The critical role of the base in the catalytic cycle.

References

Technical Support Center: Microwave-Assisted Synthesis of Derivatives from Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microwave-assisted synthesis of derivatives from Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave synthesis for derivatizing this compound?

A1: Microwave-assisted synthesis offers several key advantages over conventional heating methods for this substrate, including:

  • Rapid Reaction Times: Dramatically reduced reaction times from hours to minutes, accelerating the synthesis of compound libraries.[1]

  • Improved Yields: Often results in higher isolated yields by minimizing byproduct formation through rapid and uniform heating.

  • Enhanced Reproducibility: Precise temperature and pressure control in modern microwave reactors leads to more consistent and reproducible outcomes.

  • Access to Novel Chemical Space: The speed of microwave synthesis allows for the efficient screening of a wider range of coupling partners and reaction conditions.

Q2: Which cross-coupling reactions are commonly performed on this substrate using microwave irradiation?

A2: The 6-bromo position of the tetrahydroisoquinoline core is well-suited for various palladium-catalyzed cross-coupling reactions. The most common transformations performed under microwave irradiation include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[2][3][4]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.[5]

Q3: Is the N-Boc protecting group stable under typical microwave-assisted coupling conditions?

A3: The stability of the tert-butyloxycarbonyl (Boc) protecting group is a critical consideration. While generally robust, it can be labile under certain conditions:

  • Acidic Conditions: The Boc group is highly sensitive to acid and can be readily cleaved. Care should be taken to avoid acidic reagents or byproducts.

  • High Temperatures: Prolonged heating at high temperatures (typically above 150°C) can lead to thermal decomposition of the Boc group.[6] Microwave synthesis, with its rapid heating and precise temperature control, can often minimize this degradation compared to conventional heating. However, it is crucial to monitor the reaction for any signs of deprotection.

Q4: How do I choose the appropriate solvent for a microwave-assisted reaction with this substrate?

A4: Solvent selection is crucial for efficient microwave absorption and reaction performance.

  • Polar Solvents: Solvents with a high dielectric constant, such as DMF, DMSO, NMP, and alcohols (e.g., isopropanol, ethanol), are excellent microwave absorbers and are commonly used.

  • Apolar Solvents: Apolar solvents like toluene and dioxane are poor microwave absorbers on their own. However, they are frequently used in these reactions, often in combination with a polar co-solvent or when ionic reagents are present, which increase the overall dielectric constant of the reaction mixture. For instance, benzotrifluoride (BTF) has been shown to be a superior solvent to toluene for microwave-assisted Buchwald-Hartwig aminations, allowing for reactions at 150°C and resulting in higher yields.[5]

Q5: What are the key parameters to control in a microwave reactor for these syntheses?

A5: For optimal results and reproducibility, the following parameters should be carefully controlled:

  • Temperature: This is the most critical parameter. Reactions are typically run at a set temperature, and the microwave power automatically adjusts to maintain it.

  • Time: The duration of the reaction at the set temperature.

  • Power: While modern reactors primarily use temperature control, understanding the power settings can be useful for troubleshooting.

  • Stirring: Vigorous stirring is essential to ensure even temperature distribution and prevent localized overheating.

II. Troubleshooting Guides

A. Suzuki-Miyaura Coupling

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inefficient Microwave Absorption Add a small amount of a polar co-solvent (e.g., DMF, ethanol) or use a solvent mixture like dioxane/water.
Catalyst Inactivity Use a fresh batch of palladium catalyst and ligand. Consider using pre-catalysts like XPhos-Pd-G2 to avoid catalyst decomposition.
Base Incompatibility Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be critical and substrate-dependent.
Boronic Acid Decomposition Use fresh boronic acid. Some boronic acids are prone to decomposition, especially under prolonged heating.
Debromination of Starting Material This side reaction can compete with the desired coupling. Try using a milder base or a different ligand.

Issue 2: Formation of Homo-coupled Byproducts

Potential Cause Troubleshooting Step
Oxygen in the Reaction Mixture Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before heating.
Incorrect Stoichiometry Ensure the correct stoichiometry of the boronic acid (typically 1.1-1.5 equivalents).
B. Sonogashira Coupling

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Copper(I) Catalyst Oxidation Use a fresh source of Cu(I) salt (e.g., CuI) and ensure an inert atmosphere.
Amine Base Issues Use a dry, high-purity amine base (e.g., triethylamine, diisopropylethylamine).
Alkyne Dimerization (Glaser Coupling) Minimize the concentration of the copper catalyst and ensure a thoroughly deoxygenated reaction mixture.
Incomplete Reaction Increase the microwave irradiation time or temperature incrementally.
C. Buchwald-Hartwig Amination

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Ligand Incompatibility Screen different phosphine ligands (e.g., XPhos, SPhos, BINAP). The choice of ligand is crucial for this reaction.[2]
Base Strength Use a strong, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or LHMDS.
Amine Reactivity For less reactive amines, higher temperatures and longer reaction times may be necessary.
Catalyst Poisoning Ensure all reagents and solvents are pure and dry.

Issue 2: N-Boc Deprotection

Potential Cause Troubleshooting Step
Excessive Temperature Lower the reaction temperature. Microwave heating can sometimes be effective at lower temperatures than conventional heating.
Prolonged Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to high temperatures.

III. Experimental Protocols

The following are general starting protocols that should be optimized for specific substrates and reaction scales.

A. General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
  • To a microwave reaction vial, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable solvent (e.g., 1,4-dioxane/H₂O 4:1).

  • Seal the vial and degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the crude product by column chromatography.

B. General Protocol for Microwave-Assisted Sonogashira Coupling
  • To a microwave reaction vial under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) salt (e.g., CuI, 5 mol%).

  • Add a degassed solvent (e.g., triethylamine or a mixture of DMF and triethylamine).

  • Add the terminal alkyne (1.2 equiv.).

  • Seal the vial and irradiate in the microwave reactor at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-20 minutes).

  • After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

C. General Protocol for Microwave-Assisted Buchwald-Hartwig Amination
  • To a microwave reaction vial under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the vial and irradiate in the microwave reactor at a set temperature (e.g., 100-130 °C) for a specified time (e.g., 20-60 minutes).

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

IV. Data Presentation

The following tables summarize typical reaction conditions and outcomes for microwave-assisted cross-coupling reactions of aryl bromides, which can be used as a starting point for the derivatization of this compound.

Table 1: Representative Conditions for Microwave-Assisted Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O1501575-95
PdCl₂(dppf) (3)-K₃PO₄DMF1402080-98
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene1303085-99

Table 2: Representative Conditions for Microwave-Assisted Sonogashira Coupling

Pd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF1201080-95
Pd(OAc)₂ (1)CuI (2)DIPEADioxane1101575-90
Pd(PPh₃)₄ (3)- (copper-free)PyrrolidineAcetonitrile1302070-88

Table 3: Representative Conditions for Microwave-Assisted Buchwald-Hartwig Amination

Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1103080-98
Pd(OAc)₂ (3)BINAP (5)Cs₂CO₃Dioxane1204570-90
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH1006075-95

V. Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_mw Microwave Irradiation cluster_workup Workup & Purification A Combine Reactants: - Tert-butyl 6-bromo-3,4-dihydro- isoquinoline-2(1H)-carboxylate - Coupling Partner - Catalyst & Ligand - Base B Add Degassed Solvent A->B C Seal Reaction Vial B->C D Set Parameters: - Temperature - Time - Power (if applicable) C->D Place in Reactor E Run Microwave Program D->E F Cool Reaction Mixture E->F After Completion G Dilute with Solvent & Wash F->G H Dry & Concentrate G->H I Purify by Column Chromatography H->I J J I->J Characterize Final Product (NMR, MS, etc.)

General experimental workflow for microwave-assisted synthesis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Product Yield C1 Reagent Quality? Start->C1 C2 Reaction Conditions? Start->C2 C3 Catalyst/Ligand Issue? Start->C3 C4 Side Reactions? Start->C4 S1 Use fresh reagents Ensure dryness of solvents C1->S1 S2 Optimize temperature/time Change solvent/base C2->S2 S3 Use fresh catalyst/ligand Screen different ligands C3->S3 S4 Degas thoroughly Adjust stoichiometry C4->S4

Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of direct and complete public spectral data for this specific compound, this guide also presents data for structurally similar, commercially available alternatives to aid in characterization and selection.

¹H and ¹³C NMR Data Comparison

Table 1: ¹H NMR Data Comparison (Predicted vs. Reported)

CompoundAromatic Protons (ppm)-CH₂- (Position 1) (ppm)-CH₂- (Position 4) (ppm)-CH₂- (Position 3) (ppm)tert-Butyl (ppm)Solvent
This compound (Predicted) ~7.0-7.4~4.5~2.8~3.6~1.5CDCl₃
Tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate7.11-7.25 (m)4.58 (s)2.91 (t)3.69 (t)1.49 (s)CDCl₃
Tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate7.00-7.35 (m)4.55 (s)2.80 (t)3.65 (t)1.48 (s)CDCl₃
Tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate7.05-7.20 (m)4.57 (s)2.83 (t)3.66 (t)1.49 (s)CDCl₃

Table 2: ¹³C NMR Data Comparison (Predicted vs. Reported)

CompoundC=O (ppm)Aromatic C (ppm)C-Br (ppm)-CH₂- (Position 1) (ppm)-CH₂- (Position 4) (ppm)-CH₂- (Position 3) (ppm)C(CH₃)₃ (ppm)C(CH₃)₃ (ppm)Solvent
This compound (Predicted) ~154~120-138~120~45~28~42~80~28CDCl₃
Tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate154.8136.9, 134.1, 129.9, 127.8, 127.4122.946.129.041.880.628.5CDCl₃
Tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate154.7137.5, 134.5, 130.3, 129.5, 121.7121.745.928.441.580.728.5CDCl₃
Tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate154.9134.5, 133.9, 128.7, 126.5, 126.2, 125.8-46.529.042.180.428.5CDCl₃

Experimental Protocols

A general protocol for acquiring high-quality 1H and 13C NMR spectra is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Spectrometer Setup:

  • The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The instrument is tuned and locked to the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition:

  • A standard single-pulse experiment is used.

  • Key parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

4. ¹³C NMR Acquisition:

  • A proton-decoupled pulse program (e.g., zgpg30) is typically used to simplify the spectrum and enhance signal-to-noise.

  • Key parameters include a 30° pulse angle, a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and the acquisition of 1024-4096 scans.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction and baseline correction are applied to the resulting spectrum.

  • The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh/Dispense Sample dissolve Dissolve in Deuterated Solvent with Internal Standard weigh->dissolve setup Spectrometer Setup (Tune, Lock, Shim) dissolve->setup acquire_H ¹H NMR Acquisition setup->acquire_H acquire_C ¹³C NMR Acquisition setup->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft correction Phase & Baseline Correction ft->correction reference Reference Chemical Shifts correction->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Caption: General workflow for sample preparation and NMR data acquisition.

This guide provides a foundational understanding of the NMR characteristics of this compound and its analogs. While direct spectral data remains elusive, the comparative analysis and standardized protocols offered here serve as a valuable resource for researchers in the field, enabling more accurate and efficient structural verification.

Unveiling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a detailed comparative guide on the mass spectrometry fragmentation pattern of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate. This guide provides a comprehensive analysis of the compound's fragmentation behavior, offering crucial insights for its identification and characterization in complex mixtures. The guide also presents a comparative analysis with its non-brominated counterpart, Tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, to elucidate the influence of the bromine substituent on the fragmentation pathways.

Due to the limited availability of public experimental mass spectra for this compound, this guide is based on predicted fragmentation patterns derived from established principles of mass spectrometry, including the characteristic fragmentation of tert-butoxycarbonyl (Boc) protected amines and the fragmentation of the tetrahydroisoquinoline core structure.

Data Presentation: A Comparative Analysis

The following table summarizes the predicted key fragment ions for this compound and its non-brominated analog under typical electron ionization (EI) mass spectrometry conditions. The presence of bromine in the primary compound is expected to produce a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) for all bromine-containing fragments.

Fragment Ion Predicted m/z for this compound Predicted m/z for Tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate Proposed Fragmentation Pathway
[M]•+311/313233Molecular Ion
[M-15]•+296/298218Loss of a methyl radical (•CH₃) from the tert-butyl group
[M-57]•+254/256176Loss of the tert-butyl radical (•C(CH₃)₃)
[M-100]•+211/213133Loss of the entire Boc group as CO₂ and isobutylene
[C₄H₉]⁺5757tert-Butyl cation
[C₉H₉BrN]•+ / [C₉H₁₀N]•+210/212132Tetrahydroisoquinoline core after loss of the Boc group and a hydrogen atom

Experimental Protocols

The following is a generalized experimental protocol for acquiring the mass spectrum of the title compound and similar molecules using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-500.

Visualization of Fragmentation Pathways

The logical workflow for identifying the key fragments of this compound is depicted in the following diagram.

Fragmentation Pathway of this compound M [M]•+ m/z 311/313 F1 [M-15]•+ m/z 296/298 M->F1 - •CH3 F2 [M-57]•+ m/z 254/256 M->F2 - •C(CH3)3 F3 [M-100]•+ m/z 211/213 M->F3 - C4H8 - CO2 F4 [C4H9]+ m/z 57 M->F4 F5 [C9H9BrN]•+ m/z 210/212 F3->F5 - H•

Caption: Predicted fragmentation of the target compound.

The fragmentation pathway of the non-brominated analog, Tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, follows a similar logic, differing in the mass-to-charge ratios of the molecular ion and the fragments containing the isoquinoline core.

Fragmentation Pathway of Tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate M [M]•+ m/z 233 F1 [M-15]•+ m/z 218 M->F1 - •CH3 F2 [M-57]•+ m/z 176 M->F2 - •C(CH3)3 F3 [M-100]•+ m/z 133 M->F3 - C4H8 - CO2 F4 [C4H9]+ m/z 57 M->F4 F5 [C9H10N]•+ m/z 132 F3->F5 - H•

Caption: Predicted fragmentation of the non-brominated analog.

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). "Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate" is a key building block in the synthesis of various therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this intermediate, complete with detailed experimental protocols and comparative data.

Introduction to Purity Assessment

Impurity profiling is a crucial aspect of pharmaceutical development and quality control.[1] Impurities can arise from various sources, including the synthetic route, degradation of the target compound, or residual starting materials and solvents.[1][2] Therefore, robust analytical methods are required to detect and quantify these impurities to ensure the final product meets stringent regulatory standards. For a non-volatile and thermally labile compound like a Boc-protected isoquinoline derivative, HPLC is the primary technique for purity analysis, while GC-MS serves a complementary role in identifying volatile impurities.[3]

Comparison of HPLC and GC-MS for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1][3]Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.[3][4]
Applicability to Target Molecule Directly applicable for the analysis of the non-volatile and thermally sensitive "this compound".[3]Not suitable for direct analysis of the target molecule due to its low volatility. Primarily used for the analysis of volatile impurities and residual solvents.[3][4]
Typical Impurities Detected Non-volatile organic impurities such as starting materials, by-products, isomers, and degradation products.[1][3]Volatile organic compounds (VOCs), residual solvents (e.g., from synthesis and purification steps), and volatile by-products.[3]
Sample Preparation Simple dissolution in a suitable solvent (e.g., acetonitrile, methanol).[5]Can involve headspace analysis for residual solvents or derivatization to increase the volatility of certain analytes.[4]
Detection Commonly uses UV-Vis detectors for quantification. Can be coupled with a mass spectrometer (LC-MS) for structural elucidation of impurities.[3]Mass spectrometry provides definitive identification of volatile compounds based on their mass spectra.[3][4]
Advantages - Wide applicability to a broad range of compounds.[3]- High resolution and sensitivity for non-volatile impurities.[1]- Non-destructive to the sample in most cases.- Excellent for the separation and identification of volatile and semi-volatile compounds.[1]- High sensitivity for residual solvents.[3]
Limitations - May not be suitable for the analysis of highly volatile impurities.- Limited to thermally stable and volatile compounds.[3][4]- The target molecule itself is not amenable to direct GC-MS analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is designed for the quantification of "this compound" and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is commonly used for the separation of Boc-protected compounds.

    • Solvent A: Water with 0.1% TFA

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Residual Solvent Analysis

This method is intended for the identification and quantification of residual volatile organic solvents.

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for general solvent screening.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Mode: Full scan.

  • Sample Preparation (Headspace): Accurately weigh a sample (e.g., 100 mg) into a headspace vial. Add a suitable solvent (e.g., DMSO or DMF) and seal the vial. Incubate the vial at a specific temperature (e.g., 80 °C) for a set time before injecting the headspace gas into the GC.

  • Data Analysis: Identification of residual solvents is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST). Quantification is performed using an external or internal standard method.

Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis (Non-Volatile Impurities) cluster_gcms GC-MS Analysis (Volatile Impurities) cluster_results Final Purity Report Sample This compound HPLC_Prep Dissolve in Mobile Phase Sample->HPLC_Prep GCMS_Prep Headspace Preparation Sample->GCMS_Prep HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Chromatogram (Peak Area % Purity) HPLC_Analysis->HPLC_Data Report Comprehensive Purity Report HPLC_Data->Report GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Data Mass Spectra (Solvent Identification) GCMS_Analysis->GCMS_Data GCMS_Data->Report

Caption: Workflow for the comprehensive purity assessment of the target compound.

Conclusion

For the comprehensive purity assessment of "this compound," a dual-pronged approach utilizing both HPLC and GC-MS is recommended. HPLC stands as the primary method for accurately quantifying the main component and detecting any non-volatile impurities that may be present.[1][3] Concurrently, GC-MS is indispensable for the identification and quantification of residual solvents and other volatile impurities, which are crucial for meeting regulatory requirements.[3][4] The complementary nature of these two techniques ensures a thorough and reliable evaluation of the compound's purity, providing confidence in its quality for subsequent stages of drug development.

References

A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Functionalization of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate**

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable formation of carbon-carbon bonds is a cornerstone of modern synthetic chemistry. Among the arsenal of powerful cross-coupling reactions, the Suzuki-Miyaura and Stille couplings stand out for their versatility. This guide provides a direct comparison of these two indispensable methods for the functionalization of a key building block in medicinal chemistry: tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate.

The tetrahydroisoquinoline scaffold is a privileged structure found in numerous biologically active compounds. The ability to introduce diverse molecular fragments at the 6-position of this scaffold via cross-coupling reactions is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs. This comparison will delve into the practical aspects of employing either Suzuki or Stille coupling for this purpose, supported by representative experimental data and detailed protocols.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, boronate esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Reagent Stability Boronic acids can be prone to decomposition (protodeboronation).Organostannanes are generally stable to air and moisture.
Reaction Conditions Typically requires a base (e.g., carbonates, phosphates).Often proceeds under neutral or milder conditions.
Byproduct Removal Boron-containing byproducts are often water-soluble and easily removed.Tin-containing byproducts can be challenging to remove completely.
Functional Group Tolerance Generally good, but can be sensitive to certain functional groups.Excellent tolerance for a wide range of functional groups.

Performance Comparison: A Data-Driven Perspective

Coupling PartnerReactionCatalyst System (Typical)Base/AdditiveSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic AcidSuzukiPd(PPh₃)₄ (3 mol%)K₂CO₃ (2 equiv.)Toluene/H₂O (4:1)9012~85-95
PhenyltributylstannaneStillePd(PPh₃)₄ (5 mol%)-Toluene11016~80-90
4-Methoxyphenylboronic AcidSuzukiPd(dppf)Cl₂ (3 mol%)Cs₂CO₃ (2 equiv.)Dioxane/H₂O (5:1)10012~80-90
(4-Methoxyphenyl)tributylstannaneStillePd₂(dba)₃ (2.5 mol%), P(o-tol)₃ (10 mol%)-THF8018~75-85
Thiophen-2-ylboronic acidSuzukiPd(dppf)Cl₂ (3 mol%)K₃PO₄ (2 equiv.)DMF1008~70-85
Tributyl(thiophen-2-yl)stannaneStillePd(PPh₃)₄ (5 mol%), CuI (10 mol%)-NMP9012~70-80

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

A mixture of this compound (1.0 mmol, 1.0 equiv.), the respective arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.) is taken in a round-bottom flask. A mixture of toluene (8 mL) and water (2 mL) is added. The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The reaction mixture is heated to 90 °C and stirred for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 6-aryl-3,4-dihydroisoquinoline derivative.

General Stille Coupling Protocol

To a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous toluene (10 mL) is added the respective organostannane (1.1 mmol, 1.1 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). The reaction mixture is degassed with a stream of argon for 15 minutes. The mixture is then heated to 110 °C and stirred for 16 hours under an argon atmosphere. Upon completion, the reaction is cooled to room temperature and diluted with diethyl ether. To remove the tin byproducts, the organic solution is washed with a saturated aqueous solution of potassium fluoride, stirred for 30 minutes, and then filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to yield the desired product.

Reaction Mechanisms and Workflow

The fundamental mechanisms of both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for the transmetalation step.

Coupling_Reaction_Comparison cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling ArylBr Tert-butyl 6-bromo-3,4- dihydroisoquinoline-2(1H)-carboxylate OA_S Pd(II) Intermediate ArylBr->OA_S BoronicAcid Ar-B(OH)₂ TM_S Di-organo Pd(II) BoronicAcid->TM_S Base Base (e.g., K₂CO₃) Base->TM_S Pd0_S Pd(0) Catalyst Pd0_S->OA_S Oxidative Addition Suzuki_Product 6-Aryl Product OA_S->TM_S Transmetalation RE_S TM_S->RE_S Reductive Elimination RE_S->Pd0_S RE_S->Suzuki_Product ArylBr2 Tert-butyl 6-bromo-3,4- dihydroisoquinoline-2(1H)-carboxylate OA_St Pd(II) Intermediate ArylBr2->OA_St Stannane Ar-Sn(Alkyl)₃ TM_St Di-organo Pd(II) Stannane->TM_St Pd0_St Pd(0) Catalyst Pd0_St->OA_St Oxidative Addition Stille_Product 6-Aryl Product OA_St->TM_St Transmetalation RE_St TM_St->RE_St Reductive Elimination RE_St->Pd0_St RE_St->Stille_Product Decision_Workflow Start Start: Functionalization of Tert-butyl 6-bromo-3,4-dihydroisoquinoline- 2(1H)-carboxylate Toxicity Is toxicity of reagents a major concern? Start->Toxicity BoronicAcidAvailable Is the required boronic acid commercially available and stable? Toxicity->BoronicAcidAvailable No Suzuki Prefer Suzuki Coupling Toxicity->Suzuki Yes FunctionalGroupTolerance Does the substrate possess sensitive functional groups incompatible with a base? BoronicAcidAvailable->FunctionalGroupTolerance No BoronicAcidAvailable->Suzuki Yes FunctionalGroupTolerance->Suzuki No Stille Consider Stille Coupling FunctionalGroupTolerance->Stille Yes End Proceed with selected method Suzuki->End Stille->End

Reactivity comparison of "Tert-butyl 6-bromo-" vs. "Tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of drug discovery and development, the 3,4-dihydroisoquinoline scaffold is a privileged structure, serving as the foundation for a multitude of biologically active compounds. Functionalization of this core, often through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the reactivity of two key building blocks: tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate. While direct, side-by-side quantitative comparisons in the literature are scarce, this document extrapolates expected reactivity based on fundamental principles of organic chemistry and provides representative experimental protocols for common transformations.

At a Glance: Positional Isomers and Their Electronic Landscape

The position of the bromine substituent on the aromatic ring of the dihydroisoquinoline core is anticipated to exert a significant influence on its reactivity in cross-coupling reactions. This difference is primarily attributed to the interplay of electronic and steric effects.

FeatureThis compoundTert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Structure Bromine at the 6-positionBromine at the 7-position
Expected Electronic Effect The bromine at the 6-position is para to the electron-donating nitrogen atom of the dihydroisoquinoline ring (via the methylene bridge at C4a-C8a). This positioning can lead to a more electron-rich aromatic ring at this position, potentially influencing the oxidative addition step in palladium-catalyzed reactions.The bromine at the 7-position is meta to the electron-donating influence of the nitrogen atom. This results in a comparatively less electron-rich environment at the C-Br bond.
Anticipated Reactivity The increased electron density at the C6-Br bond might lead to a slower rate of oxidative addition in typical palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.The relatively lower electron density at the C7-Br bond is expected to facilitate a faster rate of oxidative addition, potentially leading to higher reaction rates and yields under similar conditions.
Steric Hindrance The steric environment around the 6-bromo position is generally considered to be less hindered compared to the 7-position, which is flanked by the fused alicyclic ring.The proximity of the bromine atom to the C8 position of the dihydroisoquinoline core could introduce slightly more steric hindrance, although this is generally considered a minor factor compared to the electronic effects in these systems.

Theoretical Framework: Understanding Reactivity Differences

The anticipated difference in reactivity between the 6-bromo and 7-bromo isomers can be rationalized by considering the mechanism of palladium-catalyzed cross-coupling reactions. The key oxidative addition step involves the insertion of the palladium(0) catalyst into the carbon-bromine bond.

G Ar-Br Aryl Bromide (6-bromo or 7-bromo isomer) Ar-Pd(II)(Br)L2 Oxidative Addition Intermediate Ar-Br->Ar-Pd(II)(Br)L2 Oxidative Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Ar-Pd(II)(Br)L2 Ar-Pd(II)(Nu)L2 Transmetalation/ Coordination Ar-Pd(II)(Br)L2->Ar-Pd(II)(Nu)L2 Transmetalation or Amine Coordination/ Deprotonation Nu Nucleophile (e.g., R-B(OH)2 or R2NH) Nu->Ar-Pd(II)(Nu)L2 Ar-Nu Coupled Product Ar-Pd(II)(Nu)L2->Ar-Nu Reductive Elimination Ar-Nu->Pd(0)L2 Catalyst Regeneration

Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition, while electron-donating groups can have the opposite effect. In the context of the dihydroisoquinoline scaffold, the nitrogen atom, even though part of a carbamate, exerts an overall electron-donating effect on the aromatic ring. This effect is more pronounced at the para (6-position) than the meta (7-position) position. Consequently, the C7-Br bond is expected to be more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.

Experimental Protocols: Enabling Your Research

While direct comparative data is lacking, the following protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are representative of methods used for the functionalization of similar bromo-substituted heterocyclic systems and can serve as a starting point for the optimization of reactions with both the 6-bromo and 7-bromo isomers.

Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of a bromo-dihydroisoquinoline with an arylboronic acid.

Materials:

  • tert-butyl 6-bromo- or 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the bromo-dihydroisoquinoline, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the reaction mixture.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Bromo-dihydroisoquinoline, Arylboronic acid, and Base Inert Evacuate and backfill with inert gas Reactants->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat to 80-100 °C and stir (4-24 h) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cooldown Cool to room temperature Monitor->Cooldown Extract Dilute with water and extract Cooldown->Extract Dry Dry and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of a bromo-dihydroisoquinoline.

Materials:

  • tert-butyl 6-bromo- or 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add the bromo-dihydroisoquinoline and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by flash column chromatography.

G Start Start: Oven-dried Schlenk tube Inert_Atmosphere Establish Inert Atmosphere (Glovebox or Argon/Nitrogen) Start->Inert_Atmosphere Add_Solids Add Pd precatalyst, Ligand, and Base Inert_Atmosphere->Add_Solids Add_Reactants Add Bromo-dihydroisoquinoline and Amine Add_Solids->Add_Reactants Add_Solvent Add Anhydrous, Degassed Solvent Add_Reactants->Add_Solvent Seal_Heat Seal Tube and Heat (80-120 °C) Add_Solvent->Seal_Heat Monitor Monitor Reaction Progress (TLC/LC-MS) Seal_Heat->Monitor Workup Cooldown, Dilute, Filter Monitor->Workup Reaction Complete Purification Wash, Dry, Concentrate, and Purify Workup->Purification End Final Product Purification->End

Figure 3: Logical Flowchart for Buchwald-Hartwig Amination.

Conclusion and Outlook

Based on fundamental electronic principles, tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is predicted to be the more reactive of the two isomers in palladium-catalyzed cross-coupling reactions due to the less electron-donating environment of the C7 position. This would likely translate to faster reaction times and potentially higher yields under identical conditions. However, it is crucial to emphasize that this is a theoretical projection. The actual reactivity can be influenced by a multitude of factors including the specific reaction conditions, the nature of the coupling partner, and the choice of catalyst system.

Researchers are encouraged to use the provided protocols as a starting point and to perform systematic optimization studies for their specific applications. A direct, head-to-head experimental comparison of these two valuable building blocks under a standardized set of conditions would be a valuable contribution to the synthetic chemistry community.

A Comparative Guide to the Biological Activity of Compounds Derived from Substituted Dihydroisoquinolines and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The comparative analysis will focus on three key areas of biological activity where isoquinoline-based and other scaffolds have shown significant promise: tubulin polymerization inhibition, phosphodiesterase 4 (PDE4) inhibition, and 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1) inhibition.

General Synthetic Workflow

The functionalization of the "Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate" scaffold, a key intermediate, can be envisioned through various synthetic routes to generate a library of diverse compounds for biological screening. A common and versatile approach involves leveraging the bromo-substituent for cross-coupling reactions, such as the Suzuki coupling, to introduce a variety of aryl or heteroaryl moieties. The tert-butoxycarbonyl (Boc) protecting group can be readily removed to allow for further derivatization at the nitrogen atom.

G A Tert-butyl 6-bromo-3,4-dihydro- isoquinoline-2(1H)-carboxylate B Suzuki Coupling (or other cross-coupling) A->B C 6-Aryl/Heteroaryl Substituted Boc-protected Dihydroisoquinoline B->C D Boc Deprotection C->D E 6-Aryl/Heteroaryl Substituted Dihydroisoquinoline D->E F N-Alkylation/ N-Acylation E->F G Diverse Library of N-substituted Dihydroisoquinolines F->G

Caption: General synthetic workflow for derivatization.

Comparative Analysis of Biological Activities

Tubulin Polymerization Inhibition

Tubulin inhibitors are a cornerstone of cancer chemotherapy, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. While specific data for derivatives of the title compound are unavailable, the broader class of dihydro- and tetrahydroisoquinolines has been explored for this activity. This section compares their potential with established alternative scaffolds.

Data Presentation: Tubulin Polymerization Inhibitors

ScaffoldCompound ExampleTarget Cell Line(s)Bioactivity (GI₅₀/IC₅₀)Reference
Chalcone Compound 2e (thiazole-based)Ovar-3, MDA-MB-468GI₅₀: 1.55-2.95 µM[1]
Chalcone Compound 23a (amino-chalcone)HepG2, HCT116IC₅₀: 0.15-0.34 µM[2]
Quinazolinone Compound 39HT29, U87, A2780, H460, BE2-CGI₅₀: <50 nM
Quinazolinone Compound 22 (quinazoline-4-tetrahydoquinoline)Various human cancer cell linesIC₅₀: 0.4-2.7 nM[3]
Triazolopyrimidine Compound 3d (p-toluidino derivative)HeLa, A549, HT29IC₅₀: 30-43 nM[4]
Triazolopyrimidine Compound 4 (diaryl derivative)HeLaIC₅₀: 60 nM[4]

Signaling Pathway: Tubulin Inhibition and Apoptosis

G A Tubulin Polymerization Inhibitor B α/β-Tubulin Heterodimers A->B binds to C Microtubule Dynamics Disruption B->C inhibits polymerization D Mitotic Spindle Dysfunction C->D E Mitotic Arrest (G2/M Phase) D->E F Apoptosis E->F

Caption: Pathway of tubulin inhibitor-induced apoptosis.

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 inhibitors are a class of drugs with significant anti-inflammatory effects, making them valuable for treating conditions like chronic obstructive pulmonary disease (COPD) and psoriasis. Tetrahydroisoquinoline derivatives have been investigated as PDE4 inhibitors.

Data Presentation: PDE4 Inhibitors

ScaffoldCompound ExampleTargetBioactivity (IC₅₀)Reference
Pyridazinone Compound 20 (5-methoxyindole derivative)PDE4B251 nM[5]
Pyridazinone Compound 9ePDE4B0.32 µM[6]
Furan-based Compound 5jPDE41.4 µM
Furan-based Selaginpulvilin A-DPDE4-[7]
Benzoxaborole Compound 72PDE4B0.42 nM[8]
Benzoxaborole CrisaborolePDE4490 nM[9]
Quinoline-based Compound 9PDE40.01 nM[5]
17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1) Inhibition

Inhibitors of 17β-HSD1 are being investigated for the treatment of estrogen-dependent diseases like breast cancer and endometriosis. The tetrahydroisoquinoline scaffold has been explored as a non-steroidal alternative for inhibiting this enzyme.

Data Presentation: 17β-HSD1 Inhibitors

ScaffoldCompound ExampleTargetBioactivity (IC₅₀)Reference
Biphenyl Ethanone Not specified17β-HSD1low micromolar range[10]
Furan-based Not specified17β-HSD1-[11]
Adamantyl Ethanone Compounds 52, 62, 72, 92, 103, 10411β-HSD150-70 nM
Thieno[2,3-d]pyrimidin-4(3H)-one Not specified17β-HSD1-

Experimental Protocols

Tubulin Polymerization Assay (Turbidity-based)

This assay measures the increase in optical density resulting from the polymerization of tubulin into microtubules.

  • Reagent Preparation:

    • Tubulin is purified from a suitable source (e.g., bovine brain) and stored in a glycerol-containing buffer at -80°C.

    • A polymerization buffer is prepared, typically containing PIPES, MgCl₂, EGTA, and GTP.

    • Test compounds are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Assay Procedure:

    • A 96-well plate is pre-warmed to 37°C.

    • The tubulin solution is thawed and diluted in the polymerization buffer.

    • The test compound dilutions or vehicle control are added to the wells.

    • The tubulin solution is added to each well to initiate polymerization.

    • The absorbance at 340 nm is measured at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) using a temperature-controlled spectrophotometer.

  • Data Analysis:

    • The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated by comparing the polymerization rate in the presence of the test compound to the vehicle control.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

PDE4 Inhibition Assay (Fluorescence Polarization-based)

This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cAMP substrate by the PDE4 enzyme.

  • Reagent Preparation:

    • Recombinant human PDE4 enzyme is diluted in assay buffer.

    • A fluorescently labeled cAMP substrate (e.g., FAM-cAMP) is prepared in assay buffer.

    • Test compounds are serially diluted in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, the test compound dilutions or vehicle control are added to the wells.

    • The diluted PDE4 enzyme is added to the wells containing the test compounds and positive controls.

    • The reaction is initiated by adding the FAM-cAMP substrate to all wells.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • A binding agent that specifically binds to the hydrolyzed AMP product is added to stop the reaction.

  • Data Analysis:

    • Fluorescence polarization is measured using a microplate reader.

    • The percentage of inhibition is calculated based on the difference in fluorescence polarization between the test wells and control wells.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture and Seeding:

    • Cancer cell lines are cultured in appropriate media and conditions.

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • Cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis:

    • The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curve.

Logical Comparison of Scaffolds

The selection of a chemical scaffold for drug discovery is a critical decision based on multiple factors, including synthetic accessibility, potential for diversification, and known biological activities of related structures.

G A Target Biological Activity B Dihydroisoquinoline Scaffold (e.g., Tert-butyl 6-bromo-3,4-dihydro- isoquinoline-2(1H)-carboxylate) A->B C Alternative Scaffolds (e.g., Chalcones, Quinazolinones, Pyridazinones) A->C D Known SAR for related analogs B->D Advantage G Potential for Novel IP B->G Advantage E Established potent activity C->E Advantage I Well-defined SAR C->I Advantage J Lead Optimization D->J E->J F Synthetic Feasibility F->B F->C G->J H High-throughput synthesis amenable H->C I->J

Caption: Decision-making flow for scaffold selection.

Conclusion

While there is a lack of specific biological data for derivatives of "this compound", the broader classes of dihydro- and tetrahydroisoquinolines have demonstrated a wide range of biological activities. This guide highlights the potential of this scaffold by drawing parallels with the activities of other heterocyclic systems. The provided data on alternative scaffolds with proven efficacy as tubulin polymerization inhibitors, PDE4 inhibitors, and 17β-HSD1 inhibitors offer valuable benchmarks for future drug discovery efforts. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to explore the therapeutic potential of novel chemical entities based on these and other promising scaffolds. Further investigation into the synthesis and biological evaluation of derivatives from the title compound is warranted to fully elucidate its potential in medicinal chemistry.

References

Navigating the Synthesis of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Comparative Guide to Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a valuable building block in the creation of various isoquinoline-based therapeutic agents, presents a case study in the strategic selection of manufacturing routes. This guide provides a comprehensive comparison of the direct synthesis of this compound with alternative, established methods for constructing the dihydroisoquinoline core, focusing on cost-effectiveness, scalability, and environmental impact.

Executive Summary of Synthetic Approaches

The synthesis of isoquinoline derivatives is a well-trodden path in organic chemistry, with a range of methods from classical name reactions to modern catalytic approaches. For the large-scale production of this compound and its analogues, a careful evaluation of each route's economic and environmental viability is crucial. This comparison focuses on three primary strategies: the direct Boc-protection and cyclization from a commercially available starting material, the traditional Bischler-Napieralski reaction, and the Pictet-Spengler reaction.

MetricDirect SynthesisBischler-Napieralski ReactionPictet-Spengler Reaction
Starting Material Cost Moderate to HighLow to ModerateLow to Moderate
Reagent & Catalyst Cost LowModerateLow
Typical Yield (Large Scale) High (>90%)Moderate to High (70-90%)Moderate to High (70-90%)
Process Complexity LowModerateModerate
Reaction Time ShortModerateModerate
Safety Concerns LowHigh (corrosive reagents)Moderate (acidic conditions)
Environmental Impact (PMI) Low to ModerateHighModerate

In-Depth Analysis of Synthetic Routes

Direct Synthesis: A Streamlined Approach

The most direct route to this compound involves a two-step sequence starting from 4-bromophenethylamine. This entails N-acylation with tert-butoxycarbonyl (Boc) anhydride followed by an intramolecular cyclization.

Advantages:

  • High Yields: This method typically affords high yields, often exceeding 90%, due to the clean nature of the reactions.

  • Process Simplicity: The two-step process is straightforward and requires standard reaction conditions, making it amenable to large-scale production with minimal process development.

  • Safety: The reagents used, such as Boc anhydride and mild acids for cyclization, are generally less hazardous than those employed in classical methods.

Disadvantages:

  • Starting Material Cost: The primary cost driver for this route is the price of 4-bromophenethylamine. While commercially available, its cost can be a significant factor in the overall economic viability of the process, with prices for similar compounds like 4-bromo-α-phenethylamine ranging from approximately $18 for 1 gram to $670 for 100 grams, indicating that bulk pricing will be a critical factor.[1][2]

  • Boc Anhydride Cost: While generally considered a cost-effective protecting group, the price of Boc anhydride can contribute to the overall cost, with prices around $700 per 50kg drum noted in some markets.[3]

The Bischler-Napieralski Reaction: A Classic Workhorse

A long-standing method for the synthesis of 3,4-dihydroisoquinolines, the Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide.[4][5][6][7] To produce a precursor for the target molecule, one would start with a readily available phenylethylamine, acylate it, and then perform the cyclization.

Advantages:

  • Low-Cost Starting Materials: This route can utilize inexpensive starting materials like phenylethylamine and a suitable acylating agent.

  • Well-Established: The reaction is well-documented, and a wealth of literature is available for process optimization.[4][5][6][7][8][9]

Disadvantages:

  • Harsh Reaction Conditions: The reaction typically requires strong dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) and elevated temperatures, which can lead to safety and material compatibility challenges on a large scale.[6][7] The cost of phosphoryl chloride is a factor, with prices around ₹1,486.00 for 500ml.[5]

  • Safety and Waste: The use of corrosive and hazardous reagents like POCl₃ generates significant waste streams that require careful and costly treatment, leading to a high Process Mass Intensity (PMI).[6]

  • Potential for Side Reactions: The harsh conditions can lead to side reactions, potentially lowering the overall yield and requiring more extensive purification.[9]

The Pictet-Spengler Reaction: A Versatile Alternative

The Pictet-Spengler reaction offers another classical route to tetrahydroisoquinolines, which can then be oxidized to the desired dihydroisoquinoline. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[10][11][12]

Advantages:

  • Milder Conditions: Compared to the Bischler-Napieralski reaction, the Pictet-Spengler reaction can often be carried out under milder acidic conditions.[10][13]

  • Atom Economy: The reaction is a condensation and cyclization, which generally leads to good atom economy.

  • Versatility: The reaction is tolerant of a wide range of functional groups on both the phenylethylamine and the carbonyl component.[11]

Disadvantages:

  • Multi-step Process: To arrive at the target molecule, this route would require the initial Pictet-Spengler reaction to form a tetrahydroisoquinoline, followed by Boc-protection and then a selective oxidation to the dihydroisoquinoline, adding to the overall process complexity.

  • Yield Variability: Yields can be sensitive to the specific substrates and reaction conditions used.

Experimental Protocols

General Workflow for Large-Scale Synthesis

The following diagram outlines a general workflow applicable to the large-scale production of isoquinoline derivatives, highlighting key stages from raw material sourcing to final product isolation.

Large-Scale Synthesis Workflow General Experimental Workflow for Large-Scale Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification Stage Raw_Materials Raw Material Sourcing & QC Reaction Chemical Reaction Raw_Materials->Reaction Charging Quenching Reaction Quenching Reaction->Quenching Completion Workup Aqueous Workup Quenching->Workup Transfer Extraction Solvent Extraction Workup->Extraction Crystallization Crystallization/Chromatography Extraction->Crystallization Final_Product Final Product Drying & Packaging Crystallization->Final_Product

Caption: A generalized workflow for the large-scale synthesis of isoquinoline derivatives.

Signaling Pathway Involvement: The PI3K/Akt/mTOR Pathway

Isoquinoline derivatives are known to interact with various signaling pathways implicated in cancer and other diseases. A prominent example is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[14][15][16][17][18] The ability of isoquinoline-based compounds to modulate this pathway makes them attractive candidates for drug development.[14][15][19]

PI3K_Akt_mTOR_Pathway The PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Isoquinoline_Inhibitor Isoquinoline Derivative (Inhibitor) Isoquinoline_Inhibitor->PI3K Inhibits Isoquinoline_Inhibitor->Akt Inhibits Isoquinoline_Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by isoquinoline derivatives.

Conclusion

The choice of a synthetic route for large-scale production of this compound hinges on a trade-off between raw material costs, process efficiency, and environmental considerations.

  • The direct synthesis route offers simplicity and high yields but is sensitive to the cost of the starting 4-bromophenethylamine.

  • The Bischler-Napieralski reaction provides a potentially lower-cost alternative using basic feedstocks but at the expense of harsh reaction conditions and significant environmental and safety concerns.

  • The Pictet-Spengler reaction presents a milder classical alternative but may require additional steps to arrive at the final product, impacting overall efficiency.

For large-scale manufacturing, a thorough cost analysis of bulk raw materials and a pilot-scale evaluation of process parameters, including waste stream management, are essential to determine the most economically and environmentally sustainable approach. The direct synthesis route, provided the starting material can be sourced economically, appears to be the most promising for its efficiency and more favorable environmental profile.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of Dihydro- and Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise three-dimensional structure of molecular scaffolds is paramount for rational drug design. The dihydro- and tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry. This guide provides a comparative overview of the X-ray crystal structure analysis of representative derivatives, offering insights into their molecular geometry and crystal packing. While crystallographic data for Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is not publicly available, this guide leverages data from closely related, recently synthesized, and analyzed derivatives to provide valuable structural benchmarks.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for three distinct derivatives, offering a snapshot of how substituent changes influence the crystal lattice. The data is compiled from recent peer-reviewed studies.

ParameterDerivative 1 (III)[1]Derivative 2 (IV)[1]Derivative 3 (5a)[2]
Chemical Formula C₂₁H₂₀N₂OSC₂₆H₂₃N₃OSC₂₈H₂₉N₃O₄S
Molecular Weight 348.45425.53519.61
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/nP-1P2₁/c
a (Å) 11.1145(3)13.7766(4)10.999(3)
b (Å) 13.7766(4)8.8797(3)18.068(5)
c (Å) 11.8398(4)10.1601(3)13.361(4)
α (°) 9081.339(1)90
β (°) 105.889(1)71.918(1)96.931(9)
γ (°) 9080.902(1)90
Volume (ų) 1801.31(9)1146.52(6)2631.3(12)
Z 424
Temperature (K) 170150150
CCDC Number 22099032242649Not specified

Experimental Protocols

The methodologies employed to obtain the crystallographic data presented above are crucial for reproducibility and for understanding the data's context.

1. Synthesis and Crystallization: The dihydroisoquinoline derivatives (III and IV) were synthesized, and colorless crystals were obtained by recrystallization from ethanol.[1] The tetrahydroisoquinoline derivative (5a) was synthesized and obtained as colorless crystals from a suitable solvent.[2]

2. X-ray Data Collection: For derivatives III and IV, intensity data were collected on a Bruker D-8 Quest PHOTON 3 diffractometer.[1] For derivative 5a, X-ray intensity data were collected using a Bruker-AXS Smart APEX diffractometer with Mo Kα radiation (λ = 0.71073 Å).[2] In all cases, the crystals were mounted on loops and maintained at a low temperature (150-170 K) in a cold nitrogen stream during data collection.

3. Structure Solution and Refinement: The crystal structures were solved using dual-space methods (SHELXT) and refined by full-matrix least-squares procedures on F² using SHELXL.[2] An empirical absorption correction was applied to the collected data. All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Chemical Synthesis of Derivative recrystallization Recrystallization to obtain single crystals synthesis->recrystallization mounting Crystal Mounting recrystallization->mounting Suitable Crystal Selection data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Absorption Correction data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & CIF Generation refinement->validation

Caption: General workflow for X-ray crystal structure analysis.

structure_comparison cluster_derivatives Analyzed Derivatives parent Dihydro/Tetrahydroisoquinoline Core d1 Derivative III (Dihydroisoquinoline) Monoclinic, P2₁/n parent->d1 Substitution d2 Derivative IV (Dihydroisoquinoline) Triclinic, P-1 parent->d2 Substitution d3 Derivative 5a (Tetrahydroisoquinoline) Monoclinic, P2₁/c parent->d3 Substitution & Saturation d1->d2 Different Crystal Packing d1->d3 Different Ring Conformation

Caption: Logical comparison of the analyzed isoquinoline derivatives.

Alternative Characterization Methods

While single-crystal X-ray diffraction provides the most definitive structural data, it is often complemented by other analytical techniques. For the derivatives discussed, structures were also confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of atoms and the connectivity within the molecule.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[1]

  • Elemental Analysis: Confirms the elemental composition of the synthesized compound.[1]

These methods, while not providing the three-dimensional atomic coordinates of a crystal structure, are essential for verifying the chemical identity of the synthesized compounds before proceeding with diffraction studies. For complex stereochemical assignments, X-ray crystallography remains the gold standard.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling with Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of palladium catalyst performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, providing experimental data and protocols to guide catalyst selection.

The functionalization of the 3,4-dihydroisoquinoline scaffold is a critical step in the synthesis of a wide array of biologically active molecules and pharmaceutical candidates. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 6-position of this heterocyclic core. The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is paramount to the success of these transformations, profoundly influencing reaction efficiency, yield, and substrate scope.

This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with the substrate this compound. The data presented is compiled from literature sources to aid in the selection of the optimal catalytic system for specific synthetic goals.

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst is highly dependent on the nature of the cross-coupling reaction, the coupling partners, and the reaction conditions. The following tables summarize the performance of several common palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving this compound or structurally similar substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. For the arylation of the 6-position of the dihydroisoquinoline core, the selection of the palladium catalyst and ligand is crucial for achieving high yields, particularly with sterically demanding or electronically diverse boronic acids.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11012~75Good yield for mono-arylation of related dibromoquinolines, suggesting applicability.[1]
Pd(dppf)Cl₂dppfK₂CO₃DME802HighReported to be highly effective for similar heteroaryl bromide couplings.[2]
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene10016HighBulky monophosphine ligands are generally effective for challenging substrates.[2]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency, especially when coupling with less nucleophilic amines or sterically hindered substrates.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(dba)₂ / BINAPBINAPCs₂CO₃THF65-80Effective for the coupling of a chiral primary amine with a similar 6-bromoisoquinoline derivative on a kilogram scale.
Pd(OAc)₂ / XPhosXPhosNaOt-BuToluene1000.17Good to ExcellentA generally effective system for a wide range of amines.[2]
[Pd(allyl)Cl]₂ / XantphosXantphosCs₂CO₃Toluene1002493-95Effective for coupling with secondary aryl amines.[3]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates and functional materials.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT1.5~97Classic and highly effective system for iodobenzene, suggesting good performance with the bromo-substrate.[2]
Pd(PPh₃)₄CuITEA or DIPEATHFRT - 80--A standard protocol for Sonogashira coupling of related 6-bromoisoquinoline derivatives.[4]
PdCl₂(PPh₃)₂-TBAF---Moderate to ExcellentA copper-free protocol that can be effective for various aryl halides.[5]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are general protocols and may require optimization for specific coupling partners and scales.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a suitable base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv.). Add the appropriate solvent (e.g., DME). Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, combine the palladium precursor (e.g., Pd(dba)₂, 1-2 mol%), the phosphine ligand (e.g., BINAP, 1.5-3 mol%), and the base (e.g., Cs₂CO₃, 1.4-2.0 equiv.). Evacuate and backfill the tube with argon. Add the anhydrous solvent (e.g., THF), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.). Seal the Schlenk tube and heat the mixture in an oil bath (e.g., 65 °C) until the starting material is consumed as monitored by TLC or LC-MS. After cooling to room temperature, quench the reaction with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. Purification is typically achieved by column chromatography.

General Procedure for Sonogashira Coupling

To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2-3 equiv.). Degas the mixture with a stream of argon. Add the terminal alkyne (1.1-1.5 equiv.) dropwise. Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor its progress. Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Process: Experimental Workflow and Catalytic Cycles

To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Aryl Halide - Coupling Partner - Base B Add Solvent A->B C Add Palladium Catalyst & Ligand B->C D Degas Mixture C->D E Heat to Desired Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction & Extract F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L2)->Amine\nCoordination HNR2 [Ar-Pd(II)-X(L2)(HNR2)] [Ar-Pd(II)-X(L2)(HNR2)] Amine\nCoordination->[Ar-Pd(II)-X(L2)(HNR2)] Deprotonation Deprotonation [Ar-Pd(II)-X(L2)(HNR2)]->Deprotonation Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The selection of an appropriate palladium catalyst is a critical parameter for the successful cross-coupling of this compound. For Suzuki-Miyaura reactions, catalyst systems based on ligands like dppf and XPhos have shown high efficacy. In Buchwald-Hartwig aminations, bulky phosphine ligands such as BINAP and Xantphos are often required for optimal performance. For Sonogashira couplings, both traditional copper-co-catalyzed systems and modern copper-free protocols can be employed effectively. The provided data and protocols serve as a valuable starting point for researchers to develop efficient and high-yielding synthetic routes for the functionalization of the 3,4-dihydroisoquinoline core. Further optimization of reaction conditions may be necessary to achieve the desired outcomes for specific coupling partners.

References

Comparative Guide to Structure-Activity Relationship (SAR) Studies of "Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate. This scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. The bromine atom at the 6-position serves as a versatile handle for introducing various substituents via cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group at the 2-position can be readily removed to allow for further functionalization of the nitrogen atom.

This guide will focus on two primary avenues of derivatization: modifications at the 2-position (N-functionalization) and substitutions at the 6-position.

N-Substituted Derivatives as Urease Inhibitors

A significant body of research has focused on the N-functionalization of the 3,4-dihydroisoquinoline core to explore its potential as enzyme inhibitors. One such study investigated a series of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues as inhibitors of urease, an enzyme implicated in pathologies such as peptic ulcers and kidney stones[1][2].

Data Presentation: Urease Inhibitory Activity

The following table summarizes the in vitro urease inhibitory activity of a series of synthesized N-aryl-3,4-dihydroisoquinoline carbothioamide analogues. The IC50 values represent the concentration of the compound required to inhibit 50% of the urease activity.

Compound IDAryl SubstituentIC50 (µM) ± SEM[1][2]
1 2-Methylphenyl20.4 ± 0.22
2 2,3-Dimethylphenyl11.2 ± 0.81
3 2-Methoxyphenyl27.6 ± 0.62
4 4-Methoxyphenyl15.5 ± 0.49
5 4-Ethoxyphenyl31.3 ± 0.49
6 2-Trifluoromethylphenyl26.8 ± 0.73
7 4-Trifluoromethylphenyl18.5 ± 0.65
8 3-Trifluoromethylphenyl26.8 ± 0.88
9 Cyclohexyl24.5 ± 0.83
10 4-((4-(Dimethylamino)phenyl)diazenyl)phenyl32.7 ± 0.04
11 Benzyl26.7 ± 0.65
12 2-Fluorophenyl49.2 ± 0.82
13 3-Fluorophenyl41.3 ± 0.81
14 4-Fluorophenyl33.1 ± 0.52
15 2-Chlorophenyl41.2 ± 0.53
16 3-Chlorophenyl35.7 ± 0.41
17 4-Chlorophenyl29.3 ± 0.91
18 2-Bromophenyl38.4 ± 0.81
19 4-Bromophenyl31.7 ± 0.73
Thiourea (Standard) -21.7 ± 0.34
Structure-Activity Relationship (SAR) Insights for Urease Inhibition

Based on the data presented, the following SAR can be deduced for the N-aryl-3,4-dihydroisoquinoline carbothioamide analogues as urease inhibitors[1][2]:

  • Electron-donating groups on the aryl ring generally lead to more potent inhibition. For instance, the dimethyl-substituted compound 2 (IC50 = 11.2 µM) was the most potent in the series, surpassing the standard inhibitor thiourea.

  • The position of the substituent on the aryl ring significantly influences activity. A para-methoxy group (compound 4 , IC50 = 15.5 µM) was more favorable than an ortho-methoxy group (compound 3 , IC50 = 27.6 µM).

  • Electron-withdrawing groups , such as trifluoromethyl, also conferred good activity, with the para-substituted analogue 7 (IC50 = 18.5 µM) being more potent than the ortho and meta isomers.

  • Halogen substitution resulted in moderate to good inhibition, with potency generally increasing with decreasing electronegativity (F < Cl < Br). The position of the halogen also played a role, with para-substitution being generally favored.

Experimental Protocols

Synthesis of N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues [1][2]

The synthesis of the target compounds involves a two-step process starting from this compound.

  • Deprotection of the Boc Group: The starting material is treated with an acid, such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), to remove the Boc protecting group and yield 6-bromo-3,4-dihydroisoquinoline.

  • Carbothioamide Formation: The resulting secondary amine is then reacted with various aryl isothiocyanates in the presence of a base, such as potassium carbonate, in a solvent like acetone at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the crude product is purified by crystallization to afford the desired N-aryl-3,4-dihydroisoquinoline carbothioamide analogues.

In Vitro Urease Inhibition Assay [1][2]

The urease inhibitory activity of the synthesized compounds is determined using a spectrophotometric assay. The assay mixture typically contains the test compound, a buffer solution (e.g., phosphate buffer), and a known concentration of urease enzyme. The reaction is initiated by the addition of urea as the substrate. The rate of ammonia production, resulting from the enzymatic hydrolysis of urea, is measured by monitoring the increase in absorbance at a specific wavelength using a spectrophotometer. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.

Mandatory Visualization

experimental_workflow start Tert-butyl 6-bromo-3,4-dihydroisoquinoline- 2(1H)-carboxylate deprotection Boc Deprotection (TFA, DCM) start->deprotection intermediate 6-bromo-3,4-dihydroisoquinoline deprotection->intermediate reaction Reaction with Aryl Isothiocyanates (K2CO3, Acetone) intermediate->reaction product N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues reaction->product assay In Vitro Urease Inhibition Assay product->assay data IC50 Values assay->data

Caption: Synthetic and screening workflow for N-substituted derivatives.

6-Substituted Derivatives via Suzuki Coupling

General Synthetic Approach

The synthesis of 6-aryl or 6-heteroaryl derivatives would typically involve the following steps:

  • Suzuki Coupling: The starting material, this compound, is reacted with a suitable boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., Na2CO3 or K2CO3), and an appropriate solvent system (e.g., toluene/ethanol/water).

  • Deprotection and N-Functionalization (Optional): Following the successful coupling at the 6-position, the Boc group can be removed as described previously, and the resulting nitrogen can be further functionalized to explore the combined SAR of substitutions at both the 2 and 6-positions.

Potential Biological Activities

Derivatives of 6-substituted tetrahydro- and dihydroisoquinolines have been reported to exhibit a range of biological activities, including anticancer and antimicrobial effects. The introduction of different aryl or heteroaryl moieties at the 6-position can significantly impact the compound's pharmacological profile by influencing its steric and electronic properties, as well as its ability to interact with biological targets.

Mandatory Visualization

suzuki_coupling_workflow start Tert-butyl 6-bromo-3,4- dihydroisoquinoline-2(1H)-carboxylate coupling Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) start->coupling product1 Tert-butyl 6-aryl-3,4- dihydroisoquinoline-2(1H)-carboxylate coupling->product1 deprotection Boc Deprotection product1->deprotection product2 6-Aryl-3,4-dihydroisoquinoline deprotection->product2 n_functionalization N-Functionalization product2->n_functionalization final_product N-Substituted-6-aryl-3,4- dihydroisoquinoline Derivatives n_functionalization->final_product screening Biological Screening final_product->screening

Caption: General workflow for 6-position and subsequent N-functionalization.

Conclusion

The "this compound" scaffold is a highly versatile starting material for the generation of diverse chemical libraries for drug discovery. The presented data on N-aryl-3,4-dihydroisoquinoline carbothioamide analogues demonstrates the potential of N-functionalization to yield potent urease inhibitors. Furthermore, the presence of the 6-bromo substituent opens up vast possibilities for exploring SAR at this position through established cross-coupling methodologies. Future studies combining modifications at both the 2 and 6-positions are warranted to fully explore the pharmacological potential of this privileged scaffold.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides detailed procedures for the safe disposal of tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, ensuring compliance with standard safety protocols.

Immediate Safety Considerations: While some safety data sheets (SDS) may classify this compound as non-hazardous, others indicate potential risks.[1] It is prudent to handle it as a hazardous substance. Hazard statements associated with this chemical include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2][3][4] Always wear appropriate personal protective equipment (PPE), including double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[5] All handling of this compound and its waste should be conducted within a chemical fume hood to minimize inhalation exposure.[6]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 893566-74-0[1][2][3]
Molecular Formula C₁₄H₁₈BrNO₂[2]
Molecular Weight 312.2 g/mol [2]
Physical Form Liquid or Solid[3][4]
Storage Sealed in a dry environment at 2-8°C[2][3]

Disposal Protocol: Step-by-Step Guidance

The presence of a bromine atom classifies this compound as a halogenated organic compound .[7] This classification dictates the specific waste stream it must enter. Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.[6]

Experimental Protocol: Waste Segregation and Collection

  • Waste Container Selection : Obtain a designated waste container specifically for halogenated organic waste . These containers are often color-coded (e.g., green) and must be made of a compatible material like polyethylene.[5][7]

  • Labeling : As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[6][8] The label must be clearly marked with the words "Hazardous Waste" and a description of the contents.

  • Content Log : Maintain a running list of all constituents added to the waste container. For each addition of this compound, record the mass or volume on the container's composite sheet or attached log.[7] If mixing with other solvents, approximate percentages are required.[8]

  • Segregation :

    • DO NOT mix halogenated waste with non-halogenated organic waste.[8]

    • DO NOT mix with acids, bases, heavy metals, strong oxidizers, or other reactive materials.[6][7][8]

  • Storage :

    • Keep the waste container tightly closed when not in use.[6]

    • Store the container in a designated Satellite Accumulation Area (SAA), such as a flammable storage cabinet or a cabinet under a fume hood.[5][6]

    • Ensure the container is stored in secondary containment to prevent spills.[6]

  • Disposal Request : When the container is three-quarters full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department by completing the required chemical waste collection form.[6] Do not overfill containers.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection Procedure cluster_storage Storage & Disposal A Identify Waste: This compound B Classify as Halogenated Organic Waste A->B C Select Designated Halogenated Waste Container B->C D Affix 'Hazardous Waste' Label C->D E Log Chemical Name & Quantity D->E F Add Waste to Container in Fume Hood E->F G Store Container in Secondary Containment in SAA H Keep Container Closed G->H I Container ¾ Full? H->I J Contact EHS for Pickup I->J Yes K Continue Safe Collection I->K No K->F

References

Personal protective equipment for handling Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No: 893566-74-0). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Conflicting hazard information exists for this compound. While some suppliers classify it as non-hazardous, others provide GHS hazard statements indicating potential health risks.[1][2] Therefore, a conservative approach is mandatory, treating the compound as hazardous.

Summary of Potential Hazards:

Hazard StatementDescription
H302Harmful if swallowed[2]
H315Causes skin irritation[2]
H319Causes serious eye irritation[2]
H332Harmful if inhaled
H335May cause respiratory irritation[2]

Mandatory Personal Protective Equipment (PPE):

A comprehensive suite of PPE is required to mitigate the risks of exposure.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene (double gloving recommended)Prevents direct skin contact. Given that halogenated hydrocarbons can attack many glove materials, inspect gloves before each use and change them immediately if contamination is suspected.[3][4]
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cottonProtects skin and personal clothing from contamination. Must be fully buttoned.
Full-Length Pants---Covers the lower body to prevent skin exposure.
Closed-Toe ShoesMade of a non-porous materialProtects feet from spills and falling objects.
Respiratory Protection NIOSH-approved RespiratorAir-purifying respirator with organic vapor cartridgesRequired when handling the compound outside of a certified chemical fume hood or when generating aerosols.

Operational Plan: Safe Handling and Storage

Strict adherence to the following operational protocols is necessary to minimize exposure and prevent contamination.

Engineering Controls:

  • Chemical Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted in a certified chemical fume hood.[5]

  • Safety Shower and Eyewash Station: Ensure easy and unobstructed access to a safety shower and eyewash station.

Standard Operating Procedures:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid compound. Handle with care to avoid generating dust. Use a spatula for transfers.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood. Cap the container when not in use.

  • Storage: Store the compound in a tightly sealed container in a dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Recommended storage temperature is 2-8°C.[2][6]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection and Disposal Workflow:

Disposal Workflow for this compound cluster_0 Waste Generation (In Fume Hood) cluster_1 Waste Segregation and Collection cluster_2 Temporary Storage cluster_3 Final Disposal A Contaminated Solids (e.g., gloves, paper towels, pipette tips) C Sealable, Labeled Solid Waste Container (Halogenated Organic Waste) A->C B Liquid Waste (e.g., reaction mixtures, solvent rinses) D Sealable, Labeled Liquid Waste Container (Halogenated Organic Waste) B->D E Designated Hazardous Waste Accumulation Area C->E D->E F Licensed Hazardous Waste Disposal Facility E->F

Caption: Disposal workflow for wastes contaminated with the target compound.

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, segregate waste contaminated with the compound from other waste streams.

  • Solid Waste: Place all contaminated solid waste (e.g., gloves, weigh paper, absorbent pads) into a designated, sealable, and clearly labeled container for "Halogenated Organic Solid Waste."

  • Liquid Waste: Collect all liquid waste containing the compound into a designated, sealable, and clearly labeled container for "Halogenated Organic Liquid Waste."

  • Storage: Store the sealed waste containers in a designated and properly ventilated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。